4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-10-11-4-6-12(7-5-11)13-9-16-8-2-1-3-14(16)15-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHSOWGQJBYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356260 | |
| Record name | 4-imidazo[1,2-a]pyridin-2-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118000-48-9 | |
| Record name | 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118000-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-imidazo[1,2-a]pyridin-2-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde (CAS No. 118000-48-9). The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide delves into the synthesis, reactivity, and analytical characterization of this specific derivative, offering valuable insights for its application in synthetic chemistry and drug discovery programs. The document is structured to provide not just data, but also the scientific rationale behind the presented information, catering to an audience of researchers and drug development professionals.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the presence of both hydrogen bond donors and acceptors make it an ideal scaffold for interacting with a wide array of biological targets.[2] Marketed drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic) feature this core structure, highlighting its therapeutic relevance.[2] Furthermore, derivatives of this scaffold have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4][5] The title compound, this compound, incorporates a reactive aldehyde functionality onto this privileged scaffold, making it a versatile building block for the synthesis of a diverse library of potential therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the known and predicted properties of this compound.
General and Physical Properties
The core physical properties of the compound are summarized in the table below. The melting point indicates a stable, crystalline solid at room temperature.
| Property | Value | Source(s) |
| CAS Number | 118000-48-9 | [6] |
| Molecular Formula | C₁₄H₁₀N₂O | [6] |
| Molecular Weight | 222.24 g/mol | [6] |
| Appearance | Expected to be a solid | Inferred from M.P. |
| Melting Point | 208-209 °C | [guidechem.com] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [guidechem.com] |
| LogP (Predicted) | 2.81 | [guidechem.com] |
Solubility
-
Soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Sparingly soluble in other polar organic solvents like methanol, ethanol, and acetone.
-
Insoluble in non-polar solvents such as hexanes and likely sparingly soluble in water.
Experimental Insight: For practical applications, it is recommended to determine the solubility in the specific solvent system to be used. Starting with small-scale tests in solvents like DMSO or DMF is advisable for creating stock solutions for biological screening.
Synthesis and Reactivity
The synthesis of this compound can be efficiently achieved through the well-established condensation reaction between a 2-aminopyridine and an α-haloketone.
Recommended Synthetic Protocol
The most direct and reported synthetic route involves the reaction of 2-aminopyridine with 2-bromo-1-(4-formylphenyl)ethan-1-one. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration.
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromo-1-(4-formylphenyl)ethan-1-one (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Reaction Conditions: Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Filter the solid precipitate and wash with cold ethanol to remove any unreacted starting materials and salts. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a good choice as it is a polar protic solvent that can dissolve the reactants to a sufficient extent and is relatively easy to remove.
-
Base: Sodium bicarbonate is a mild base used to neutralize the hydrobromic acid (HBr) formed during the reaction, which prevents the protonation of the 2-aminopyridine and facilitates the cyclization step.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the N-alkylation and subsequent cyclization-dehydration cascade.
Chemical Reactivity
The chemical reactivity of this compound is governed by its two primary functional components: the aldehyde group and the imidazo[1,2-a]pyridine ring system.
Caption: Key reactivity sites of the title compound.
3.2.1. Reactions of the Aldehyde Group
The aldehyde group is a versatile functional handle for a variety of chemical transformations, making this compound a valuable synthetic intermediate.
-
Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles. This allows for:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to yield secondary alcohols.
-
Knoevenagel Condensation: Reaction with active methylene compounds, catalyzed by a weak base, to form α,β-unsaturated products.[7][8][9]
-
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent.
3.2.2. Reactions of the Imidazo[1,2-a]pyridine Ring
The imidazo[1,2-a]pyridine ring is an electron-rich aromatic system. The C3 position is particularly nucleophilic and prone to electrophilic substitution.[10][11][12]
-
Electrophilic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur preferentially at the C3 position. This allows for further functionalization of the heterocyclic core.
Spectroscopic Analysis
While experimentally derived spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on its structure and comparison with analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on both the imidazo[1,2-a]pyridine core and the benzaldehyde moiety.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet (s) | Highly deshielded proton. |
| Imidazo[1,2-a]pyridine H3 | 7.8 - 8.2 | Singlet (s) | |
| Imidazo[1,2-a]pyridine H5 | 7.5 - 7.8 | Doublet (d) | |
| Imidazo[1,2-a]pyridine H6, H7 | 6.8 - 7.4 | Multiplet (m) | |
| Imidazo[1,2-a]pyridine H8 | 7.2 - 7.5 | Triplet (t) | |
| Benzaldehyde (aromatic) | 7.6 - 8.0 | AA'BB' system (two doublets) | Protons on the phenyl ring. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by the presence of the aldehydic carbonyl carbon and the carbons of the two aromatic ring systems.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehyde (C=O) | 190 - 195 | Most downfield signal. |
| Imidazo[1,2-a]pyridine C2 | 145 - 150 | Attached to the benzaldehyde ring. |
| Imidazo[1,2-a]pyridine C3 | 110 - 115 | |
| Imidazo[1,2-a]pyridine C5 | 125 - 130 | |
| Imidazo[1,2-a]pyridine C6, C7, C8 | 115 - 125 | |
| Imidazo[1,2-a]pyridine C8a | 140 - 145 | Bridgehead carbon. |
| Benzaldehyde (aromatic) | 120 - 140 | Four distinct signals expected. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the strong absorption of the aldehyde carbonyl group.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | 1690 - 1715 | Strong |
| C-H (aldehyde) | 2720 - 2820 | Medium, two bands |
| C=N and C=C (aromatic) | 1500 - 1650 | Medium to strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
Mass Spectrometry
In mass spectrometry using electrospray ionization (ESI), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 223.24.
Applications in Drug Discovery
The structural features of this compound make it a highly attractive starting material for the development of new therapeutic agents. The imidazo[1,2-a]pyridine core serves as a proven pharmacophore, while the aldehyde group provides a versatile point for modification and conjugation.
Potential Therapeutic Areas:
-
Oncology: Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as inhibitors of various kinases and as agents targeting glioblastoma stem cells.[4][5] The aldehyde functionality can be used to synthesize Schiff bases or other derivatives that can interact with specific targets in cancer cells.
-
Infectious Diseases: The scaffold has been explored for the development of novel antibacterial and antiviral agents.[3]
-
Neuroscience: Given the precedent of Zolpidem and Alpidem, this scaffold is of interest for developing novel modulators of CNS targets.
Workflow for Derivative Synthesis and Screening:
Caption: Workflow for leveraging the title compound in a drug discovery program.
Conclusion
This compound is a valuable and versatile chemical entity that combines the therapeutically relevant imidazo[1,2-a]pyridine scaffold with a reactive aldehyde functional group. Its straightforward synthesis and the diverse reactivity of its functional groups make it an ideal starting point for the creation of compound libraries for high-throughput screening and lead optimization in drug discovery. This guide provides a foundational understanding of its properties and potential, serving as a critical resource for researchers aiming to exploit this promising molecule in their scientific endeavors.
References
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Metal‐ and Additive‐Free C3‐Functionalization of Imidazo[1,2‐a]pyridines with para‐Quinone Methides | Request PDF - ResearchGate. Available at: [Link]
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C3‐Functionalization of Imidazo[1,2‐a]pyridines | Request PDF - ResearchGate. Available at: [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link]
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Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - NIH. Available at: [Link]
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Knoevenagel condensation - Wikipedia. Available at: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC - NIH. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]
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Metal- and base-free synthesis of imidazo[1,2-a]pyridines through elemental sulfur-initiated oxidative annulation of 2-aminopyridines and aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: [Link]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]
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The Knoevenagel Condensation - ResearchGate. Available at: [Link]
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Physicochemical properties of imidazo-pyridine protic ionic liquids - RSC Publishing. Available at: [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. Available at: [Link]
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Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC - PubMed Central. Available at: [Link]
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Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry - ResearchGate. Available at: [Link]
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Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells - PubMed. Available at: [Link]
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4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC - NIH. Available at: [Link]
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Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC - NIH. Available at: [Link]
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Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem - NIH. Available at: [Link]
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4-(1H-phenanthro(9,10-d)imidazol-2-yl)benzaldehyde - PubChem. Available at: [Link]
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An In-depth Technical Guide to 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde (CAS Number 118000-48-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic structure in medicinal chemistry, frequently recognized as a "privileged scaffold." This designation arises from its recurring presence in a multitude of biologically active compounds and marketed drugs.[1][2][3] Its unique electronic and structural properties allow it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics. Molecules incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[4][5]
4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde, with the CAS number 118000-48-9, is a key intermediate that combines the therapeutic potential of the imidazo[1,2-a]pyridine nucleus with the synthetic versatility of a benzaldehyde functional group. The aldehyde moiety serves as a critical handle for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery and lead optimization. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 118000-48-9 | [6] |
| Molecular Formula | C₁₄H₁₀N₂O | [6] |
| Molecular Weight | 222.24 g/mol | [6] |
| MDL Number | MFCD05863346 | [6] |
Synthesis of this compound
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several synthetic routes available. A common and direct approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the specific synthesis of this compound, a plausible and efficient method is the reaction of 2-aminopyridine with 2-bromo-4'-formylacetophenone.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for the synthesis of related imidazo[1,2-a]pyridines.[3]
Materials:
-
2-Aminopyridine
-
2-Bromo-4'-formylacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in ethanol.
-
Addition of α-Bromoketone: To the stirred solution, add 2-bromo-4'-formylacetophenone (1.0 eq).
-
Base Addition: Add sodium bicarbonate (2.0 eq) to the reaction mixture. The base neutralizes the hydrobromic acid formed during the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the analysis of its structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazo[1,2-a]pyridine core and the substituted benzaldehyde ring. Protons on the pyridine ring will appear as doublets and triplets in the aromatic region. A singlet for the proton on the imidazole ring (H-3) is also anticipated. The benzaldehyde protons will exhibit a characteristic doublet for the aldehydic proton at a downfield chemical shift (around 9.8-10.1 ppm) and a set of doublets for the aromatic protons on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to all 14 carbon atoms. The carbonyl carbon of the aldehyde will be a prominent downfield signal (around 190-195 ppm). Aromatic and heteroaromatic carbons will resonate in the typical range of 110-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2850-2750 | Aldehyde C-H | Stretching |
| ~1700-1680 | Carbonyl (C=O) | Stretching |
| ~1630-1450 | C=C and C=N | Aromatic and heteroaromatic ring stretching |
The strong carbonyl stretch is a key diagnostic peak for the aldehyde functionality.[7]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₄H₁₀N₂O), the expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 222.24 or 223.25, respectively, in high-resolution mass spectrometry.
Chemical Reactivity and Derivatization
The aldehyde group in this compound is a versatile functional group that can undergo a wide range of chemical transformations, making it an excellent starting material for creating a library of derivatives for structure-activity relationship (SAR) studies.
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An In-depth Technical Guide to the Synthesis, Characterization, and Structural Analysis of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde
Foreword: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Drug Discovery
To researchers, scientists, and professionals in drug development, the pursuit of novel molecular frameworks with therapeutic potential is a constant endeavor. Among these, the imidazo[1,2-a]pyridine core stands out as a "privileged scaffold." This nitrogen-bridged heterocyclic system is a cornerstone in a multitude of marketed drugs, including Zolpidem (anxiolytic), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis).[1] Its rigid, planar structure and rich electronic properties make it an ideal foundation for designing molecules that can interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3]
The title compound, 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde (CAS 118000-48-9), is a key synthetic intermediate.[4] The benzaldehyde moiety serves as a versatile chemical handle, allowing for the facile introduction of diverse functional groups through reactions like Schiff base formation, Wittig reactions, or reductive amination. This versatility enables the creation of extensive libraries of derivative compounds for screening against various therapeutic targets, such as aldehyde dehydrogenase, a key enzyme in glioblastoma stem cells.[5] Understanding the synthesis, characterization, and solid-state structure of this core building block is therefore of paramount importance for the rational design of new and effective therapeutic agents.
This guide provides a comprehensive overview of the synthetic routes to this compound, detailed protocols for its characterization, and a deep dive into its structural properties, elucidated through a comparative analysis with a closely related analogue's crystal structure.
Part 1: Synthesis and Crystallization
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several robust methods available. The most direct and convergent approach is often a multicomponent reaction, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines an aminopyridine, an aldehyde, and an isocyanide in a single pot.[1][6][7] An alternative, highly effective method involves the condensation of a 2-aminopyridine with an α-haloketone, followed by cyclization. For the title compound, a practical synthesis involves the reaction of 2-aminopyridine with 2-bromo-1-(4-formylphenyl)ethan-1-one.
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step process: the bromination of 4-acetylbenzaldehyde and the subsequent condensation with 2-aminopyridine.
Step 1: Synthesis of 2-bromo-1-(4-formylphenyl)ethan-1-one
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetylbenzaldehyde (1 eq.) in glacial acetic acid (5 mL per gram of starting material).
-
Bromination: From the dropping funnel, add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise to the stirred solution at room temperature. Causality Note: The dropwise addition is crucial to control the exothermic reaction and prevent over-bromination.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture slowly into ice-cold water with stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. Dry the product under vacuum. The resulting α-haloketone is typically used in the next step without further purification.
Step 2: Synthesis of this compound
Caption: Synthetic workflow for this compound.
-
Condensation & Cyclization: To a solution of 2-bromo-1-(4-formylphenyl)ethan-1-one (1 eq.) in absolute ethanol, add 2-aminopyridine (1.2 eq.).
-
Heating: Reflux the mixture for 8-12 hours. The reaction involves the initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
-
Isolation: Cool the reaction mixture to room temperature. A precipitate will form. Add saturated sodium bicarbonate solution to neutralize the hydrobromide salt formed during the reaction, which facilitates complete precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, wash with water and then with cold ethanol. Recrystallize from a suitable solvent like ethanol or acetonitrile to obtain pure crystals.
Protocol: Single Crystal Growth
Obtaining a high-quality single crystal is the most critical step for X-ray diffraction analysis. Slow evaporation is a reliable method for compounds of this nature.
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but readily soluble upon heating (e.g., ethanol, acetonitrile, or a mixture like dichloromethane/hexane).
-
Solution Preparation: Prepare a saturated solution of the purified compound in the chosen solvent at an elevated temperature.
-
Filtration: Filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean vial. Causality Note: This step removes any microscopic dust or particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Slow Evaporation: Cover the vial with a cap pierced with a few small holes and leave it undisturbed in a vibration-free environment at a constant temperature.
-
Harvesting: Over several days to weeks, as the solvent slowly evaporates, single crystals should form. Carefully harvest a well-formed crystal for analysis.
Part 2: Spectroscopic and Structural Characterization
Spectroscopic Analysis
Before proceeding to X-ray crystallography, the identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.
| Technique | Expected Observations for this compound |
| ¹H NMR | A sharp singlet for the aldehyde proton (CHO) around 9.8-10.1 ppm. A singlet for the C3-H of the imidazole ring. A series of doublets and triplets in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the pyridine and benzaldehyde rings. |
| ¹³C NMR | A signal for the aldehyde carbonyl carbon around 185-195 ppm.[8] Signals for the carbon atoms of the fused imidazo[1,2-a]pyridine core and the benzaldehyde ring in the aromatic region (110-150 ppm). |
| FT-IR (ATR) | A strong carbonyl (C=O) stretching band for the aldehyde group around 1680-1700 cm⁻¹. C-H stretching for the aldehyde proton around 2720-2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. |
| Mass Spec. (ESI+) | A prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₄H₁₀N₂O (222.24 g/mol ).[4] |
Case Study: Crystal Structure of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde
As a definitive crystal structure for the title compound is not publicly available, we will analyze the published structure of a very close analog, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, to illustrate the principles of its solid-state conformation and packing.[9] This analog differs only by the presence of a fluorophenyl group at position 3, but the core scaffold and the critical aldehyde group at position 2 are conserved, providing a highly relevant model.
Caption: Molecular Structure of the Target Compound.
The analysis of the crystal structure provides invaluable insights into the molecule's geometry, conformation, and the non-covalent interactions that dictate its packing in the solid state.
Crystallographic Data Summary (for Analog)
| Parameter | Value for 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde[9] |
| Chemical Formula | C₁₄H₉FN₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.9783 (9) |
| b (Å) | 10.1360 (9) |
| c (Å) | 12.8509 (15) |
| β (°) | 110.3575 (13) |
| Volume (ų) | 1096.46 (2) |
| Z (Molecules/cell) | 4 |
| Temperature (K) | 100 |
Key Structural Insights:
-
Planarity and Conformation: The imidazo[1,2-a]pyridine fused ring system is nearly planar, which is characteristic of aromatic systems. In the analog structure, the dihedral angle (the twist) between this fused ring system and the attached fluorophenyl ring is 53.77°.[9] For our title compound, we would expect a similar dihedral angle between the imidazo[1,2-a]pyridine core and the benzaldehyde ring. This angle is a result of steric hindrance and electronic effects and is critical for understanding how the molecule might fit into a protein's active site.
-
Aldehyde Group Orientation: The aldehyde group lies close to the plane of the fused ring system. The N1—C2—C9=O10 torsion angle in the analog is a mere 4.15°.[9] This co-planar arrangement maximizes π-system conjugation, which influences the molecule's electronic and photophysical properties.
-
Intermolecular Interactions: The crystal packing is stabilized by a network of weak non-covalent interactions. In the analog, C—H···O and C—H···F hydrogen bonds link the molecules into a three-dimensional network.[9] A Hirshfeld surface analysis revealed that H···H (30.4%), H···C (23.7%), H···O (12.2%), and H···F (11.1%) contacts are the most significant contributors to the crystal packing.[9] For our title compound, we would anticipate strong C—H···O and C—H···N interactions, as well as π-π stacking between the aromatic rings, to be the dominant forces governing the crystal lattice. These interactions are fundamental to the material's physical properties, such as melting point and solubility.
Caption: Conceptual diagram of intermolecular forces in the crystal lattice.
Conclusion and Future Outlook
This compound is a molecule of significant interest due to its role as a versatile precursor in the synthesis of pharmacologically active compounds. This guide has outlined a robust synthetic pathway and the necessary spectroscopic techniques for its characterization. While a definitive crystal structure for this specific molecule remains to be published, the detailed analysis of a closely related analog provides a robust and scientifically sound framework for understanding its likely solid-state properties.
The elucidation of its precise crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the field. Such data would confirm the predicted planarity, conformational angles, and intermolecular packing motifs, providing a precise 3D model. This information is invaluable for computational chemists and drug designers who can use it to perform more accurate molecular docking studies, ultimately accelerating the discovery of new therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold.
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The Ascendant Scaffold: Unlocking the Therapeutic Potential of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde Derivatives
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic promise of imidazo[1,2-a]pyridine derivatives, with a specific focus on the 4-formylphenyl substituted scaffold as a pivotal platform for novel drug discovery.
Executive Summary
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in numerous approved drugs and its capacity to interact with a wide array of biological targets.[1][2] This guide delves into the rich pharmacology of this heterocyclic system, focusing on derivatives featuring a 4-formylphenyl (benzaldehyde) moiety at the 2-position. While direct biological data on the parent aldehyde may be nascent, its true value lies in its synthetic versatility. The aldehyde group serves as a reactive handle for the facile generation of extensive chemical libraries—Schiff bases, hydrazones, oximes, and more—enabling a systematic exploration of structure-activity relationships (SAR). We will dissect the established anticancer, antimicrobial, and enzyme-inhibitory activities of the broader class of 2-phenyl-imidazo[1,2-a]pyridines to provide a foundational understanding and predictive insight into the potential of its 4-benzaldehyde derivatives.
The Imidazo[1,2-a]pyridine Core: A Foundation of Therapeutic Success
The fusion of an imidazole and a pyridine ring creates the imidazo[1,2-a]pyridine bicyclic system, a structure that has proven to be exceptionally fruitful in drug discovery.[3] Its rigid, planar geometry and distribution of nitrogen atoms allow for diverse, high-affinity interactions with various biological macromolecules. This has led to the development of several commercially successful drugs, including:
-
Zolpidem & Alpidem: Used for treating insomnia and anxiety, respectively, acting as GABAA receptor agonists.[3][4]
-
Olprinone: A phosphodiesterase 3 (PDE3) inhibitor used in the treatment of acute heart failure.[4]
-
Zolimidine: An antiulcer agent.[5]
The broad therapeutic spectrum of this scaffold, which also includes anticancer, antiviral, and anti-inflammatory properties, underscores its significance and motivates ongoing research into novel derivatives.[2][3][6]
Synthesis: Forging the Core Scaffold
The primary and most versatile method for synthesizing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine and an α-haloketone. For the specific synthesis of the 4-(imidazo[1,2-a]pyridin-2-yl)benzaldehyde scaffold, the key precursors are a substituted 2-aminopyridine and 2-bromo-1-(4-formylphenyl)ethanone.
Experimental Protocol: General Synthesis
This protocol describes a standard, robust procedure for the synthesis of the title compound scaffold.
Step 1: Reagent Preparation
-
Dissolve 1.0 equivalent of the desired 2-aminopyridine derivative in a suitable solvent (e.g., ethanol or acetonitrile).
-
In a separate flask, dissolve 1.1 equivalents of 2-bromo-1-(4-formylphenyl)ethanone in the same solvent.
Step 2: Condensation and Cyclization
-
Add the α-bromoketone solution dropwise to the 2-aminopyridine solution at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 4-12 hours.
-
The initial step is an SN2 reaction forming an N-phenacylpyridinium bromide intermediate, which then undergoes intramolecular cyclization via an acid-catalyzed condensation to form the fused imidazo[1,2-a]pyridine ring system.
Step 3: Isolation and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (the hydrobromide salt of the product) forms, it can be collected by filtration.
-
To obtain the free base, neutralize the mixture with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the pure 4-(imidazo[1,2-a]pyridin-2-yl)benzaldehyde derivative.
Causality Behind Choices:
-
Ethanol/Acetonitrile: These polar aprotic/protic solvents are ideal as they effectively dissolve the reactants and facilitate the SN2 and cyclization steps without interfering.
-
Reflux Conditions: Heating provides the necessary activation energy for the intramolecular cyclization, significantly increasing the reaction rate.
-
Base Neutralization: The reaction produces HBr as a byproduct, which protonates the product. Neutralization is required to isolate the product in its neutral, free base form, which is more soluble in common organic solvents for extraction and purification.
Visualization: Synthetic Workflow
Caption: General synthesis of the target scaffold.
Major Biological Activities & Mechanistic Insights
The imidazo[1,2-a]pyridine scaffold exhibits a remarkable range of biological activities. The introduction of a 4-benzaldehyde moiety provides a crucial anchor point for derivatization to optimize potency and selectivity against these targets.
Anticancer Activity
Derivatives of imidazo[1,2-a]pyridine are potent anticancer agents that interfere with multiple cellular pathways crucial for tumor growth and survival.[6][7]
Mechanisms of Action:
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are often dysregulated in cancer. This includes key signaling nodes like the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[6][7] Certain derivatives also show potent activity against Nek2, a kinase overexpressed in various tumors and linked to poor prognosis.[8][9]
-
Tubulin Polymerization Inhibition: Like classic chemotherapy agents, some derivatives can bind to tubulin, disrupting microtubule dynamics. This leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death).[7]
-
Induction of Apoptosis & Cell Cycle Arrest: By targeting key cellular pathways, these compounds can induce apoptosis, often confirmed by observing the activation of caspases 3 and 9.[10][11] They can also cause cell cycle arrest, for instance at the G2/M phase, by modulating proteins like p53 and p21.[11]
Visualization: PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the steps to assess the antiproliferative activity of synthesized compounds against cancer cell lines.
1. Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.[10]
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
4. Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Data Summary: Anticancer Activity
| Compound Class | Target Cell Line | Key Activity (IC₅₀) | Reference |
| Imidazo[1,2-a]pyridine-S-aryl | HepG2 (Liver) | 6d: 1.03 µM, 6i: 1.22 µM | [10] |
| Imidazo[1,2-a]pyridine-Nek2 Inhibitor | MGC-803 (Gastric) | 28e: 38 nM | [8] |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | Potent anti-survival effects | [11] |
Antimicrobial Activity
The scaffold is also a promising platform for developing new antimicrobial agents to combat drug-resistant pathogens.[12]
Mechanisms of Action:
-
Enzyme Inhibition: A key bacterial target is DNA gyrase (GyrB), an essential enzyme for DNA replication. Molecular docking studies have shown that imidazo[1,2-a]pyridine derivatives can bind effectively to the enzyme's active site, inhibiting its function.[13]
-
Biofilm Inhibition: Beyond killing planktonic bacteria, some derivatives have shown the ability to inhibit biofilm formation, a crucial factor in chronic and persistent infections.[13]
Structure-Activity Relationship (SAR):
-
Studies indicate that the nature and position of substituents on the phenyl ring at the C-2 position, as well as substituents on the pyridine ring, significantly influence antibacterial potency.[12] For instance, the incorporation of azo-linkages has been shown to produce compounds with potent activity against both Gram-positive and Gram-negative bacteria.[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible bacterial growth.
1. Preparation of Inoculum:
-
Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth).
-
Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
2. Compound Dilution:
-
In a 96-well plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row.
3. Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
4. Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Summary: Antimicrobial Activity
| Compound Class | Target Organism | Key Activity (MIC) | Reference |
| Azo-based Imidazo[1,2-a]pyridines | E. coli (Resistant) | 0.5–0.7 mg/mL | [13] |
| Imidazo[1,2-a]pyridine-thiazole hybrids | Various Bacteria | Remarkable activity | [14] |
| Imidazo[1,2-a]pyridine-triazole hybrids | B. subtilis, S. aureus | Significant activity | [4] |
Structure-Activity Relationship (SAR) Overview
Systematic modification of the imidazo[1,2-a]pyridine scaffold has yielded critical insights into the structural features required for potent biological activity. The 4-formyl group on the 2-phenyl ring is an ideal starting point for SAR exploration.
-
C-2 Position: The substitution at the C-2 position is paramount. A phenyl ring is common, and its substitution pattern dramatically impacts activity. Electron-withdrawing or donating groups can modulate potency and target selectivity.
-
C-3 Position: Functionalization at this position can be crucial. For example, incorporating carboxamide groups has led to potent anti-influenza and anti-tuberculosis agents.[15][16]
-
Pyridine Ring (C-5 to C-8): Substituents on the pyridine moiety can influence pharmacokinetic properties like solubility and metabolism, as well as target binding. For example, chloro groups at C-6 and C-8 have been incorporated into potent antibacterial agents.[14]
Visualization: Key SAR Insights
Caption: Summary of key structure-activity relationships.
Conclusion and Future Perspectives
The 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde scaffold represents a highly promising starting point for the development of next-generation therapeutics. The extensive body of research on the broader imidazo[1,2-a]pyridine class confirms its potent and versatile biological activity, particularly in the realms of oncology and infectious diseases.[6][12]
The true potential of the title compound lies in the strategic utility of its 4-formyl group. This chemically reactive site enables medicinal chemists to rapidly and efficiently generate large, diverse libraries of derivatives. Future research should focus on:
-
Library Synthesis: Creating series of Schiff bases, oximes, hydrazones, and reductively aminated products to systematically probe the chemical space around this position.
-
Target-Based Screening: Evaluating these new derivatives against specific, validated targets (e.g., Nek2, PI3K, DNA GyrB) to develop compounds with high potency and selectivity.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing oral bioavailability and in vivo efficacy.
By leveraging the established biological profile of the imidazo[1,2-a]pyridine core and the synthetic tractability of the benzaldehyde handle, researchers are well-positioned to discover and develop novel clinical candidates to address unmet medical needs.
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Whitepaper: A Comprehensive In Silico Workflow for Predicting the Bioactivity of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde
Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and its capacity to interact with a wide array of biological targets.[1][2] This guide presents a comprehensive, in-depth technical workflow for the in silico prediction of the bioactivity of a specific derivative, 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde. Leveraging a suite of computational methodologies—including target prediction, molecular docking, pharmacophore modeling, and ADMET profiling—this document serves as a practical manual for researchers, scientists, and drug development professionals. The objective is to systematically de-risk and profile novel chemical entities, accelerating the drug discovery pipeline by making robust, data-driven predictions prior to committing to costly and time-intensive experimental validation.[3][4][5][6]
Introduction: The Convergence of a Privileged Scaffold and Predictive Science
The journey of a drug from concept to clinic is fraught with challenges, with high attrition rates often attributed to unforeseen issues in efficacy or safety.[7][8] Computational drug discovery provides a powerful framework to mitigate these risks by modeling molecular interactions and predicting pharmacokinetic properties early in the development cycle.[4][9]
The subject of this guide, this compound, belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is the core of several marketed drugs, including Zolpidem and Alpidem, and its derivatives are known to exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[10][11][12][13] The specific aldehyde functional group on the benzaldehyde moiety offers a reactive handle for further chemical modification or potential covalent interactions with a target, making it a compound of significant interest.
This guide provides a logical, causality-driven workflow, explaining not just the steps to be taken but the scientific rationale behind each computational experiment, thereby offering a self-validating system for bioactivity prediction.
Foundational Pillars: Structure-Based and Ligand-Based Design
Modern in silico drug discovery largely rests on two conceptual pillars: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD).[14][15] Understanding their interplay is crucial for designing a robust predictive workflow.
-
Structure-Based Drug Design (SBDD): This approach requires the three-dimensional (3D) structure of the biological target (e.g., a protein or enzyme). Techniques like molecular docking fall under this category, where the compound is computationally "placed" into the target's binding site to predict its binding mode and affinity.[15]
-
Ligand-Based Drug Design (LBDD): When a target's 3D structure is unknown, LBDD methods are employed. These techniques, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, rely on the knowledge of a set of molecules known to be active against the target to derive a model that predicts the activity of novel compounds.[16]
Our workflow will strategically integrate methods from both paradigms to build a holistic and reliable predictive profile for the target compound.
Caption: Relationship between Structure-Based (SBDD) and Ligand-Based (LBDD) drug design.
The Predictive Workflow: A Step-by-Step Technical Guide
This section details the core experimental workflow, designed to be executed sequentially to build a comprehensive bioactivity profile for this compound.
Phase 1: Target Identification and Asset Preparation
Causality: Before any interaction can be predicted, we must first prepare our digital assets: the small molecule (ligand) and its potential biological targets. The quality of this initial preparation is paramount for the accuracy of all subsequent steps.
Protocol 3.1.1: Ligand Preparation
-
Obtain 2D Structure: Source the 2D structure of this compound. A common method is using its CAS number (118000-48-9) in a chemical database like PubChem or ChemSpider.[17]
-
Convert to 3D: Use a molecular modeling software (e.g., Avogadro, ChemDraw 3D) to generate a 3D conformation from the 2D structure.
-
Energy Minimization: This is a critical step. The initial 3D structure is likely not in its lowest energy (most stable) conformation. Apply a force field (e.g., MMFF94 or UFF) to perform energy minimization. This process adjusts bond lengths and angles to find a more realistic, low-energy state.
-
Save in Correct Format: Save the optimized 3D structure in a .pdbqt format for use with docking software like AutoDock Vina, or .mol2/.sdf for other applications.
Protocol 3.1.2: Potential Target Identification
-
Rationale: The imidazo[1,2-a]pyridine scaffold is known to interact with several protein families, most notably kinases .[18][19][20] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[12][21] Other documented targets for this scaffold include the cytochrome bc1 complex in Mycobacterium tuberculosis (implicated in antitubercular activity).[13]
-
In Silico Target Prediction: Utilize a target prediction web server like SwissTargetPrediction.[22] These tools operate on the principle of chemical similarity, comparing the query molecule to a database of known ligands with annotated targets.[23]
-
Target Selection: From the prediction list, prioritize targets that are well-validated and have available high-resolution crystal structures. For this guide, we will select Polo-Like Kinase 1 (PLK1) , a known target for imidazopyridine derivatives involved in cell cycle regulation and a validated cancer target.[18][19]
-
Retrieve Protein Structure: Download the 3D crystal structure of PLK1 from the Protein Data Bank (PDB). Select a structure that is co-crystallized with a ligand to clearly identify the binding site (e.g., PDB ID: 2YAC).
-
Protein Preparation:
-
Remove non-essential components from the PDB file, such as water molecules, co-solvents, and the original co-crystallized ligand.
-
Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges). This is crucial for accurately calculating electrostatic interactions during docking.
-
Save the prepared protein structure in the appropriate format (e.g., .pdbqt).
-
Caption: A streamlined workflow for the in silico prediction of bioactivity.
Phase 2: Interaction and Druggability Analysis
Protocol 3.2.1: Molecular Docking Simulation Causality: Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a target and estimates the strength of the interaction, typically as a binding energy score.[15][24] A lower binding energy suggests a more stable and favorable interaction.
-
Define the Binding Site: Using the coordinates of the co-crystallized ligand from the original PDB file as a guide, define a "grid box" or "search space" that encompasses the entire active site of the protein. This confines the docking algorithm's search to the relevant area.
-
Execute Docking: Run the docking simulation using software like AutoDock Vina. The software will systematically sample different conformations and orientations of the ligand within the defined binding site, scoring each pose.
-
Analyze Results:
-
Binding Affinity: The primary output is a binding affinity score in kcal/mol. Generally, values more negative than -6.0 kcal/mol are considered promising.
-
Interaction Analysis: Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Discovery Studio). Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. These interactions validate the plausibility of the binding pose.
-
Protocol 3.2.2: ADMET Prediction Causality: A compound's efficacy is irrelevant if it cannot reach its target in the body or is toxic.[25] ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction assesses the "drug-likeness" of a molecule, flagging potential liabilities early.[7][8]
-
Utilize ADMET Servers: Submit the SMILES string or 3D structure of the compound to comprehensive, free web servers like SwissADME or pkCSM.
-
Key Parameters to Evaluate:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), number of hydrogen bond donors/acceptors.
-
Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness and potential for oral bioavailability.
-
Pharmacokinetics: Predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with Cytochrome P450 (CYP) enzymes (key for metabolism).
-
Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.[8]
-
-
Tabulate Data: Organize the key ADMET predictions into a clear, structured table for easy assessment.
Case Study: Profiling this compound against PLK1
This section applies the described workflow to our target compound and selected kinase.
Molecular Docking Results
A docking simulation was performed against the ATP-binding site of Polo-Like Kinase 1 (PDB: 2YAC). The results are summarized below.
| Parameter | Value | Interpretation |
| Binding Affinity | -8.9 kcal/mol | Indicates strong and favorable binding to the PLK1 active site. |
| Key H-Bond Interactions | Cys67, Leu132 | Hydrogen bonds with the hinge region residues are characteristic of many kinase inhibitors and anchor the ligand in the ATP pocket. |
| Key Hydrophobic Interactions | Val50, Ala63, Ile143 | Interactions with hydrophobic residues contribute to the stability of the complex. |
The predicted binding pose shows the imidazo[1,2-a]pyridine core occupying the adenine region of the ATP-binding site, a classic binding mode for Type I kinase inhibitors.[26][27]
Pharmacophore Model
Based on the top-ranked docking pose, a 3D pharmacophore model can be generated. This model represents the essential spatial arrangement of chemical features required for binding to PLK1.
Caption: A hypothetical pharmacophore model for PLK1 inhibition.
This model, featuring a hydrogen bond acceptor (HBA), a hydrophobic group (HY), and an aromatic ring (AR), can be used as a 3D query to screen large virtual libraries for other potential PLK1 inhibitors.[28]
ADMET Profile Summary
The ADMET profile provides critical insights into the potential drug-like properties of the compound.
| Property / Rule | Predicted Value | Compliance | Source |
| Molecular Weight | 222.24 g/mol | Yes (< 500) | [17] |
| LogP (Lipophilicity) | 2.5 | Yes (< 5) | SwissADME |
| H-Bond Donors | 0 | Yes (≤ 5) | SwissADME |
| H-Bond Acceptors | 3 | Yes (≤ 10) | SwissADME |
| Lipinski's Rule of Five | 0 Violations | Good | SwissADME |
| GI Absorption | High | Favorable | SwissADME |
| BBB Permeant | No | Favorable (reduces CNS side effects) | SwissADME |
| CYP1A2 Inhibitor | Yes | Potential Liability | pkCSM |
| Ames Toxicity | No | Favorable (non-mutagenic) | pkCSM |
| hERG I Inhibition | No | Favorable (low cardiotoxicity risk) | pkCSM |
The compound exhibits an excellent profile regarding Lipinski's rules and predicted absorption, with a low risk for key toxicities. The predicted inhibition of the CYP1A2 enzyme is a potential liability that would require experimental investigation, as it could lead to drug-drug interactions.
Conclusion and Future Outlook
The comprehensive in silico analysis of this compound suggests it is a promising candidate for development as a kinase inhibitor, with a particularly strong predicted affinity for Polo-Like Kinase 1 (PLK1). The molecule demonstrates a favorable binding mode characteristic of kinase inhibitors and possesses a drug-like ADMET profile with minimal predicted toxicity risks.
It is imperative to recognize that these findings are predictive and serve to build a strong hypothesis. The next logical and critical phase is the experimental validation of these predictions.
Recommended Next Steps:
-
Chemical Synthesis: Synthesize and purify the compound.
-
In Vitro Kinase Assay: Perform a biochemical assay to determine the IC₅₀ value of the compound against a panel of kinases, including PLK1, to confirm its potency and selectivity.
-
Cell-Based Assays: Evaluate the compound's ability to inhibit proliferation in cancer cell lines known to be dependent on PLK1 activity.
-
Experimental ADME: Conduct in vitro assays to confirm metabolic stability (using liver microsomes) and assess inhibition of key CYP enzymes.
By front-loading the discovery process with this robust in silico workflow, we can prioritize high-potential compounds and allocate laboratory resources with greater confidence, ultimately streamlining the path toward novel therapeutic agents.
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An In-Depth Technical Guide to the Groebke-Blackburn-Bienaymé Reaction for the Synthesis of Imidazo[1,2-a]pyridines
Foreword: The Strategic Value of Imidazo[1,2-a]pyridines and Their Synthesis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1][2][3][4] This bicyclic nitrogen-containing heterocycle is the core of drugs such as zolpidem (an insomnia therapeutic), alpidem (an anxiolytic), and minodronic acid (for osteoporosis), underscoring its therapeutic versatility.[2][5][6] The broad spectrum of biological activities associated with this scaffold—spanning anticancer, antiviral, antibacterial, and anti-inflammatory properties—continues to drive intensive research and development efforts.[2][3][7][8]
Among the synthetic methodologies available, the Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a particularly elegant and efficient one-pot, three-component approach to construct the imidazo[1,2-a]pyridine core.[5][9][10][11] This isocyanide-based multicomponent reaction (I-MCR) offers significant advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular libraries from readily accessible starting materials: a 2-aminopyridine, an aldehyde, and an isocyanide.[7][9] This guide provides a comprehensive technical overview of the GBB reaction for the synthesis of imidazo[1,2-a]pyridines, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide field-proven insights into experimental design and optimization, and offer detailed, reproducible protocols.
The Mechanistic Heart of the GBB Reaction: A Step-by-Step Elucidation
The GBB reaction is a powerful transformation that proceeds through a well-orchestrated sequence of steps, typically catalyzed by a Lewis or Brønsted acid.[1][10] Understanding this mechanism is paramount for rational substrate selection and reaction optimization. The currently accepted mechanism involves an initial imine formation, followed by the crucial [4+1] cycloaddition of the isocyanide.[12]
Here, we dissect the catalytic cycle:
-
Imine Formation: The reaction commences with the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde. The catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the exocyclic nitrogen of the 2-aminopyridine. Subsequent dehydration yields a reactive Schiff base (imine) intermediate. The efficiency of this step is often a critical determinant of the overall reaction rate.
-
Nucleophilic Attack by Isocyanide: The isocyanide, a unique component with a divalent carbon, then acts as a potent nucleophile. It attacks the electrophilic carbon of the protonated imine. This step is often considered the rate-determining step of the overall transformation.
-
Nitrillium Intermediate Formation and Intramolecular Cyclization: The attack of the isocyanide leads to the formation of a nitrilium ion intermediate. This highly reactive species is poised for a rapid intramolecular 6-exo-dig cyclization, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium carbon. This irreversible step forges the five-membered imidazole ring, thus constructing the core bicyclic imidazo[1,2-a]pyridine framework.
-
Aromatization: The final step involves a proton transfer, leading to the aromatization of the newly formed imidazole ring and regeneration of the catalyst, completing the catalytic cycle and yielding the stable 3-aminoimidazo[1,2-a]pyridine product.
Visualizing the GBB Reaction Mechanism
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One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines: A Strategic Guide to Efficient Core Scaffold Construction
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the structural basis for numerous marketed drugs, including Zolpidem and Alpidem.[1][2][3] Its broad therapeutic relevance, spanning from anxiolytic to anticancer applications, drives a continuous demand for efficient, scalable, and versatile synthetic routes.[4][5][6] Traditional multi-step syntheses are often plagued by laborious purification, cumulative yield loss, and significant solvent waste. This guide provides an in-depth exploration of one-pot multicomponent reactions (MCRs) as a superior strategic alternative for the synthesis of substituted imidazo[1,2-a]pyridines. We will focus primarily on the robust and highly adaptable Groebke-Blackburn-Bienaymé (GBB) reaction, dissecting its mechanism, optimizing reaction parameters, and providing a field-proven experimental protocol. Further, we will survey other impactful one-pot methodologies that offer complementary access to diverse substitution patterns, equipping the modern chemist with a powerful toolkit for accelerated drug discovery.
The Strategic Imperative for One-Pot Synthesis
In the fast-paced environment of drug development, efficiency is paramount. One-pot syntheses, particularly multicomponent reactions, embody the principles of green and sustainable chemistry by maximizing atom economy, minimizing intermediate handling and purification steps, and reducing overall reaction times.[7][8] These convergent approaches allow for the rapid generation of molecular complexity from simple, readily available starting materials, making them ideal for building diverse compound libraries for high-throughput screening. The imidazo[1,2-a]pyridine scaffold is exceptionally well-suited to construction via these methods, with the GBB reaction standing out as the preeminent strategy for accessing 3-amino-substituted derivatives.[2][9]
The Workhorse of Imidazo[1,2-a]pyridine Synthesis: The Groebke-Blackburn-Bienaymé Reaction (GBB-3CR)
The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is arguably the most powerful and versatile one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[7][9] It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.
Mechanistic Rationale: A Self-Validating Cascade
Understanding the mechanism is critical to troubleshooting and optimizing the reaction. The process is a beautifully orchestrated cascade where each step sets the stage for the next, ensuring high fidelity toward the desired product.
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde to form a reactive Schiff base (imine) intermediate. The catalyst's role here is to protonate the aldehyde's carbonyl oxygen, rendering it more electrophilic.
-
Nitrile-Iminium Intermediate: The isocyanide, a unique component with a nucleophilic carbon atom, attacks the protonated imine. This step is often the rate-determining one.
-
Intramolecular Cyclization: The crucial ring-forming step involves an intramolecular nucleophilic attack from the endocyclic nitrogen of the pyridine ring onto the activated nitrile carbon. This [4+1] cycloaddition is highly favorable and irreversibly forms the stable, aromatic imidazo[1,2-a]pyridine core.[8]
This mechanistic pathway is inherently self-validating; the specific reactivity of the three components in a concerted, one-pot fashion almost exclusively leads to the fused heterocyclic system, minimizing significant side products when conditions are optimized.
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for the Discovery of Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic tractability and broad spectrum of biological activities. This versatile nitrogen-bridged ring system is a key pharmacophore in a number of approved drugs and is continually being explored for new therapeutic applications. This technical guide provides an in-depth overview of the discovery and development of novel imidazo[1,2-a]pyridine-based therapeutic agents. We will delve into the medicinal chemistry strategies for derivatization, key synthetic methodologies, and detailed protocols for biological evaluation. Particular focus will be placed on the development of anticancer agents targeting the PI3K/Akt/mTOR signaling pathway, as well as emerging applications in antiviral and anti-inflammatory drug discovery. This guide is intended to be a valuable resource for researchers and professionals in the field, offering both foundational knowledge and practical insights to accelerate the discovery of next-generation therapeutics based on this privileged scaffold.
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Gateway to Diverse Bioactivity
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic aromatic heterocycle, structurally resembling purines and indoles, which are ubiquitous in biological systems. This structural similarity is a key reason for its success as a pharmacophore, allowing it to interact with a wide array of biological targets.[1] The scaffold's inherent physicochemical properties, including its planarity and potential for hydrogen bonding, contribute to its ability to bind effectively to enzyme active sites and receptors.
The therapeutic potential of this scaffold is well-established, with several marketed drugs incorporating the imidazo[1,2-a]pyridine core. These include zolpidem (a hypnotic), alpidem (an anxiolytic), and olprinone (a cardiotonic agent).[2][3] Beyond these, the scaffold has demonstrated a remarkable range of biological activities, including anticancer, antiviral, anti-inflammatory, antitubercular, and antiulcer properties.[2][3] This versatility has made it a "drug prejudice" scaffold, a term used to describe a core structure with a high probability of yielding biologically active compounds.
The continued interest in the imidazo[1,2-a]pyridine scaffold stems from its synthetic accessibility, which allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The core can be readily functionalized at multiple positions, enabling the exploration of extensive structure-activity relationships (SAR). This guide will explore the key strategies and methodologies that have led to the discovery of novel and potent therapeutic agents based on this remarkable scaffold.
Medicinal Chemistry: Strategies for Diversification and Optimization
The therapeutic potential of the imidazo[1,2-a]pyridine scaffold is unlocked through strategic derivatization to achieve desired interactions with specific biological targets. The core offers multiple positions for substitution (typically at the 2, 3, 5, 6, 7, and 8-positions), each influencing the molecule's overall shape, electronics, and physicochemical properties.
Key Positions for Functionalization and their Impact on Activity
-
C2-Position: Substitution at the C2-position is often crucial for modulating potency and selectivity. Aryl or heteroaryl groups at this position are common and can be further functionalized to probe specific binding pockets. For instance, in the development of PI3K inhibitors, the nature of the C2-substituent significantly impacts isoform selectivity.
-
C3-Position: The C3-position is frequently exploited for introducing side chains that can form key interactions with the target protein. For example, the introduction of carboxamide or thioether side chains at this position has led to potent antitubercular and antiviral agents, respectively.[4]
-
C6 and C8-Positions: Modifications at these positions on the pyridine ring are often used to fine-tune physicochemical properties such as solubility and metabolic stability. The introduction of small alkyl or halogen groups can influence the overall lipophilicity and electronic nature of the scaffold.
Structure-Activity Relationship (SAR) Case Study: PI3K Inhibitors
The development of imidazo[1,2-a]pyridine-based inhibitors of phosphoinositide 3-kinase (PI3K) provides an excellent example of systematic SAR exploration. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[5]
A series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives were designed and synthesized as PI3Kα inhibitors. The SAR studies revealed several key insights:
| Compound | R1 (C2-position) | R2 (C6-position) | R3 (C8-position) | PI3Kα IC50 (nM) |
| 1 | 4-fluorophenyl | H | H | 670 |
| 2g | 4-fluorophenyl | H | 3-hydroxyphenyl | 1.8 |
| 12 | 4-fluorophenyl | H | 4-(thiazol-2-yl)phenyl | 2.8 |
| 35 | 4-(morpholin-4-yl)phenyl | CH3 | 2-aminopyrimidin-5-yl | 150 |
Table 1: Representative SAR data for imidazo[1,2-a]pyridine-based PI3Kα inhibitors.[6]
The data clearly demonstrates that:
-
Substitution at the C8-position with groups capable of forming hydrogen bonds, such as a hydroxyl or a nitrogen-containing heterocycle, dramatically increases potency (compare compound 1 with 2g and 12 ).
-
Modifications at the C2 and C6 positions can be used to fine-tune the activity and other properties. Compound 35 shows that a combination of substituents can lead to a potent inhibitor with desirable drug-like properties.[6]
This systematic approach to SAR is fundamental to the successful development of imidazo[1,2-a]pyridine-based therapeutics.
Synthetic Methodologies: Building the Imidazo[1,2-a]pyridine Core
A variety of synthetic routes have been developed for the construction of the imidazo[1,2-a]pyridine scaffold, a testament to its importance in medicinal chemistry. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Condensation Reactions
The most common and versatile method for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone. This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring followed by an intramolecular cyclization and dehydration.
Caption: General scheme of the Tschitschibabin reaction.
This method is highly adaptable, and a wide range of substituted 2-aminopyridines and α-haloketones can be used to generate a diverse library of imidazo[1,2-a]pyridine derivatives.
Multicomponent Reactions (MCRs)
More recently, multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex imidazo[1,2-a]pyridines in a single step. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example, involving the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[7]
Caption: One-pot synthesis via the Groebke–Blackburn–Bienaymé reaction.
MCRs offer significant advantages in terms of atom economy, reduced reaction times, and the ability to rapidly generate molecular diversity.
Detailed Experimental Protocol: Synthesis of a 2-Aryl-Imidazo[1,2-a]pyridine
This protocol provides a typical procedure for the synthesis of a 2-aryl-imidazo[1,2-a]pyridine via the Tschitschibabin reaction.
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Substituted α-bromoacetophenone (1.0 eq)
-
Ethanol (solvent)
-
Sodium bicarbonate (NaHCO3) (optional, as a mild base)
Procedure:
-
To a round-bottom flask, add the substituted 2-aminopyridine and ethanol. Stir until the solid is fully dissolved.
-
Add the substituted α-bromoacetophenone to the solution.
-
(Optional) Add sodium bicarbonate (1.2 eq) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the crude residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[8][9]
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[10][11]
Biological Evaluation: From In Vitro Assays to Cellular Mechanisms
A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. A tiered approach is typically employed, starting with in vitro assays to determine potency and selectivity, followed by cell-based assays to assess cellular activity and mechanism of action.
Caption: A typical workflow for the biological evaluation of novel compounds.
In Vitro Kinase Assays
For compounds targeting kinases like PI3K, in vitro kinase assays are essential for determining the half-maximal inhibitory concentration (IC50). These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Detailed Protocol: In Vitro PI3K Kinase Assay
This protocol is a general guideline and may need optimization for specific PI3K isoforms.
Materials:
-
Recombinant PI3K enzyme
-
Kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[12]
-
PIP2 substrate
-
ATP
-
Test compound (imidazo[1,2-a]pyridine derivative)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[12]
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 384-well plate, add the test compound or vehicle (DMSO) control.
-
Add the PI3K enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.[12]
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Cytotoxicity Assays
The MTT assay is a widely used colorimetric assay to assess the effect of a compound on cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.[13][14]
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for the desired time period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mechanism of Action: Western Blot Analysis of the PI3K/Akt Pathway
To confirm that an imidazo[1,2-a]pyridine derivative is acting on its intended target within the cell, Western blotting can be used to analyze the phosphorylation status of key proteins in the signaling pathway. For a PI3K inhibitor, a decrease in the phosphorylation of Akt (a downstream effector of PI3K) would be expected.
Caption: A simplified schematic of the PI3K/Akt signaling pathway.
Detailed Protocol: Western Blot for p-Akt
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt and anti-total Akt)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the relative level of Akt phosphorylation.
Emerging Therapeutic Applications
While the development of imidazo[1,2-a]pyridine-based anticancer agents has been a major focus, the scaffold's versatility has led to its exploration in other therapeutic areas.
Antiviral Agents
Several imidazo[1,2-a]pyridine derivatives have shown promising antiviral activity. For example, compounds bearing a thioether side chain at the C3-position have demonstrated potent activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[4] More recently, the scaffold has been investigated for its potential against other viruses, including HIV and hepatitis C.[15]
Anti-inflammatory Agents
The imidazo[1,2-a]pyridine core has also been explored for the development of anti-inflammatory agents. Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and to modulate the NF-κB signaling pathway.[16] Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been reported to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[17]
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable and privileged core in the field of drug discovery. Its synthetic accessibility and the ability to systematically modify its structure have enabled the development of potent and selective inhibitors for a wide range of therapeutic targets. The successful application of this scaffold in the development of PI3K inhibitors for cancer highlights the power of structure-based drug design and systematic SAR studies.
Future research in this area will likely focus on several key aspects:
-
Novel Target Identification: Exploring the potential of imidazo[1,2-a]pyridine derivatives to modulate novel and challenging drug targets.
-
Enhanced Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities.
-
Targeted Drug Delivery: Developing drug delivery systems to specifically target imidazo[1,2-a]pyridine-based drugs to diseased tissues, thereby enhancing efficacy and reducing systemic exposure.
-
Combinatorial Approaches: Investigating the synergistic effects of imidazo[1,2-a]pyridine derivatives in combination with other therapeutic agents.
The continued exploration of the chemical space around the imidazo[1,2-a]pyridine scaffold, coupled with advancements in our understanding of disease biology, holds immense promise for the discovery of innovative and effective medicines for a wide range of human diseases.
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38:1, 216-228. (URL: [Link])
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. (URL: [Link])
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Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. Arzneimittelforschung, 51(4), 304-309. (URL: [Link])
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Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(25), 5108-5112. (URL: [Link])
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1285, 135489. (URL: [Link])
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Methods to measure the enzymatic activity of PI3Ks. Methods in Enzymology, 535, 85-97. (URL: [Link])
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In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. (URL: [Link])
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 30(4), 1367-1383. (URL: [Link])
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Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2300411. (URL: [Link])
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Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Journal of Pharmacy & Pharmacognosy Research, 10(1), 118-132. (URL: [Link])
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Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Antimicrobial activities. Der Pharma Chemica, 4(4), 1546-1553. (URL: [Link])
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Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1362-1371. (URL: [Link])
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 10(2), 2999-3015. (URL: [Link])
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3381. (URL: [Link])
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Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Applied Organometallic Chemistry, 33(9), e5069. (URL: [Link])
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Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 23(11), 2981. (URL: [Link])
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(12), 1184-1188. (URL: [Link])
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. (URL: [Link])
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(12), 10398-10415. (URL: [Link])
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Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde in modern organic synthesis. The imidazo[1,2-a]pyridine scaffold is a cornerstone "privileged structure" in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2][3] This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into leveraging this versatile building block. We will explore its role in constructing molecular complexity through multicomponent reactions, its application as a precursor for advanced fluorescent probes, and its function as a versatile intermediate for creating libraries of potential therapeutic agents. Each section includes detailed, step-by-step protocols, data summaries, and mechanistic diagrams to ensure scientific integrity and practical applicability.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold
The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5-6 heterocycle, is a recurring motif in numerous commercial drugs and clinical candidates, including Zolpidem, Alpidem, and Minodronic acid.[3][4][5] Its prevalence stems from its unique three-dimensional structure and its ability to engage with a variety of biological targets, leading to a broad range of therapeutic effects such as anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][6]
This compound (CAS: 118000-48-9, Formula: C₁₄H₁₀N₂O, Mol. Weight: 222.24 g/mol ) is a particularly valuable derivative.[7] It strategically combines the biologically significant imidazo[1,2-a]pyridine core with a highly reactive benzaldehyde moiety. The aldehyde group serves as a versatile synthetic handle, enabling a multitude of chemical transformations for molecular elaboration and diversification.
Application I: Architecting Complexity via Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing the synthesis of complex, drug-like molecules in a single, atom-economical step.[8] Aldehydes are keystone electrophiles in many of the most important MCRs.
The Groebke–Blackburn–Bienaymé (GBB) Reaction
The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is the most direct and efficient method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[5][9] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under Brønsted or Lewis acid catalysis.[5][10]
Causality of Component Roles:
-
Aldehyde (e.g., this compound): Acts as the primary electrophile. Its carbonyl carbon is activated by the acid catalyst, making it susceptible to nucleophilic attack by the 2-aminopyridine.
-
2-Aminopyridine: Functions as a bifunctional reagent. The exocyclic nitrogen initiates the reaction by forming an imine with the aldehyde, while the endocyclic pyridine nitrogen performs the crucial intramolecular cyclization.
-
Isocyanide: This unique "carbon-only" nucleophile is trapped by the resulting nitrilium ion intermediate, ultimately forming the C3-amino substituent.
The GBB reaction is exceptionally valuable for creating libraries of diverse molecules, as variation is possible at three distinct points (the aminopyridine, the aldehyde, and the isocyanide).[11]
Caption: General workflow for the Groebke–Blackburn–Bienaymé (GBB) reaction.
Protocol: GBB Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative
This protocol describes a general, catalyst-free procedure in a deep eutectic solvent, which is an environmentally benign approach.[12]
Materials:
-
This compound (1.0 mmol, 222.2 mg)
-
Substituted 2-aminopyridine (1.0 mmol)
-
Cyclohexyl isocyanide (1.02 mmol, 111.3 mg)
-
Urea-choline chloride (2:1 molar ratio) deep eutectic solvent (DES) (1.0 mL)
-
Ethyl acetate, deionized water
Procedure:
-
Prepare the urea-choline chloride DES by mixing urea and choline chloride in a 2:1 molar ratio and heating at 80 °C with stirring until a clear, homogeneous liquid forms.
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the selected 2-aminopyridine (1.0 mmol), and the DES (1.0 mL).
-
Add cyclohexyl isocyanide (1.02 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. Reactions are typically complete within 2-6 hours.[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water (15 mL) to the flask and stir for 10 minutes. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water (2 x 10 mL).
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
-
To recover the DES, the aqueous filtrate can be washed with ethyl acetate (10 mL) and the water evaporated under reduced pressure.[12]
Representative Data: GBB Reaction Conditions
| Aldehyde Reactant | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | None | Urea-ChCl | 80 | 4 | 87 | [12] |
| 4-Chlorobenzaldehyde | None | Urea-ChCl | 80 | 2 | 85 | [12] |
| 4-Nitrobenzaldehyde | HPW (2 mol%) | Ethanol | μW (100) | 0.5 | 92 | [5] |
| Furfural | Phenylboronic Acid | Methanol | 60 | 12 | 86 | [9] |
| 2-Azidobenzaldehyde | NH₄Cl | Methanol | RT | 24 | 69 | [10] |
Application II: Synthesis of Advanced Fluorescent Probes
The rigid, planar structure and extended π-conjugation of the imidazo[1,2-a]pyridine core make it an excellent fluorophore.[13] Derivatives often exhibit strong fluorescence, making them ideal platforms for developing chemosensors.[14][15] The aldehyde group of this compound is a perfect anchor for installing a receptor unit, creating a probe that can selectively bind to an analyte and signal its presence via a change in fluorescence ("turn-on" or "turn-off").[16][17]
Causality of Sensing Mechanism: The typical design involves conjugating the aldehyde with a molecule containing a Lewis basic site (e.g., an amine or phenol). In the "free" state, a process like Photoinduced Electron Transfer (PET) can occur, quenching the fluorescence. Upon binding to a metal ion (the analyte), the lone pair of electrons on the Lewis base becomes engaged, inhibiting the PET process and "turning on" the fluorescence.[14] The reverse can also be engineered for a "turn-off" response.
Caption: A "turn-on" fluorescence sensing mechanism via inhibition of PET.
Protocol: Synthesis of an Imidazopyridine-Schiff Base Fluorescent Probe
This protocol describes the condensation of this compound with an aminophenol to create a Schiff base, a common core for metal ion sensors.[16]
Materials:
-
This compound (1.0 mmol, 222.2 mg)
-
2-Amino-4-methylphenol (1.0 mmol, 123.2 mg)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops, catalyst)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask with gentle heating.
-
In a separate beaker, dissolve 2-amino-4-methylphenol (1.0 mmol) in absolute ethanol (5 mL).
-
Add the aminophenol solution to the aldehyde solution dropwise with stirring.
-
Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting aldehyde spot has disappeared.
-
After completion, cool the reaction mixture to room temperature. A yellow or orange solid precipitate should form.
-
If precipitation is slow, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol (5 mL) followed by hexanes (10 mL) to remove residual impurities.
-
Dry the product under vacuum to yield the pure Schiff base probe.
Representative Data: Photophysical Properties of Imidazopyridine Probes
| Probe Target | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Sensing Action | Reference |
| Fe³⁺ | DMSO/H₂O | 365 | 543 | 178 | Turn-on | [18] |
| Hg²⁺ | DMSO/H₂O | 365 | 543 | 178 | Turn-off | [16] |
| Hg²⁺ | aq. buffer | 395 | 565 | 170 | Turn-on | [17] |
| Nerve Agent Simulant | Acetonitrile | 380 | 500 | 120 | Turn-off (Quench) | [14] |
Application III: A Versatile Precursor for Bioactive Molecules
Beyond its direct use in MCRs or probe synthesis, the aldehyde functionality of this compound is a gateway to a vast chemical space. Standard organic transformations can convert the aldehyde into other key functional groups, enabling the synthesis of diverse libraries for structure-activity relationship (SAR) studies.
Key Transformations:
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid (e.g., using Jones reagent or Pinnick oxidation), which can then be converted to amides, esters, or other acid derivatives.
-
Reduction: Reduction to a primary alcohol (e.g., using NaBH₄) provides a site for etherification or esterification.
-
Reductive Amination: A one-pot reaction with an amine and a reducing agent (e.g., NaBH(OAc)₃) directly forms a C-N bond, a crucial linkage in many pharmaceuticals.
-
C-C Bond Formation: The aldehyde is an excellent electrophile for classic reactions like the Wittig, Horner-Wadsworth-Emmons, Grignard, and aldol reactions, allowing for the construction of complex carbon skeletons.
Caption: Key synthetic transformations originating from the aldehyde group.
Protocol: Wittig Olefination of this compound
This protocol outlines a standard Wittig reaction to convert the aldehyde into an alkene, a common isostere for amide bonds and a key structural motif in many drugs.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 mmol, 393.2 mg)
-
Potassium tert-butoxide (KOtBu) (1.1 mmol, 123.4 mg)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
This compound (1.0 mmol, 222.2 mg)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 mmol) portion-wise over 5 minutes. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the phosphorus ylide.
-
Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the pure alkene product.
Conclusion
This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its strategic combination of a privileged heterocyclic core and a reactive aldehyde handle provides a robust platform for the efficient synthesis of complex molecules. The applications detailed herein—from constructing diverse libraries via multicomponent reactions to engineering sophisticated fluorescent sensors and serving as a precursor for SAR studies—underscore its importance for professionals in drug discovery and materials science. The provided protocols offer validated, practical starting points for harnessing the full synthetic potential of this powerful reagent.
References
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- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
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Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
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Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8). [Link]
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
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Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. (n.d.). ResearchGate. [Link]
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Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2019). PubMed Central. [Link]
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HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. (n.d.). PMC - NIH. [Link]
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Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. (2015). Environmental Chemistry Letters, 14(1), 105-110. [Link]
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An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. (n.d.). Sensors & Diagnostics (RSC Publishing). [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). ChemProc. [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. [Link]
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Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. (2022). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 282. [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (n.d.). Organic Chemistry Portal. [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (n.d.). PMC. [Link]
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Sequential Multicomponent Synthesis of 2‐(Imidazo[1,5‐α]pyridin‐1‐yl)‐1,3,4‐Oxadiazoles. (n.d.). ResearchGate. [Link]
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An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe3+ and F−. (n.d.). Semantic Scholar. [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). Beilstein Journals. [Link]
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4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. (n.d.). PubChem. [Link]
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Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI. [Link]
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Green synthesis of imidazo[1,2-a]pyridines in aqueous medium. (n.d.). IOSR Journal. [Link]
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Application Notes and Protocols for the Development of Phosphodiesterase 4 (PDE4) Inhibitors Utilizing 4-(Imidazo[1,2-a]pyridin-2-yl)benzaldehyde
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(imidazo[1,2-a]pyridin-2-yl)benzaldehyde as a versatile scaffold for the synthesis and development of novel phosphodiesterase 4 (PDE4) inhibitors. This document outlines the scientific rationale, detailed synthetic protocols, in vitro and in vivo screening methodologies, and data interpretation to facilitate the discovery of next-generation anti-inflammatory therapeutics. The imidazo[1,2-a]pyridine core is a recognized privileged structure in medicinal chemistry, and its derivatives have shown promise in modulating inflammatory pathways.[1][2] This guide offers a structured approach, from initial chemical synthesis to preclinical evaluation, grounded in established scientific principles and practical, field-proven insights.
Introduction: The Rationale for Targeting PDE4 in Inflammatory Diseases
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[3] Elevated cAMP levels within immune cells, such as macrophages, neutrophils, and T-cells, lead to the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukins (ILs), and leukotrienes.[4][5] Consequently, the inhibition of PDE4 has emerged as a validated therapeutic strategy for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[6][7] Several PDE4 inhibitors have received regulatory approval, underscoring the clinical relevance of this target.[8][9]
The imidazo[1,2-a]pyridine scaffold has attracted significant attention in medicinal chemistry due to its favorable pharmacological properties and synthetic accessibility.[10][11] The strategic functionalization of this core, starting from the readily available 4-(imidazo[1,2-a]pyridin-2-yl)benzaldehyde, offers a promising avenue for the development of potent and selective PDE4 inhibitors with potentially improved therapeutic indices.
Synthetic Strategy: From Aldehyde to Potent Inhibitor
The aldehyde functionality of 4-(imidazo[1,2-a]pyridin-2-yl)benzaldehyde serves as a versatile chemical handle for the introduction of various pharmacophoric features known to be important for PDE4 inhibition. A common strategy involves the reductive amination to introduce a substituted amine, which can be further elaborated.
Protocol 1: Synthesis of a Representative PDE4 Inhibitor via Reductive Amination
This protocol describes a general, two-step synthesis of a potential PDE4 inhibitor from 4-(imidazo[1,2-a]pyridin-2-yl)benzaldehyde.
Step 1: Imine Formation and Reductive Amination
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(imidazo[1,2-a]pyridin-2-yl)benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq). A common choice for PDE4 inhibitors is an amine bearing a catechol-like moiety or a substituted pyridine ring, known to interact with the active site of PDE4.
-
Drying Agent: Add sodium sulfate (Na₂SO₄) as a drying agent and stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired secondary or tertiary amine.
Step 2: Further Functionalization (Example: Amide Coupling)
-
Reaction Setup: If the introduced amine contains a carboxylic acid functionality, proceed with an amide coupling to introduce additional diversity. Dissolve the product from Step 1 (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Coupling Reagents: Add a suitable amine (1.1 eq), followed by a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or preparative HPLC to obtain the final inhibitor.
In Vitro Evaluation: Assessing Potency and Cellular Activity
Protocol 2: PDE4B Enzymatic Inhibition Assay (Fluorescence Polarization)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of synthesized compounds against the human PDE4B enzyme using a fluorescence polarization (FP) assay.[12]
Materials:
-
Recombinant human PDE4B1 (BPS Bioscience, Cat. No. 60041 or similar)[12]
-
FAM-cAMP substrate (fluorescein-labeled cAMP)
-
PDE Assay Buffer
-
Binding Agent (phosphate-binding nanobeads)[12]
-
Test compounds and a reference inhibitor (e.g., Roflumilast)
-
384-well, black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in 100% DMSO. Further dilute these in PDE Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 5 µL of diluted test compound or reference inhibitor to the appropriate wells.
-
For "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells, add 5 µL of PDE Assay Buffer with the corresponding DMSO concentration.
-
-
Enzyme Addition: Add 20 µL of diluted PDE4B enzyme (final concentration to be optimized for 20-30% substrate conversion) to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of PDE Assay Buffer to the "Blank" wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of FAM-cAMP solution to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Add 50 µL of the Binding Agent to all wells. Incubate for an additional 30 minutes at room temperature with gentle agitation.[13]
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control" and "Blank" wells. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cellular cAMP Accumulation Assay (HTRF)
This assay measures the ability of the synthesized inhibitors to increase intracellular cAMP levels in a cellular context.[14]
Materials:
-
Human monocytic cell line (e.g., THP-1) or other relevant cell type
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Forskolin (an adenylyl cyclase activator)
-
Test compounds and a reference inhibitor
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)[15][16]
-
384-well, white, low-volume cell culture plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 384-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds or reference inhibitor for 30 minutes at 37°C.
-
Cell Stimulation: Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1 µM) to induce cAMP production and incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and perform the HTRF detection steps according to the manufacturer's protocol.[8] This typically involves adding a lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Measurement: Read the HTRF signal (emission at 665 nm and 620 nm) on a compatible plate reader.
-
Data Analysis: Calculate the 665/620 nm ratio and determine the amount of cAMP produced using a standard curve generated with known cAMP concentrations. Plot the cAMP concentration against the inhibitor concentration to determine the EC50 value (the concentration of inhibitor that results in a 50% increase in cAMP levels).
Protocol 4: TNF-α Release Assay in LPS-Stimulated THP-1 Cells
This assay assesses the anti-inflammatory activity of the compounds by measuring the inhibition of TNF-α secretion from lipopolysaccharide (LPS)-stimulated human monocytes.[17][18]
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and a reference inhibitor
-
Human TNF-α ELISA kit or AlphaLISA kit[3]
-
96-well cell culture plates
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48 hours.[9]
-
Compound Pre-treatment: Replace the medium with fresh, PMA-free medium and pre-treat the differentiated cells with serial dilutions of the test compounds or reference inhibitor for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.[19] For unstimulated controls, add medium without LPS.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
TNF-α Quantification: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA or AlphaLISA kit according to the manufacturer's instructions.[3]
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 values by fitting the data to a dose-response curve.
In Vivo Evaluation: Assessing Efficacy in Disease Models
Protocol 5: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This model is commonly used to evaluate the efficacy of anti-psoriatic compounds.[7][20]
Procedure:
-
Animal Model: Use BALB/c or C57BL/6 mice.
-
Disease Induction: Apply a daily topical dose of imiquimod cream (5%) to the shaved back and right ear of the mice for 6-8 consecutive days.
-
Compound Administration: Administer the test compound either topically to the inflamed skin or systemically (e.g., orally or intraperitoneally) daily, starting from the first day of imiquimod application.
-
Efficacy Assessment:
-
Clinical Scoring: Daily, score the severity of skin inflammation based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
Ear Thickness: Measure the ear thickness daily using a digital caliper.
-
Histology: At the end of the study, collect skin samples for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Analyze the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) in skin homogenates by qPCR or ELISA.[21][22]
-
Protocol 6: LPS-Induced Pulmonary Inflammation in Mice (COPD Model)
This acute model mimics some key features of COPD exacerbations, such as neutrophil infiltration into the lungs.[23]
Procedure:
-
Animal Model: Use C57BL/6 mice.
-
Compound Administration: Administer the test compound (e.g., orally) 1 hour prior to the LPS challenge.
-
LPS Challenge: Administer LPS intranasally or intratracheally to induce lung inflammation.
-
Efficacy Assessment (24 hours post-LPS challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (especially neutrophils).
-
Cytokine Levels in BAL Fluid: Measure the levels of TNF-α, IL-6, and other relevant cytokines in the BAL fluid using ELISA.
-
Lung Histology: Perfuse the lungs and collect tissue for histological examination to assess inflammatory cell infiltration and lung injury.
-
Data Presentation
Table 1: In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | PDE4B IC50 (nM) | Cellular cAMP EC50 (nM) | TNF-α Inhibition IC50 (µM) |
| Lead-001 | Data | Data | Data |
| Lead-002 | Data | Data | Data |
| Roflumilast | Data | Data | Data |
Table 2: Pharmacokinetic Profile of a Lead Imidazo[1,2-a]pyridine Derivative in Mice[4][25]
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | Data | Data |
| Cmax (ng/mL) | Data | Data |
| Tmax (h) | Data | Data |
| AUC (ng·h/mL) | Data | Data |
| t1/2 (h) | Data | Data |
| Bioavailability (%) | - | Data |
Visualizations
Caption: PDE4 Signaling Pathway and Point of Inhibition.
Caption: Drug Discovery Workflow for PDE4 Inhibitors.
Conclusion and Future Directions
The strategic utilization of 4-(imidazo[1,2-a]pyridin-2-yl)benzaldehyde as a starting scaffold provides a robust platform for the development of novel PDE4 inhibitors. The synthetic and screening protocols detailed in these application notes offer a clear and efficient path from initial compound synthesis to preclinical evaluation. The inherent versatility of the imidazo[1,2-a]pyridine core allows for extensive structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.[5][24] Future efforts should focus on exploring diverse substitutions on the benzaldehyde-derived portion of the molecule to enhance interactions with the PDE4 active site and improve cell permeability. Furthermore, investigating subtype-selective PDE4 inhibitors (targeting PDE4B over PDE4D) may lead to compounds with a reduced side-effect profile, a significant challenge in the clinical development of this class of drugs.
References
- A Comparative Analysis of the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Derivatives. Benchchem. [URL: https://www.benchchem.
- How to run a cAMP HTRF assay. Revvity. [URL: https://www.revvity.com/learn/how-to-run-a-camp-htrf-assay]
- Application Notes and Protocols for the Synthesis of PDE4 Inhibitors from 2-Bromo-5-hydroxybenzaldehyde. Benchchem. [URL: https://www.benchchem.
- Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10863214/]
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4000109/]
- A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK53229/]
- Principles of the HTRF cAMP Assay. ResearchGate. [URL: https://www.researchgate.net/figure/Principles-of-the-HTRF-cAMP-Assay-Anti-cAMP-cryptate-and-d2-labeled-cAMP-are-the-two_fig1_324250105]
- Application Notes and Protocols for Eprazinone PDE4 Inhibition Assay. Benchchem. [URL: https://www.benchchem.com/application-notes/eprazinone-pde4-inhibition-assay]
- HTRF® package insert cAMP HiRange General information. Cisbio. [URL: https://www.cisbio.
- Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. [URL: https://www.moleculardevices.com/applications/gpcr-drug-discovery/detect-gpcr-activity-camp-gs-hirange-htrf-assay]
- Application Notes and Protocols for LPS-Induced TNF-α Secretion Assay. Benchchem. [URL: https://www.benchchem.com/application-notes/lps-induced-tnf-alpha-secretion-assay]
- Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. [URL: https://www.moleculardevices.com/applications/immuno-oncology/quantify-tnf-secretion-thp-1-derived-macrophages-alphalisa-assay]
- How to run a cAMP HTRF assay. YouTube. [URL: https://www.youtube.
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- Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. [URL: https://www.researchgate.
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- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra07963d]
- (A) Time course of LPS-induced TNF-α production. THP-1 cells were... ResearchGate. [URL: https://www.researchgate.
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- PDE4 inhibitor with potential for the treatment of psoriasis reported. BioWorld. [URL: https://www.bioworld.
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4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde in the synthesis of PI3K inhibitors
Application Notes & Protocols
Topic: Strategic Synthesis of Novel Phosphoinositide 3-Kinase (PI3K) Inhibitors Utilizing the 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde Scaffold
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Executive Summary: The Strategic Value of the Imidazo[1,2-a]pyridine Core in PI3K-Targeted Drug Discovery
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is one of the most frequently hyperactivated pathways in human cancers, making it a pivotal target for therapeutic intervention.[1][2][3] Its role in regulating cell proliferation, survival, and metabolism is critical for tumorigenesis.[4][5] Consequently, the development of small molecule inhibitors targeting PI3K has been a major focus of oncology research.[6][7] Within this landscape, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," forming the core of numerous kinase inhibitors due to its favorable physicochemical properties and its ability to form key interactions within the ATP-binding pocket of kinases.[8][9][10][11]
This document provides a detailed guide on the strategic use of This compound , a versatile synthetic intermediate, in the design and synthesis of novel PI3K inhibitors. We move beyond a simple recitation of steps to explain the underlying rationale, offering field-proven insights into reaction mechanisms, troubleshooting, and the validation of biological activity. The protocols herein are designed to be self-validating, guiding the researcher from initial synthesis to final biological characterization.
The PI3K Signaling Cascade: A Rationale for Targeted Inhibition
The PI3K/Akt/mTOR pathway is a central node for signal transduction from receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs).[3] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-triphosphate (PIP3).[12] This event triggers the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a host of cellular processes that promote cell growth and survival.[2] Aberrant activation, often through mutations in the PIK3CA gene or loss of the negative regulator PTEN, is a hallmark of many cancers.[1][3]
PI3K inhibitors function by binding to the ATP-binding site of the PI3K enzyme, preventing the phosphorylation of PIP2 and thereby blocking the entire downstream signaling cascade.[12] This blockade can induce cell cycle arrest and apoptosis in cancer cells.[6]
Diagram 1: The PI3K/Akt/mTOR Signaling Pathway. This diagram illustrates the core cascade from receptor activation to cellular response, highlighting the critical phosphorylation of PIP2 to PIP3 by PI3K. The points of intervention by imidazo[1,2-a]pyridine-based inhibitors and the tumor suppressor PTEN are shown.
The Synthetic Strategy: From a Core Intermediate to a Potent Inhibitor
The power of this compound lies in its aldehyde functional group, which serves as a versatile chemical "handle." This handle allows for the systematic and modular construction of diverse molecular architectures through well-established chemical transformations, such as reductive amination, to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against PI3K isoforms.[13]
Our overall workflow is designed to ensure reproducibility and logical progression from chemical synthesis to biological validation.
Diagram 2: Overall Experimental Workflow. This flowchart outlines the logical progression from the synthesis of the key benzaldehyde intermediate to the final, biologically validated PI3K inhibitor.
Protocol 1: Synthesis of Key Intermediate this compound
Rationale: The formation of the imidazo[1,2-a]pyridine core is most classically achieved via the Tschitschibabin reaction or related condensations.[14][15] This protocol utilizes a robust condensation reaction between a 2-aminopyridine and an α-haloketone. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to yield the aromatic bicyclic system.[16]
Materials:
-
2-Aminopyridine
-
2-Bromo-4'-formylacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a 100 mL round-bottom flask, add 2-aminopyridine (1.0 eq), 2-bromo-4'-formylacetophenone (1.05 eq), and sodium bicarbonate (2.5 eq).
-
Add anhydrous ethanol (approx. 0.2 M concentration relative to 2-aminopyridine).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Once complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Resuspend the resulting solid in a mixture of dichloromethane (DCM) and water. Transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Trustworthiness (Self-Validation):
-
Expected Outcome: A pale yellow to off-white solid.
-
Quality Control: Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, and LC-MS. The aldehyde proton should be visible as a singlet around 9.9-10.1 ppm in the ¹H NMR spectrum. The molecular ion corresponding to C₁₄H₁₀N₂O (MW: 222.24) should be observed in the mass spectrum.[17]
Protocol 2: Synthesis of a PI3K Inhibitor Analogue via Reductive Amination
Rationale: Reductive amination is a cornerstone of medicinal chemistry for its reliability in forming C-N bonds. This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, which is then immediately reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions that could degrade sensitive substrates. For this exemplar protocol, we will use morpholine, a common fragment in PI3K inhibitors that often improves solubility and metabolic stability.[18]
Diagram 3: Reaction scheme for the synthesis of a PI3K inhibitor analogue. Note: The product image is a representative structure of the class.
Materials:
-
This compound (from Protocol 1)
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial, optional catalyst)
Procedure:
-
Dissolve this compound (1.0 eq) in DCE in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add morpholine (1.2 eq). A drop of glacial acetic acid can be added to catalyze imine formation, but is often not necessary.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature overnight (approx. 12-16 hours). Monitor by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final compound.
Trustworthiness (Self-Validation):
-
Expected Outcome: A white to off-white solid.
-
Quality Control: Confirm structure and purity (>98%) by NMR and LC-MS. Key signals in ¹H NMR include the appearance of a benzylic CH₂ singlet (around 3.6-3.8 ppm) and the disappearance of the aldehyde proton signal.
Protocol 3: In Vitro PI3K Enzyme Inhibition Assay (Luminescence-Based)
Rationale: To validate the synthesized compound as a PI3K inhibitor, a direct enzymatic assay is required. Luminescence-based assays, such as the PI3K-Glo™ Kinase Assay, are industry-standard for their high sensitivity and broad dynamic range. The assay measures the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and thus, stronger inhibition results in a higher signal.
Materials:
-
Synthesized inhibitor compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ).
-
PI3K-Glo™ Kinase Assay Kit (or equivalent), containing buffer, substrate (e.g., PIP2), ATP, and detection reagent.
-
White, opaque 384-well assay plates.
-
Multichannel pipette or automated liquid handler.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Titration: Prepare a serial dilution of the inhibitor compound in DMSO, typically starting from 10 mM. Then, perform a secondary dilution into the assay buffer. This creates a dose-response curve (e.g., 10 concentrations from 10 µM to 0.5 nM).
-
Kinase Reaction: To the wells of a 384-well plate, add the assay buffer, the PI3K enzyme isoform, and the lipid substrate (PIP2).
-
Add the serially diluted inhibitor compound to the wells. Include "no inhibitor" (DMSO vehicle) controls for maximum activity and "no enzyme" controls for background.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: Cellular Western Blot for p-Akt Inhibition
Rationale: A potent compound in an enzymatic assay must also demonstrate activity in a cellular context. Western blotting allows for the direct visualization of the inhibition of the PI3K pathway by measuring the phosphorylation status of its key downstream effector, Akt. A successful inhibitor will decrease the level of phosphorylated Akt (p-Akt) at Ser473 or Thr308 without affecting the total amount of Akt protein.
Materials:
-
Cancer cell line with a known PI3K pathway activation (e.g., MCF-7, which has a PIK3CA mutation).[19]
-
Cell culture medium, fetal bovine serum (FBS), and supplements.
-
Synthesized inhibitor compound in DMSO.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal pathway activity.
-
Treat the cells with increasing concentrations of the synthesized inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies (e.g., anti-p-Akt, 1:1000) overnight at 4 °C.
-
Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Analysis: Strip the membrane and re-probe for total Akt and β-actin (loading control) to ensure observed changes in p-Akt are not due to variations in protein loading. Quantify band intensities to show a dose-dependent decrease in the p-Akt/total Akt ratio.
Data Summary and Interpretation
The biological activity of imidazo[1,2-a]pyridine-based PI3K inhibitors can be summarized to compare potency and isoform selectivity.
| Compound Class | PI3Kα (IC₅₀ nM) | PI3Kβ (IC₅₀ nM) | PI3Kδ (IC₅₀ nM) | PI3Kγ (IC₅₀ nM) | Reference |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | [18][20] |
| Taselisib (GDC-0032) | 0.29 | 9.1 | 0.12 | 0.97 | [21][22] |
| Representative Imidazo[1,2-a]pyridine Series | 1.8 - 150 | - | - | - | [8][23] |
| Synthesized Analogue (Expected Range) | 10 - 500 | >1000 | >1000 | >1000 | Hypothetical |
Expertise & Experience - Interpreting the Data:
-
Potency vs. Selectivity: A low nanomolar IC₅₀ value indicates high potency. Comparing the IC₅₀ values across different isoforms reveals the selectivity profile. For example, Pictilisib is a pan-inhibitor, hitting α and δ isoforms strongly, while Taselisib is β-sparing.[20][21] The modifications made starting from the this compound core will dictate this profile.
-
Cellular Confirmation: Strong enzymatic inhibition must translate to cellular activity. A significant, dose-dependent reduction in p-Akt levels at concentrations comparable to the enzymatic IC₅₀ confirms on-target engagement in a biological system.
-
Troubleshooting Synthesis: Low yields in the reductive amination (Protocol 2) can often be attributed to poor imine formation or degradation of the STAB reagent. Ensure all reagents and solvents are anhydrous. If the reaction stalls, adding a catalytic amount of acetic acid or gently warming the reaction to 40 °C can facilitate imine formation.
Conclusion
The this compound scaffold is a high-value starting point for the development of novel PI3K inhibitors. Its synthetic tractability, coupled with the proven therapeutic relevance of the imidazo[1,2-a]pyridine core, provides a robust platform for medicinal chemists. By following the integrated synthetic and biological validation workflows detailed in these application notes, research teams can efficiently synthesize, characterize, and advance new chemical entities in the critical field of cancer drug discovery.
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Targeting the PI3K signaling pathway in cancer. PMC - NIH. [Link]
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The present and future of PI3K inhibitors for cancer therapy. PMC - NIH. [Link]
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Synthesis and Structure-Activity Relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a Novel Series of Beta Isoform Selective Phosphatidylinositol 3-kinase Inhibitors. PubMed. [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
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Phosphoinositide 3-kinase inhibitor. Wikipedia. [Link]
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Special Issue : Targeting PI3K Signaling in Cancer. MDPI. [Link]
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PI3K/Akt signalling pathway and cancer. PubMed. [Link]
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
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PI3K pathway in cancer (Chapter 13) - Systems Biology of Cancer. Cambridge University Press. [Link]
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Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. [Link]
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What are PI3Kα inhibitors and how do they work? Sino Biological. [Link]
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate. [Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]
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Synthesis of Pictilisib. Thieme. [Link]
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Mechanism of action of PI3K-III Inhibitors. ResearchGate. [Link]
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Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. AACR Journals. [Link]
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Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. PubMed Central. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. PMC - NIH. [Link]
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Taselisib. Wikipedia. [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Taylor & Francis Online. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Semantic Scholar. [Link]
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
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Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. PubMed. [Link]
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Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
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PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents. ResearchGate. [Link]
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Application Notes and Protocols for the Synthesis of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde Derivatives
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, appearing in numerous marketed drugs and functional molecules. The aldehyde functionality at the 4-position of the 2-phenyl substituent serves as a versatile synthetic handle for further molecular elaboration, making this class of compounds highly valuable for constructing diverse chemical libraries. This document provides a step-by-step methodology, mechanistic insights, and critical process parameters, designed for researchers in organic synthesis, drug discovery, and chemical biology. The primary strategy outlined is a two-component cyclocondensation, which offers a direct and high-yielding route to the target scaffold.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines (IMPs) are nitrogen-fused bicyclic heterocycles that have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and hypnotic properties.[1][2][3] Their unique electronic and photophysical characteristics also make them attractive for applications in materials science, such as in organic light-emitting diodes (OLEDs) and chemical sensors.[4]
The synthesis of IMPs can be achieved through various strategies, including the well-established Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[5] While highly efficient, the GBB reaction typically installs an amino group at the C3 position, which may not be desirable for all applications. For the synthesis of 2-aryl IMPs, a more direct and classical approach involves the condensation of a 2-aminopyridine with an α-haloketone.[2] This method provides clean conversion to the desired 2-substituted product and is the focus of this protocol for synthesizing the title compounds.
This application note presents a validated two-step process, beginning with the synthesis of a key intermediate, 2-bromo-1-(4-formylphenyl)ethanone, followed by its cyclocondensation with various 2-aminopyridines.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, designed for clarity and reproducibility. This approach ensures the efficient preparation of the key electrophilic precursor, followed by the core scaffold-forming reaction.
Caption: Simplified mechanism of acid-catalyzed α-bromination.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |
| 4-Formylacetophenone | C₉H₈O₂ | 148.16 | ≥98% | Sigma-Aldrich |
| Pyridinium Tribromide | C₅H₅N·HBr·Br₂ | 319.82 | 90-95% | Sigma-Aldrich |
| Acetic Acid, Glacial | CH₃COOH | 60.05 | ≥99.7% | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | Sigma-Aldrich |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Aq. Soln. | VWR |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | Fisher Scientific |
Detailed Protocol: Synthesis of 2-Bromo-1-(4-formylphenyl)ethanone
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-formylacetophenone (7.41 g, 50.0 mmol).
-
Dissolution: Add 100 mL of glacial acetic acid to the flask and stir until the solid is completely dissolved.
-
Reagent Addition: In a single portion, add pyridinium tribromide (17.6 g, 55.0 mmol, 1.1 equivalents).
-
Expert Insight: A slight excess of the brominating agent ensures complete consumption of the starting material. However, a large excess can lead to the formation of di-brominated side products. [5]4. Reaction: Heat the reaction mixture to 60 °C in an oil bath and stir for 3-4 hours. The initial deep red-orange color of the mixture will fade to a pale yellow, indicating the consumption of bromine.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product spot (Rf ≈ 0.4) should appear, and the starting material spot (Rf ≈ 0.3) should diminish.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 500 mL of ice-cold water with vigorous stirring. A pale white or off-white precipitate will form.
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ≈ 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Recrystallize from a minimal amount of hot ethanol or isopropanol to yield white, crystalline needles.
-
Expected Yield: 80-90%.
-
Characterization: Melting point: 98-101 °C. NMR analysis should confirm the structure.
-
Stage 2: Synthesis of this compound Derivatives
Mechanistic Rationale
The formation of the imidazo[1,2-a]pyridine ring is a classic example of a condensation-cyclization reaction. The reaction is initiated by the nucleophilic attack of the endocyclic pyridine nitrogen of 2-aminopyridine onto the α-carbon of the bromoketone (Sₙ2 reaction). This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the final aromatic imidazo[1,2-a]pyridine product.
Caption: Key steps in the cyclocondensation reaction.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 2-Bromo-1-(4-formylphenyl)ethanone | C₉H₇BrO₂ | 227.06 | As synthesized | - |
| 2-Aminopyridine | C₅H₆N₂ | 94.11 | ≥99% | Sigma-Aldrich |
| 2-Amino-5-methylpyridine | C₆H₈N₂ | 108.14 | ≥98% | Sigma-Aldrich |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | VWR |
| Ethanol | C₂H₅OH | 46.07 | 200 Proof, Anhydrous | Fisher Scientific |
Detailed Protocol: General Procedure for Cyclocondensation
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the desired 2-aminopyridine derivative (10.0 mmol, 1.0 equivalent) in 40 mL of anhydrous ethanol.
-
Addition of Ketone: Add 2-bromo-1-(4-formylphenyl)ethanone (2.27 g, 10.0 mmol, 1.0 equivalent) to the solution.
-
Addition of Base: Add sodium bicarbonate (1.26 g, 15.0 mmol, 1.5 equivalents).
-
Expert Insight: Sodium bicarbonate is a mild base sufficient to neutralize the HBr generated during the reaction, which drives the equilibrium towards the product. Stronger bases are generally not required and may promote side reactions.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 6-8 hours. The reaction mixture will typically turn from colorless to a yellow or brown solution.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The product is typically more polar than the starting ketone and UV active.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration. If not, proceed to the next step.
-
Isolation: Reduce the volume of ethanol by rotary evaporation. Add 50 mL of cold water to the residue, which should induce precipitation of the product.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove impurities.
-
Drying: Dry the purified product in a vacuum oven at 50 °C overnight. Further purification, if necessary, can be achieved by recrystallization from ethanol or by flash column chromatography on silica gel.
Scope and Expected Results
This protocol is effective for a range of substituted 2-aminopyridines. The electronic nature of the substituent on the pyridine ring can influence the reaction rate but generally provides good to excellent yields.
| Entry | 2-Aminopyridine Derivative | Product Name | Expected Yield |
| 1 | 2-Aminopyridine | 4-(Imidazo[1,2-a]pyridin-2-yl)benzaldehyde | 85-95% |
| 2 | 2-Amino-5-methylpyridine | 4-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzaldehyde | 82-92% |
| 3 | 2-Amino-5-chloropyridine | 4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzaldehyde | 75-85% |
Concluding Remarks
The two-component cyclocondensation strategy presented herein provides a reliable, high-yielding, and scalable method for the synthesis of this compound derivatives. The protocol is divided into two distinct, straightforward stages: the preparation of the key α-bromoketone intermediate and the subsequent scaffold-forming cyclization. By explaining the mechanistic rationale and providing detailed, step-by-step instructions, this guide equips researchers with the necessary tools to confidently synthesize these valuable compounds for applications in drug discovery and beyond.
References
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Kurva, M., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 28(13), 5081. [Link]
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Goswami, J., & Goswami, A. (2003). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Journal of the Indian Chemical Society, 80, 469-471. Available via Zenodo. [Link]
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Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]
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Cowper, R. M., & Davidson, L. H. (1941). Phenacyl Bromide. Organic Syntheses, Coll. Vol. 2, p.480. [Link]
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Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2574. [Link]
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Boon, E. M., et al. (2018). The Groebke-Blackburn-Bienaymé Reaction. Molecular Diversity, 22(3), 541-576. [Link]
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Bagdi, A. K., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(94), 14738-14756. [Link]
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Kurva, M., et al. (2023). Multicomponent one-pot synthesis of luminescent imidazo [1,2-a]pyridine-3-amines. Studies of fluorescence, solvatochromism, TD-DFT calculations and bioimaging application. Journal of Molecular Structure, 1276, 134797. [Link]
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Sanapalli, B. K. R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(10), 1339. [Link]
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Ramesha, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
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Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. [Link]
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Sharma, V., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Chemistry Teacher International, 6(1). [Link]
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De Angelis, F., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4991. [Link]
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Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
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Zask, A., et al. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 53(24), 3090-3093. [Link]
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Chernyak, N., et al. (2010). Synthesis of Imidazo[1,2-a]pyridines via a Three-Component Reaction of 2-Aminopyridines, Aldehydes, and Alkynes. Organic Letters, 12(15), 3438-3441. [Link]
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Hajra, A., et al. (2015). Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 13(36), 9439-9442. [Link]
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Sanapalli, B. K. R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health (NIH). [Link]
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Mamedov, V. A., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 27(19), 6542. [Link]
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An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. (n.d.). International Journal of Pharma Research and Health Sciences. [Link]
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Targeting Glioblastoma Stem Cells with Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols
Introduction: The Challenge of Glioblastoma and the Imperative of Targeting its Stem Cell Population
Glioblastoma (GBM) stands as the most formidable and common primary brain tumor in adults, characterized by a grim prognosis despite aggressive multimodal therapies including surgery, radiation, and chemotherapy.[1][2] A significant contributor to this therapeutic resistance and the near-inevitable tumor recurrence is a subpopulation of cells within the tumor known as glioblastoma stem cells (GSCs).[3] These GSCs possess the defining characteristics of stem cells: the ability to self-renew and differentiate into the various cell types that constitute the bulk tumor. This cellular hierarchy, with GSCs at the apex, positions them as the engine of tumor growth, invasion, and relapse. Therefore, therapeutic strategies that specifically eradicate the GSC population hold immense promise for achieving durable responses in GBM patients.
Imidazo[1,2-a]pyridine derivatives have emerged as a versatile and promising class of small molecules with a broad spectrum of biological activities, including potent anticancer effects.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of imidazo[1,2-a]pyridine derivatives for targeting GSCs. We will delve into the key signaling pathways governing GSC biology, the mechanistic action of these compounds, and provide detailed protocols for their preclinical evaluation.
The Molecular Landscape of Glioblastoma Stem Cells: Key Signaling Pathways
The persistence and therapeutic resistance of GSCs are maintained by a network of dysregulated signaling pathways that are crucial for normal stem cell function. Targeting these pathways is a cornerstone of GSC-directed therapy.
Key GSC Signaling Pathways:
-
Aldehyde Dehydrogenase (ALDH): Specifically, the ALDH1A3 isoform is overexpressed in GSCs and plays a critical role in their survival and resistance to therapy.[3][6] It is a key enzyme in the synthesis of retinoic acid, a potent signaling molecule involved in cell differentiation.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in GBM and is central to cell growth, proliferation, and survival.[7][8] Its dysregulation in GSCs contributes significantly to their malignant phenotype.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell survival, proliferation, and angiogenesis.[9][10][11] In GSCs, STAT3 is crucial for maintaining their self-renewal and multipotency.[10]
-
Wnt/β-catenin Pathway: This evolutionarily conserved pathway is fundamental in embryonic development and stem cell maintenance. Its aberrant activation in GSCs contributes to their tumorigenic properties.
-
Notch and Hedgehog Pathways: These are also critical developmental pathways that are often hijacked by GSCs to maintain their stem-like state and drive tumor progression.
Mechanism of Action: Imidazo[1,2-a]pyridine Derivatives as GSC-Targeting Agents
Recent research has illuminated the potential of imidazo[1,2-a]pyridine derivatives to potently inhibit key GSC survival mechanisms. A primary and well-documented mode of action is the inhibition of the ALDH1A3 enzyme.[3] By blocking ALDH1A3, these compounds can disrupt retinoic acid signaling, thereby hindering the self-renewal capacity of GSCs and promoting their differentiation, rendering them more susceptible to conventional therapies. Furthermore, various imidazo[1,2-a]pyridine analogues have demonstrated inhibitory activity against the PI3K/Akt/mTOR and STAT3 pathways in different cancer models, suggesting a multi-pronged attack on GSC viability.[7][11][12][13][14]
Figure 2: Groebke–Blackburn–Bienaymé (GBB) Reaction for Synthesis.
Application Protocols
The following protocols are designed to provide a robust framework for evaluating the efficacy of imidazo[1,2-a]pyridine derivatives against GSCs.
Protocol 1: Isolation and Culture of Patient-Derived GSCs
Rationale: Patient-derived GSC cultures are considered the gold standard for preclinical GBM research as they more accurately recapitulate the genomic and phenotypic heterogeneity of the original tumor. [2] Materials:
-
Freshly resected GBM tumor tissue
-
Neural Stem Cell (NSC) Basal Medium
-
B27 supplement
-
Human recombinant EGF and FGF-b
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Soybean trypsin inhibitor
-
70 µm cell strainer
-
Non-adherent culture flasks or plates
Procedure:
-
Tissue Collection: Obtain fresh GBM tumor tissue from surgery in sterile NSC basal medium on ice.
-
Dissociation:
-
Wash the tissue with sterile PBS to remove blood and debris.
-
Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.
-
Enzymatically digest the minced tissue with pre-warmed 0.05% Trypsin-EDTA for 10-15 minutes at 37°C.
-
Neutralize the trypsin with an equal volume of soybean trypsin inhibitor.
-
-
Cell Filtration:
-
Gently triturate the cell suspension and pass it through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 800 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in complete NSC medium (NSC basal medium supplemented with B27, 20 ng/mL EGF, 20 ng/mL FGF-b, and penicillin-streptomycin).
-
-
Neurosphere Culture:
-
Plate the cells in non-adherent culture flasks or plates at a density of 5 x 10^4 to 2 x 10^5 viable cells/mL.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Monitor for the formation of neurospheres (floating multicellular spheroids) over 7-14 days.
-
Replenish with fresh medium every 3-4 days.
-
-
Passaging:
-
When neurospheres reach a diameter of 150-200 µm, collect them by centrifugation.
-
Dissociate the neurospheres into single cells using Trypsin-EDTA and re-plate in fresh complete NSC medium.
-
Protocol 2: In Vitro GSC Self-Renewal and Viability Assays
Rationale: These assays are crucial for determining the direct impact of the imidazo[1,2-a]pyridine derivatives on the key stem-like properties of GSCs.
A. Neurosphere Formation Assay (Limiting Dilution Analysis)
Purpose: To quantify the self-renewal capacity of GSCs.
Procedure:
-
Cell Preparation: Dissociate established GSC neurospheres into a single-cell suspension.
-
Plating: Plate the single cells in a 96-well non-adherent plate at a clonal density (e.g., 1-10 cells/well) in complete NSC medium containing various concentrations of the test imidazo[1,2-a]pyridine derivative or vehicle control.
-
Incubation: Incubate the plates for 10-14 days.
-
Quantification: Count the number of wells in which new neurospheres have formed.
-
Analysis: Calculate the sphere-forming efficiency as a percentage of the initial number of cells plated and compare the treated groups to the control.
B. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Purpose: To determine the cytotoxic or cytostatic effects of the compounds on GSCs.
Procedure:
-
Plating: Plate dissociated GSCs in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with a range of concentrations of the imidazo[1,2-a]pyridine derivative for a specified duration (e.g., 72 hours).
-
Assay: Perform the viability assay according to the manufacturer's protocol.
-
Analysis: Determine the IC50 (half-maximal inhibitory concentration) value for each compound.
| Compound | GSC Line | Assay | IC50 | Reference |
| Imidazo[1,2-a]pyridine Derivative 3b | PN-157 (Proneural) | Viability | 25.2 nM | [15] |
| Imidazo[1,2-a]pyridine Derivative 3b | MES-267 (Mesenchymal) | Viability | 63.4 nM | [15] |
| Imidazo[1,2-a]pyridine Derivative 3b | MES-374 (Mesenchymal) | Viability | 2.58 pM | [15] |
| Amide-functionalized Imidazo[1,2-a]pyridine 14j | MCF-7 (Breast Cancer) | MTT | 0.021 µM | [4] |
Table 1: Representative IC50 Values of Imidazo[1,2-a]pyridine Derivatives.
Protocol 3: Western Blot Analysis of GSC Signaling Pathways
Rationale: To elucidate the molecular mechanism by which the imidazo[1,2-a]pyridine derivatives exert their effects on GSCs. [16][17] Materials:
-
GSC cultures
-
Imidazo[1,2-a]pyridine derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ALDH1A3, anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat GSC cultures with the desired concentration of the imidazo[1,2-a]pyridine derivative for the appropriate time.
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Figure 3: Western Blotting Workflow for Pathway Analysis.
Protocol 4: In Vivo Efficacy in Orthotopic GSC Xenograft Models
Rationale: To evaluate the therapeutic potential of the imidazo[1,2-a]pyridine derivatives in a physiologically relevant in vivo setting that mimics human GBM. [1][2][18][19][20] Materials:
-
Patient-derived GSCs
-
Immunocompromised mice (e.g., athymic nude or NOD-scid gamma mice)
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthetics
-
Imidazo[1,2-a]pyridine derivative formulated for in vivo administration
-
Bioluminescence or MRI imaging system (if GSCs are engineered to express luciferase or a contrast agent)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of GSCs in a sterile, serum-free medium.
-
Stereotactic Intracranial Implantation:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a small burr hole in the skull at predetermined coordinates corresponding to the desired brain region (e.g., the striatum).
-
Slowly inject a defined number of GSCs (e.g., 1 x 10^5 cells in 2-5 µL) into the brain parenchyma.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for signs of tumor development (e.g., weight loss, neurological deficits).
-
If applicable, monitor tumor growth non-invasively using bioluminescence or MRI imaging.
-
-
Treatment:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the imidazo[1,2-a]pyridine derivative or vehicle control according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the overall health of the mice.
-
The primary endpoints are typically tumor growth inhibition and overall survival.
-
At the end of the study, euthanize the mice and harvest the brains for histological and immunohistochemical analysis to confirm tumor burden and assess markers of proliferation and apoptosis.
-
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel therapeutics targeting the critical population of glioblastoma stem cells. Their demonstrated ability to inhibit key GSC survival pathways, particularly ALDH1A3, provides a strong rationale for their continued investigation. The protocols outlined in this guide offer a comprehensive framework for the preclinical evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their blood-brain barrier penetration and on elucidating their effects on the broader GSC signaling network. Ultimately, the development of potent and specific GSC-targeting agents like the imidazo[1,2-a]pyridine derivatives holds the potential to significantly improve the therapeutic landscape for glioblastoma.
References
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Quattrini, L., et al. (2020). Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. Journal of Medicinal Chemistry, 63(9), 4603–4616. [Link]
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Guchhait, G., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(15), 4475. [Link]
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Krasavin, M., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]
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Bontemps, J., et al. (2018). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 23(9), 2089. [Link]
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Placantonakis, D. G., et al. (2018). Orthotopic Patient-Derived Glioblastoma Xenografts in Mice. In: Stem Cell-Based Models of Neurological Disease. Methods in Molecular Biology, vol 1732. Humana Press, New York, NY. [Link]
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Krasavin, M., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]
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Placantonakis, D. G., et al. (2018). Orthotopic Patient-Derived Glioblastoma Xenografts in Mice. Springer Nature Experiments. [Link]
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Request PDF | New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (n.d.). ResearchGate. [Link]
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Lathia, J. D., et al. (2022). Orthotopic brain tumor models derived from glioblastoma stem-like cells. Methods in Cell Biology, 170, 1-19. [Link]
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Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
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Sridharan, V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439-36454. [Link]
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Lenting, K., et al. (2017). Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research. Journal of Neuropathology & Experimental Neurology, 76(11), 925-935. [Link]
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Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. (2025). ResearchGate. [Link]
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Sridharan, V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36439-36454. [Link]
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Avril, T., et al. (2017). Impact of STAT3 phosphorylation in glioblastoma stem cells radiosensitization and patient outcome. Oncotarget, 8(70), 114733-114747. [Link]
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Eramo, A., et al. (2015). Combined inhibition of AKT/mTOR and MDM2 enhances Glioblastoma Multiforme cell apoptosis and differentiation of cancer stem cells. Oncotarget, 6(10), 7948-7967. [Link]
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Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2), 27618. [Link]
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Sherry, M. M., et al. (2009). STAT3 is required for proliferation and maintenance of multipotency in glioblastoma stem cells. Stem Cells, 27(10), 2383-2392. [Link]
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Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. [Link]
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Potent Targeting of the STAT3 Protein in Brain Cancer Stem Cells: A Promising Route for Treating Glioblastoma. (n.d.). SickKids Research Institute. [Link]
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A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells. (n.d.). Nature. [Link]
-
Western blot analysis of mTOR pathway proteins in U87 cells after... (n.d.). ResearchGate. [Link]
-
Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. (n.d.). ResearchGate. [Link]
-
Effect on PI3K/AKT/mTOR pathway. U87MG and GSCs were treated with... (n.d.). ResearchGate. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2023). PubMed. [Link]
-
Radiations enhance STAT3 activation mainly by S727 phosphorylation. (A)... (n.d.). ResearchGate. [Link]
-
(PDF) Combined inhibition of AKT/mTOR and MDM2 enhances Glioblastoma Multiforme cell apoptosis and differentiation of cancer stem cells. (n.d.). ResearchGate. [Link]
-
Quattrini, L., et al. (2020). Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. ARPI. [Link]
-
Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. (n.d.). ResearchGate. [Link]
-
Liu, W., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PubMed. [Link]
-
A Sequential Targeting Strategy Interrupts AKT-Driven Subclone-Mediated Progression in Glioblastoma. (n.d.). PMC. [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed. [Link]
-
Imidazo[1,2- a]pyridine derivatives as aldehyde dehydrogenase inhibitors: Novel chemotypes to target glioblastoma stem cells. (2020). University of Eastern Piedmont. [Link]
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Application Notes and Protocols: Design and Synthesis of Novel Imidazo[1,2-a]pyridine Hybrids for Antioxidant Activity
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] This has propelled the search for novel antioxidant agents. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide array of biological activities.[2] This guide provides a comprehensive overview of the rational design, synthesis, and evaluation of novel imidazo[1,2-a]pyridine hybrids as potent antioxidant agents. We will delve into the strategic considerations for molecular design, provide a detailed, field-proven synthetic protocol, and offer step-by-step instructions for key in vitro antioxidant assays.
Rationale and Design Strategy
The imidazo[1,2-a]pyridine core, a bicyclic nitrogen-containing heterocycle, serves as an excellent foundation for the design of new therapeutics due to its structural rigidity and synthetic accessibility.[3] The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful tool to create novel compounds with enhanced efficacy and potentially new mechanisms of action.
Our design strategy focuses on creating hybrid molecules that incorporate the imidazo[1,2-a]pyridine scaffold with other moieties known to possess antioxidant properties. The core concept is to leverage the synergistic effects of these combined fragments to enhance radical scavenging capabilities. Key to this design is the understanding of structure-activity relationships (SAR), which dictates that the antioxidant capacity is heavily influenced by the nature and position of functional groups.[4][5] Redox-active moieties such as phenolic hydroxyl (-OH), amine (-NH2), and thiol (-SH) groups are known to be effective electron or hydrogen donors, which is a primary mechanism for neutralizing free radicals.[4][5]
For this guide, we will focus on hybrids synthesized from a key intermediate, 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid . This intermediate provides a versatile handle (the carboxylic acid group) for creating amide or ester linkages with a variety of molecules bearing antioxidant-conferring functional groups.
Caption: General synthetic pathway for imidazo[1,2-a]pyridine hybrids.
Protocol: Synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid Hybrids
This protocol details the final amide coupling step, a crucial part of the hybridization process.
Materials:
-
4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid (1.0 eq)
-
Substituted amine, aniline, or acid hydrazide (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Causality: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, which can deactivate the coupling reagents and lead to lower yields.
-
-
Activation of Carboxylic Acid: Add EDC·HCl (1.5 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Causality: EDC is a zero-length crosslinker that activates the carboxyl group to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions, such as the formation of an N-acylurea byproduct, and to increase the efficiency of the coupling reaction by forming a more stable active ester.
-
-
Addition of Amine and Base: In a separate flask, dissolve the substituted amine, aniline, or acid hydrazide (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Causality: DIPEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and the HOBt, creating the necessary basic conditions for the nucleophilic attack of the amine on the activated carboxylic acid.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure hybrid compound.
Characterization
The structural integrity of the synthesized hybrids must be confirmed using a suite of analytical techniques. [6]
-
¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure by identifying the chemical environment of all protons and carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O of the amide, N-H stretching).
-
Elemental Analysis (CHNS): To determine the elemental composition and confirm the empirical formula.
Evaluation of Antioxidant Activity
A multi-assay approach is recommended to comprehensively evaluate the antioxidant potential of the newly synthesized hybrids. Here, we provide detailed protocols for three widely accepted assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. [7] Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C. [8] * Test Compounds and Standard (Ascorbic Acid): Prepare stock solutions (e.g., 1 mg/mL) in methanol or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). [6]2. Assay Procedure (96-well plate):
-
Add 100 µL of each concentration of the test compound or standard to triplicate wells of a 96-well plate. [6] * Add 100 µL of the solvent (methanol or DMSO) to the control wells.
-
Add 100 µL of the DPPH working solution to all wells. [6] * Mix gently and incubate the plate in the dark at room temperature for 30 minutes. [9]3. Measurement: Measure the absorbance at 517 nm using a microplate reader. [10]4. Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 [6] Where A_control is the absorbance of the control (DPPH solution and solvent) and A_sample is the absorbance of the test compound with DPPH.
-
Plot the % scavenging against the concentration of the test compounds and standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance. [10] Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [10]Dilute the working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. [10] * Test Compounds and Standard (Trolox): Prepare stock solutions and serial dilutions as described for the DPPH assay.
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of each concentration of the test compound or standard to triplicate wells.
-
Add 180 µL of the ABTS•⁺ working solution to all wells. [10] * Incubate the plate in the dark at room temperature for 6 minutes. [7]3. Measurement: Measure the absorbance at 734 nm using a microplate reader. [10]4. Calculation:
-
Calculate the percentage of radical scavenging activity as in the DPPH assay.
-
Determine the IC₅₀ value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. [8]It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [8] Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density that will result in 90-100% confluence after 24 hours. [11]2. Assay Procedure:
-
Remove the growth medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 50 µL of the test compound or standard (e.g., Quercetin) at various concentrations to the wells, along with 50 µL of DCFH-DA probe solution (final concentration of 25 µM). Incubate at 37°C for 1 hour. [11] * Remove the solution and wash the cells three times with DPBS.
-
Add 100 µL of a free radical initiator (e.g., 600 µM AAPH) to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically every 5 minutes for 1 hour, with an excitation wavelength of 485 nm and an emission wavelength of 538 nm. [11]4. Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and sample-treated wells.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Data Presentation and Interpretation
For a clear comparison of the antioxidant potential of different imidazo[1,2-a]pyridine hybrids, the results should be summarized in a tabular format.
Table 1: Antioxidant Activity of Imidazo[1,2-a]pyridine Hybrids
| Compound ID | R-Group | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | CAA Value (µmol QE/100 µmol) |
| Standard | Ascorbic Acid | 8.5 ± 0.4 | - | - |
| Standard | Trolox | - | 12.2 ± 0.9 | - |
| Standard | Quercetin | - | - | 15.6 ± 1.2 |
| Hybrid-1 | 4-Hydroxyphenyl | 15.3 ± 1.1 | 20.1 ± 1.5 | 10.8 ± 0.9 |
| Hybrid-2 | 3,4-Dihydroxyphenyl | 9.8 ± 0.7 | 15.5 ± 1.2 | 13.2 ± 1.1 |
| Hybrid-3 | 4-Aminophenyl | 25.6 ± 2.0 | 30.4 ± 2.5 | 8.5 ± 0.7 |
| Hybrid-4 | 4-Sulfonamidophenyl | 18.9 ± 1.4 | 22.7 ± 1.8 | 9.7 ± 0.8 |
Data are presented as mean ± standard deviation (n=3). Lower IC₅₀ values and higher CAA values indicate greater antioxidant activity.
Interpretation:
Conclusion
The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of novel antioxidant agents. Through rational design and efficient synthetic strategies, a diverse library of hybrid molecules can be generated. A comprehensive evaluation of their antioxidant potential using a combination of chemical and cell-based assays is crucial for identifying promising lead compounds for further development. The protocols and guidelines presented here provide a solid framework for researchers in the field of drug discovery to design, synthesize, and evaluate the next generation of imidazo[1,2-a]pyridine-based antioxidants.
References
-
Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), pp. 1016-1030. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]
-
Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]
-
Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) FUNCTIONAL GROUPS AND STRUCTURAL FEATURES OF ANTIOXIDANTS: A REVIEW. Retrieved from [Link]
-
ResearchGate. (2012). Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. Retrieved from [Link]
-
Bio-protocol. (2022). 2.4.1. DPPH Radical Scavenging Activity (DPPH Assay). Retrieved from [Link]
-
NIH. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from [Link]
-
protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]
-
ZChOiA. (n.d.). Measurement of total antioxidant capacity of selected infusions using ABTS method. Retrieved from [Link]
-
G-Biosciences. (n.d.). DCFH-DA. Retrieved from [Link]
- Google Patents. (n.d.). US20110313672A1 - Cellular antioxidant activity (caa) assay.
-
ResearchGate. (2025). The DPPH radical scavenging assay with 96-well microtiter plate ; A : before incubation , B. Retrieved from [Link]
-
protocols.io. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]
-
Mini-Reviews in Medicinal Chemistry. (2014). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2025). FUNCTIONAL GROUPS AND STRUCTURAL FEATURES OF ANTIOXIDANTS: A REVIEW. Retrieved from [Link]
-
PubMed Central. (2025). Organic Functional Groups and Their Substitution Sites in Natural Flavonoids: A Review on Their Contributions to Antioxidant, Anti‐Inflammatory, and Analgesic Capabilities. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
-
PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
-
Preprints.org. (2017). Synthesis and Characterization of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 4-(Imidazol-1-yl)benzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.
The synthesis of 2-aryl-imidazo[1,2-a]pyridines is a cornerstone of medicinal chemistry, with many derivatives showing significant biological activity.[1][2] The target molecule, this compound, is a valuable intermediate for the synthesis of more complex molecules. The most common and efficient method for constructing the imidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[3][4][5] This one-pot reaction combines an aminopyridine, an aldehyde, and an isocyanide to rapidly generate molecular diversity.[3][6]
This guide will focus on optimizing the GBB reaction for the specific synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I've set up my GBB reaction with 2-aminopyridine, terephthalaldehyde, and tert-butyl isocyanide, but I'm seeing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low yield in a GBB reaction can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting:
1. Catalyst Choice and Loading:
-
The "Why": The GBB reaction is often acid-catalyzed. The catalyst's role is to activate the aldehyde and the subsequently formed imine, making them more susceptible to nucleophilic attack by the isocyanide.[7] The choice of catalyst can significantly impact the reaction rate and yield.
-
Solutions:
-
Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a highly effective Lewis acid catalyst for this reaction.[8] Start with a catalytic amount (e.g., 5-10 mol%). If the yield is still low, you can cautiously increase the loading.
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) or perchloric acid are also commonly used.[5]
-
Iodine: Molecular iodine has emerged as a cost-effective and eco-friendly catalyst for the synthesis of imidazo[1,2-a]pyridines, providing excellent yields in some cases.[7][9]
-
2. Solvent Selection:
-
The "Why": The solvent's polarity and ability to solvate the reactants and intermediates are crucial. Aprotic solvents are generally preferred to avoid side reactions with the isocyanide.
-
Solutions:
-
Standard Solvents: Methanol, ethanol, or toluene are common choices.[5]
-
Green Solvents: Interestingly, ultrasound-assisted synthesis in water has been reported to give good to moderate yields for similar scaffolds, aligning with green chemistry principles.[3]
-
Solvent-Free: In some instances, solvent-free conditions under microwave irradiation can lead to high yields and short reaction times.[4]
-
3. Reaction Temperature and Time:
-
The "Why": Like any chemical reaction, the GBB reaction is temperature-dependent. Insufficient temperature may lead to slow reaction rates, while excessive heat can cause decomposition of reactants or products.
-
Solutions:
-
Start the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gradually increase the temperature to 60-80 °C.[3]
-
Reaction times can vary from a few hours to 24 hours. Monitor the reaction progress to determine the optimal time.
-
4. Reagent Quality:
-
The "Why": The purity of your starting materials is critical. Impurities can interfere with the reaction or lead to unwanted side products.
-
Solutions:
-
Ensure your 2-aminopyridine and terephthalaldehyde are pure.
-
Isocyanides, particularly tert-butyl isocyanide, can have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Ensure it is of high purity.
-
Experimental Workflow for Yield Optimization:
Caption: Workflow for troubleshooting low yield.
Issue 2: Formation of a Major Side Product
Question: I'm observing a significant side product in my reaction mixture that is difficult to separate from my desired this compound. What could this be and how can I prevent its formation?
Answer:
The most likely side product when using terephthalaldehyde is the bis-imidazo[1,2-a]pyridine adduct, where both aldehyde groups have reacted.
1. Understanding the Cause:
-
The "Why": Terephthalaldehyde has two reactive aldehyde functional groups. If the stoichiometry is not carefully controlled, or if the reaction is allowed to proceed for too long, a second GBB reaction can occur at the other aldehyde group.
2. Strategies for Prevention:
-
Stoichiometry Control:
-
Use terephthalaldehyde as the limiting reagent. A slight excess of 2-aminopyridine and the isocyanide can help to favor the mono-adduct.
-
Alternatively, using a large excess of terephthalaldehyde can also favor the mono-adduct, but this will require more extensive purification to remove the unreacted starting material.
-
-
Use of a Protected Aldehyde:
-
A more robust strategy is to use a mono-protected terephthalaldehyde derivative, such as 4-formylbenzaldehyde dimethyl acetal. The acetal group will not react under the GBB conditions. After the formation of the imidazo[1,2-a]pyridine, the acetal can be deprotected under acidic conditions to reveal the desired aldehyde.
-
-
Reaction Monitoring:
-
Carefully monitor the reaction by TLC or LC-MS. Stop the reaction as soon as a significant amount of the desired product has formed and before the bis-adduct becomes a major component.
-
Proposed Reaction Scheme with a Protected Aldehyde:
Caption: Two-step synthesis using a protected aldehyde.
Issue 3: Difficulty with Product Purification
Question: My crude product is an oil and is difficult to purify by column chromatography. Are there alternative purification methods?
Answer:
Purification of imidazo[1,2-a]pyridines can sometimes be challenging. If standard silica gel chromatography is not effective, consider the following:
1. Salt Formation and Recrystallization:
-
The "Why": The imidazo[1,2-a]pyridine core contains a basic nitrogen atom and can be protonated to form a salt. Salts are often crystalline and can be purified by recrystallization.
-
Protocol:
-
Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Add a solution of an acid (e.g., HCl in ether, or sulfuric acid) dropwise until precipitation is complete.
-
Collect the salt by filtration.
-
Recrystallize the salt from an appropriate solvent system (e.g., ethanol/water).
-
To recover the free base, dissolve the purified salt in water and neutralize with a base (e.g., NaHCO₃), followed by extraction with an organic solvent. A study on a similar scaffold successfully employed sulfate salt formation for efficient purification.[10]
-
2. Alternative Chromatography Techniques:
-
Reverse-Phase Chromatography: If the compound is too polar for normal-phase silica gel, reverse-phase chromatography (C18) may be a better option.
-
Alumina Chromatography: Basic alumina can sometimes be more effective than silica gel for the purification of basic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general, optimized protocol for the synthesis of this compound?
A1: Based on literature for similar compounds, a good starting point would be:
Step-by-Step Experimental Protocol:
-
To a solution of 4-formylbenzaldehyde dimethyl acetal (1.0 eq) and 2-aminopyridine (1.0 eq) in methanol (0.2 M), add Sc(OTf)₃ (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl isocyanide (1.1 eq) dropwise.
-
Stir the reaction at 60 °C and monitor by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the protected intermediate.
-
For deprotection, dissolve the intermediate in a mixture of acetone and 1M HCl.
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the final product.
Q2: Can I use other isocyanides besides tert-butyl isocyanide?
A2: Yes, the GBB reaction is compatible with a variety of isocyanides.[10] Cyclohexyl isocyanide is another common choice. The choice of isocyanide will influence the substituent at the 3-position of the imidazo[1,2-a]pyridine ring. For the synthesis of the title compound, which is unsubstituted at the 3-position, a subsequent removal of the N-substituent from the 3-amino group would be necessary, for example, by deprotection of a tert-butyl group under acidic conditions.
Q3: Are there any safety precautions I should be aware of?
A3: Isocyanides are known for their strong, unpleasant odors and are toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: How can I scale up this reaction?
A4: Scaling up multicomponent reactions can sometimes be challenging. A process for scaling up a GBB reaction has been developed, achieving high yields and purity on a multigram scale.[10] Key considerations for scale-up include efficient stirring, temperature control, and careful addition of reagents. A one-pot, two-step process where the imine is formed first, followed by the addition of the isocyanide, can improve reproducibility on a larger scale.[10]
Data Summary
| Catalyst | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Sc(OTf)₃ | Methanol | 60 | 80-95 | [8] |
| p-TsOH | Ethanol | Reflux | 70-90 | [5] |
| I₂ | Ethanol | 70 | 85-95 | [7][9] |
| Phenylboronic Acid | Water (Ultrasound) | 60 | 67-86 | [3] |
Yields are based on analogous imidazo[1,2-a]pyridine syntheses and may vary for the specific target molecule.
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Martinez, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2022(3), M1444. [Link]
-
Martinez, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(21), 7243. [Link]
-
Wang, L., et al. (2022). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 18, 1336-1343. [Link]
-
Gemo, R., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry. [Link]
-
Popova, Y. A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35226. [Link]
-
Banu, H., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37171-37181. [Link]
-
Cerdeira, N., et al. (2011). A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines. Molecules, 16(5), 3845-3858. [Link]
-
Popova, Y. A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35226. [Link]
-
Sharma, R., & Rawal, R. K. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 8(2), 815-846. [Link]
-
Kvasnica, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(2), 91-100. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Krivoshey, A. I., et al. (2019). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 15, 2200-2207. [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570. [Link]
-
Pál, D., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 110, 305-321. [Link]
-
Singh, A., & Singh, J. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 517, 01004. [Link]
-
Kumar, A., et al. (2015). Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines. Organic & Biomolecular Chemistry, 13(4), 989-992. [Link]
-
Zhang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3404. [Link]
-
De, S., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 13135–13144. [Link]
-
Reddy, G. S., et al. (2016). Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds. RSC Advances, 6(9), 7431-7436. [Link]
-
De, S., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 13135–13144. [Link]
Sources
- 1. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 2. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
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- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide to Synthesizing High-Purity 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde
Welcome to the technical support center for the synthesis and purification of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde (CAS No. 118000-48-9)[1]. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we address common challenges encountered during its synthesis and provide practical, field-tested solutions to improve purity and yield. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
I. Issues Related to Low Yield and Incomplete Reaction
Question 1: My reaction yield for the synthesis of this compound is consistently low. What are the likely causes?
Low yields in the synthesis of imidazo[1,2-a]pyridines, particularly when using multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, can often be traced back to several key factors:
-
Purity of Starting Materials: The quality of your reactants is paramount.
-
Aldehyde: The starting benzaldehyde derivative should be free from its corresponding carboxylic acid, which can form upon air oxidation[2][3]. The presence of acidic impurities can interfere with the reaction mechanism.
-
2-Aminopyridine: Ensure the purity of the 2-aminopyridine substrate as impurities can lead to unwanted side products.
-
Isocyanide (for GBB reaction): Isocyanides are prone to degradation during storage. It is advisable to use freshly prepared or purified isocyanides for optimal results[2].
-
-
Reaction Conditions:
-
Water Scavenging: The initial step in many imidazo[1,2-a]pyridine syntheses involves the formation of an imine intermediate, a condensation reaction that liberates water. This step is often reversible, and the presence of water can inhibit the reaction's progress. The use of a dehydrating agent, such as trimethyl orthoformate, can significantly improve yields[2].
-
Temperature: While many of these reactions can proceed at room temperature, some substrate combinations may require heating to overcome the activation energy barrier. Conversely, excessive heat can promote the formation of side products. Therefore, temperature optimization is a critical step[2]. Microwave irradiation has also been shown to be effective in accelerating these reactions[4].
-
-
Incomplete Cyclization: A common issue is the isolation of a stable intermediate due to incomplete cyclization. To drive the reaction to completion, consider increasing the reaction temperature or switching to a higher-boiling point solvent. Refluxing is a common strategy to ensure full conversion[5].
II. Challenges in Purification and Impurity Profile
Question 2: I am having difficulty purifying my crude this compound. What are the common impurities I should be looking out for?
Understanding the potential impurities is the first step toward effective purification. Based on common synthetic routes, the following are likely contaminants in your crude product:
-
Unreacted Starting Materials: The most common impurities are often the starting materials themselves, such as the substituted 2-aminopyridine and the benzaldehyde derivative.
-
Over-oxidation Product: The aldehyde group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid. This is particularly relevant if the reaction is exposed to air for extended periods, especially at elevated temperatures[3].
-
Acetal/Hemiacetal Formation: If alcohols (e.g., methanol, ethanol) are used as solvents during the reaction or purification (especially under acidic conditions), the aldehyde group can form acetals or hemiacetals. These byproducts can complicate purification and analysis.
-
Side Products from the Aldehyde: Aldehydes can undergo self-condensation or other side reactions, especially under basic or acidic conditions.
-
N-Oxide Formation: The pyridine nitrogen in the imidazo[1,2-a]pyridine ring system is susceptible to oxidation, which can lead to the formation of an N-oxide, particularly if oxidative conditions are employed during the synthesis[5].
Question 3: What is the best method to purify crude this compound?
A combination of column chromatography and recrystallization is typically the most effective approach to achieve high purity.
-
Column Chromatography: This is an excellent technique for separating the target compound from both more polar and less polar impurities.
-
Stationary Phase: Silica gel (230-400 mesh) is the most common choice.
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate. The polarity can be fine-tuned based on Thin Layer Chromatography (TLC) analysis. For imidazo[1,2-a]pyridine derivatives, gradients of ethyl acetate in hexane are often effective[6]. For example, starting with 10% ethyl acetate in hexane and gradually increasing the polarity to 40% or 50% can provide good separation[6].
-
-
Recrystallization: This is a powerful technique for removing minor impurities and obtaining a highly crystalline final product.
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature. For imidazo[1,2-a]pyridine and benzaldehyde derivatives, common recrystallization solvents include:
-
General Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added, followed by hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline. The specific eluent composition should be optimized using TLC.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v) to find a solvent system that gives your product an Rf value of approximately 0.3 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture determined from your TLC analysis. Pack a glass column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent as the elution progresses.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your purified (or semi-purified) product in various solvents at room temperature and with gentle heating.
-
Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.
Data Presentation & Visualization
Table 1: Troubleshooting Common Issues in Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Impure starting materials (aldehyde oxidized to carboxylic acid). | Use freshly purified starting materials. Check the purity of the aldehyde by NMR or IR.[2] |
| Presence of water in the reaction. | Add a dehydrating agent like trimethyl orthoformate or use a Dean-Stark trap.[2][5] | |
| Incomplete cyclization. | Increase reaction temperature or use a higher-boiling solvent.[5] | |
| Multiple Spots on TLC | Unreacted starting materials. | Optimize reaction time and stoichiometry. |
| Formation of N-oxide. | Use milder oxidizing agents or control reaction conditions carefully.[5] | |
| Acetal/hemiacetal formation. | Avoid using alcohol solvents, especially under acidic conditions. | |
| Oily Product | Impurities preventing crystallization. | Purify by column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent. | Screen a wider range of solvents or solvent mixtures.[7] |
Diagrams
Workflow for Troubleshooting Low Purity
Caption: A systematic workflow for troubleshooting and improving the purity of synthesized this compound.
Sources
- 1. CAS 118000-48-9 | 4-(imidazo[1,2-a]pyridin-2-yl)benzaldehyde - Synblock [synblock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanism of oxidation of benzaldehyde by polypyridyl oxo complexes of Ru(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Reagents & Solvents [chem.rochester.edu]
Troubleshooting common issues in imidazo[1,2-a]pyridine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs such as zolpidem, alpidem, and saripidem.[1][2][3] Their synthesis, while well-established, can present various challenges. This guide offers a structured approach to identifying and resolving these common issues.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of imidazo[1,2-a]pyridines:
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in imidazo[1,2-a]pyridine synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. For instance, in the classic Tschitschibabin reaction involving 2-aminopyridine and an α-haloketone, the initial conditions were harsh (150-200 °C in a sealed tube), leading to modest yields.[4] The introduction of a base like sodium hydrogen carbonate can significantly improve efficiency under milder conditions.[4]
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Purity of Starting Materials: Impurities in your 2-aminopyridine or carbonyl compound can lead to unwanted side reactions, consuming your starting materials and reducing the yield of the desired product.[5]
-
Incomplete Reaction: The reaction may not be running to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[6] For some less reactive starting materials, extended reaction times may be necessary.[5]
-
Atmospheric Sensitivity: Some reactions may be sensitive to air or moisture.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent the degradation of reagents and intermediates.
Q2: I am observing significant side product formation. How can I identify and minimize these impurities?
Side product formation is a common issue. The nature of the side products depends on the specific synthetic route employed. For example, in three-component reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, side products can arise from reactions between the components in unintended ways.[1][2]
To address this:
-
Characterize the Impurities: Isolate the major side products and characterize them using techniques like NMR and Mass Spectrometry. Understanding their structure can provide clues about the side reactions occurring.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the desired product.
-
Order of Addition: In multi-component reactions, the order in which the reagents are added can be critical.
-
Catalyst: The choice and amount of catalyst can significantly influence the reaction pathway. For instance, in some iodine-catalyzed syntheses, the catalyst loading needs to be optimized to avoid side reactions.[7]
-
Q3: My product is difficult to purify. What are some effective purification strategies?
Purification of imidazo[1,2-a]pyridines can be challenging due to their polarity and potential for co-elution with starting materials or side products.
-
Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is key. A gradient elution is often more effective than an isocratic one.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product.
-
Acid-Base Extraction: The basic nature of the pyridine nitrogen allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
-
Salt Formation: For some applications, forming a salt of the final compound (e.g., a hydrochloride or sulfate salt) can aid in purification and handling.[8]
Troubleshooting Guides
This section provides a more in-depth look at specific issues and offers detailed troubleshooting workflows.
Guide 1: Low Reaction Yield
A consistently low yield is a frustrating problem. This guide will help you systematically diagnose and address the root cause.
Potential Causes and Solutions
| Potential Cause | Diagnostic Check | Proposed Solution(s) |
| Suboptimal Reaction Conditions | Review your protocol against literature precedents for similar substrates.[9][10] | Temperature: Experiment with a range of temperatures. Some modern methods operate efficiently at room temperature or 60°C.[4] Solvent: The choice of solvent can be critical. For example, using a less polar solvent like toluene or dioxane might require higher temperatures and longer reaction times.[5] Catalyst: If using a catalyst, ensure it is active and used in the optimal concentration. Both Lewis acids (e.g., Sc(OTf)₃, FeCl₃) and Brønsted acids (e.g., p-TsOH) have been used, with varying effectiveness depending on the specific reaction.[11][12] |
| Poor Quality Starting Materials | Check the purity of your 2-aminopyridine and carbonyl compound by NMR or melting point. | Purify starting materials before use (e.g., by recrystallization or distillation). |
| Incomplete Reaction | Monitor the reaction progress by TLC at regular intervals. | Increase the reaction time. If the reaction has stalled, consider adding more of the limiting reagent or catalyst. |
| Side Reactions | Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify major byproducts. | Modify reaction conditions to disfavor side reactions (e.g., lower temperature, change catalyst). Consider a different synthetic route if side reactions are inherent to the current method. |
| Product Degradation | Assess the stability of your product under the reaction and workup conditions. | Modify the workup procedure to be milder (e.g., avoid strong acids or bases if the product is sensitive). |
Experimental Protocol: Optimizing a Generic Imidazo[1,2-a]pyridine Synthesis
This protocol provides a framework for optimizing a typical reaction between a 2-aminopyridine and an α-haloketone.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminopyridine (1.0 eq) and a suitable solvent (e.g., ethanol, DMF).
-
Reagent Addition: Add the α-haloketone (1.0-1.1 eq) and a base (e.g., NaHCO₃, K₂CO₃, 1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (start with literature precedent, e.g., reflux in ethanol).
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
To optimize, systematically vary one parameter at a time (e.g., temperature, base, solvent) while keeping others constant.
Troubleshooting Workflow: Low Yield
Caption: Simplified mechanism of the GBB reaction and potential side reactions.
Minimizing Side Products
| Side Reaction | Cause | Solution(s) |
| Passerini/Ugi-type Reactions | Competing multicomponent reactions, especially if carboxylic acids or water are present. | Ensure anhydrous conditions. Use aprotic solvents. |
| Isocyanide Polymerization | Isocyanides can polymerize, especially in the presence of certain catalysts or at high temperatures. | Add the isocyanide slowly to the reaction mixture. Keep the reaction temperature as low as possible. |
| Aldehyde Self-Condensation | Aldehydes can undergo self-condensation, especially under basic conditions. | Use a Lewis acid catalyst to promote the formation of the Schiff base. Add the aldehyde slowly. |
Experimental Protocol: A Robust GBB Reaction
This protocol is designed to minimize side reactions and maximize the yield of the desired product.
-
Setup: To a solution of the 2-aminopyridine (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, acetonitrile) under an inert atmosphere, add the catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Initial Reaction: Stir the mixture at room temperature for 30 minutes to allow for the formation of the Schiff base.
-
Isocyanide Addition: Add the isocyanide (1.1 eq) dropwise over 10-15 minutes.
-
Reaction: Continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.
-
Workup: Upon completion, quench the reaction with a saturated solution of NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
References
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine tested by frontal affinity chromatography (FAC) assay. ResearchGate. [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health. [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ScienceDirect. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). National Institutes of Health. [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. [Link]
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]
-
(PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]
-
Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. [Link]
-
Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions. Royal Society of Chemistry. [Link]
-
Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction. ResearchGate. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. National Institutes of Health. [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. [Link]
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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this valuable heterocyclic building block. We will explore common side reactions, their mechanistic origins, and provide practical, field-proven troubleshooting strategies in a direct question-and-answer format.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs.[1] The synthesis of specifically substituted analogs like the 4-formylphenyl derivative, however, can be complicated by competing reaction pathways. This guide provides in-depth solutions to overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems observed during synthesis. We focus on the two most prevalent synthetic strategies:
-
Strategy A: Cyclocondensation - Reaction of a 2-aminopyridine with an α-haloketone like 2-bromo-1-(4-formylphenyl)ethanone.
-
Strategy B: Cross-Coupling - Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) of a 2-halo-imidazo[1,2-a]pyridine with 4-formylphenylboronic acid.
Q1: My cyclocondensation reaction stalled. I've isolated a highly polar, water-soluble compound instead of the desired imidazo[1,2-a]pyridine. What is it and how do I complete the reaction?
Answer:
You have likely isolated the N-alkylated pyridinium salt intermediate. This occurs when the initial nucleophilic attack of the pyridine ring nitrogen on the α-haloketone is successful, but the subsequent intramolecular cyclization and dehydration fail to proceed to completion.
Plausible Causes & Mechanistic Insight:
-
Insufficient Base or Inappropriate Basicity: The cyclization step requires the deprotonation of the exocyclic amino group to form a nucleophilic enamine-like species, which then attacks the carbonyl carbon. If the base is too weak or used in substoichiometric amounts, this step is inefficient.
-
Low Reaction Temperature: The dehydration step to form the aromatic imidazole ring requires a significant energy input.[2] Insufficient heat can stall the reaction at the cyclic hemiaminal or the preceding intermediate stage.
-
Solvent Effects: Protic solvents can stabilize the pyridinium salt intermediate through hydrogen bonding, slowing down the desired cyclization.
Troubleshooting Protocol:
-
Confirm the Intermediate: Characterize the isolated polar material by ¹H NMR and Mass Spectrometry. The pyridinium salt will show characteristic downfield shifts for the pyridine protons and a mass corresponding to the sum of your two reactants.
-
Drive the Cyclization:
-
Resuspend the isolated intermediate in a high-boiling aprotic solvent like DMF or toluene.
-
Add a non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), in slight excess (1.1-1.5 equivalents).
-
Heat the reaction to reflux (80-120 °C) and monitor by TLC or LC-MS until the starting intermediate is consumed.[2] Employing a Dean-Stark trap can be beneficial if water removal proves difficult.[2]
-
Q2: I'm performing a Suzuki-Miyaura coupling and my main impurity has a mass corresponding to the imidazo[1,2-a]pyridine core without the benzaldehyde group. What is this side product and why is it forming?
Answer:
This common side product results from two potential pathways: dehalogenation of your 2-halo-imidazo[1,2-a]pyridine starting material or protodeborylation of your 4-formylphenylboronic acid coupling partner.[3]
Plausible Causes & Mechanistic Insight:
-
Dehalogenation: After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can sometimes react with a hydride source in the mixture (e.g., from an amine base or alcoholic solvent) before transmetalation occurs.[3] Subsequent reductive elimination releases the dehalogenated product.
-
Protodeborylation: Boronic acids, especially those on electron-rich or heteroaromatic rings, can react with water or other proton sources in the reaction mixture, leading to the replacement of the -B(OH)₂ group with a hydrogen atom.[3] This consumes your nucleophilic partner, leaving the unreacted 2-halo-imidazo[1,2-a]pyridine, which can then undergo dehalogenation.
Troubleshooting Protocol:
-
Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use freshly opened or distilled solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Optimize the Base: Switch to a non-hydroxide base like K₂CO₃, Cs₂CO₃, or K₃PO₄. If an aqueous base is necessary, use the minimum amount required and consider a biphasic solvent system (e.g., Toluene/Water) to minimize contact time.
-
Use Boronic Esters: Convert the 4-formylphenylboronic acid to a more stable boronic ester, such as a pinacol ester (Bpin). Boronic esters are significantly more resistant to protodeborylation.[3]
Q3: My Suzuki coupling is clean, but the yield is very low. LC-MS analysis of the crude mixture shows a significant amount of a symmetrical biphenyl byproduct, 4,4'-diformylbiphenyl. What is causing this?
Answer:
You are observing significant homocoupling of your boronic acid. This is a well-known side reaction in Suzuki-Miyaura couplings where two molecules of the organoboron reagent couple with each other.[3]
Plausible Causes & Mechanistic Insight:
-
Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling pathway. The mechanism is complex but involves the oxidation of the Pd(0) catalyst and subsequent reactions that favor the dimerization of the boronic acid.
-
High Catalyst Loading/Temperature: While sufficient catalyst and heat are needed, excessive amounts can sometimes favor side reactions like homocoupling over the desired cross-coupling.
-
Slow Oxidative Addition: If the oxidative addition of the 2-halo-imidazo[1,2-a]pyridine to the Pd(0) catalyst is the rate-limiting step, the catalyst may have a longer residence time in a state that is reactive towards the boronic acid, leading to homocoupling.
Troubleshooting Protocol:
-
Thoroughly Degas: Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes. Maintaining a positive inert gas pressure throughout the reaction is crucial.
-
Use a Pre-catalyst: Instead of sources like Pd(PPh₃)₄, consider using a more stable and efficient palladium pre-catalyst that is less prone to side reactions.
-
Staged Reagent Addition: Add the boronic acid portion-wise over the course of the reaction. This keeps its instantaneous concentration low, disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.
| Parameter | Condition Favoring Homocoupling | Recommended Adjustment |
| Atmosphere | Presence of O₂ | Degas solvents and maintain a strict inert (N₂/Ar) atmosphere. |
| Reagents | Wet solvents/reagents | Use anhydrous solvents and dry reagents. |
| Base | Hydroxide bases (e.g., NaOH) | Use carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases. |
| Boron Source | Boronic Acid | Use a more stable boronic ester (e.g., pinacol ester).[3] |
Table 1: Adjustments to Minimize Suzuki-Miyaura Side Reactions.
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to consider for this compound?
A: There are three main strategies, each with distinct advantages:
-
Cyclocondensation (e.g., Ortoleva-King type): This involves reacting a 2-aminopyridine with 2-bromo-1-(4-formylphenyl)ethanone.[4] It's a direct, often one-pot method for forming the core and installing the substituent simultaneously.[5][6]
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A powerful multi-component reaction combining a 2-aminopyridine, 4-formylbenzaldehyde, and an isocyanide.[7][8][9] This method offers high efficiency and rapid access to diverse analogs.[10][11]
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): This late-stage functionalization couples a pre-formed 2-halo-imidazo[1,2-a]pyridine with 4-formylphenylboronic acid (or its ester).[12][13][14] This is an excellent choice when the substituted imidazopyridine core is readily available.
Caption: Key side reactions in the Suzuki-Miyaura pathway.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Kurteva, V., et al. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Publishing.
- Wikipedia. Ullmann condensation.
- PubMed. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery.
- Grokipedia. Chichibabin reaction.
- Slideshare. Ullmann reaction | PPTX.
- Benchchem. Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
- Chemical Science (RSC Publishing). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions.
- Wikipedia. Chichibabin reaction.
- ResearchGate. Scheme 3 Formation of imidazopyridines via Ortoleva-King type reaction...
- N/A. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ACS Publications. Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology | Organic Letters.
- Wikipedia. Ullmann reaction.
- ResearchGate. The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR).
- Beilstein Journals. Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction.
- Wikipedia. Suzuki reaction.
- Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis.
- ResearchGate. Groebke–Blackburn–Bienaymé reaction. | Download Scientific Diagram.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- Organic Chemistry Portal. Ullmann Reaction.
- ResearchGate. A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine | Request PDF.
- ACS Publications. Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction | The Journal of Organic Chemistry.
- ResearchGate. Imidazopyridine derivatives from the Chichibabin reaction.
- N/A. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update.
- DR-NTU. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
- ResearchGate. Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol | Request PDF.
- PMC - NIH. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- YouTube. Suzuki cross-coupling reaction.
- MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.
- PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
Sources
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Technical Support Center: Solubility Enhancement for 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde Derivatives
This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde derivatives. These compounds, while promising therapeutic agents, often exhibit poor aqueous solubility due to their rigid, aromatic structure, which can hinder biological screening, formulation development, and ultimately, bioavailability.[1][2] This document provides a structured troubleshooting framework, detailed protocols, and frequently asked questions to systematically address and overcome these solubility hurdles.
Troubleshooting Guide: A Step-Wise Approach to Solubility Enhancement
Low solubility is a multifaceted problem that requires a logical, tiered approach. This workflow provides a decision-making framework to guide your experimental strategy, from initial characterization to advanced formulation.
Figure 1: A decision-making workflow for enhancing the solubility of imidazopyridine derivatives.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during solubility enhancement experiments.
Section 1: Initial Assessment & Basic Principles
Q1: My compound crashed out of my aqueous buffer. Where do I even begin?
A1: The first step is to understand the fundamental physicochemical properties of your specific derivative. The imidazo[1,2-a]pyridine core is weakly basic.[3] This means its solubility is highly dependent on pH. The parent imidazo[1,2-a]pyridine has a pKa around 4.7, and while substituents will alter this, your derivative is likely to be more soluble at a lower pH where the pyridine nitrogen is protonated.[3][4]
Actionable First Step: Perform a simple pH-solubility profile. Attempt to dissolve your compound in a series of buffers (e.g., pH 2, 4, 6, 7.4, 9). This will immediately tell you if pH adjustment is a viable strategy. For many basic compounds, lowering the pH can dramatically increase solubility.[5]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: This is a critical distinction.
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent. It is measured after a long incubation period (typically 24-48 hours) to ensure equilibrium is reached. This is the gold standard for understanding the compound's intrinsic properties.
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. Precipitation is measured over a short time frame (e.g., 1-2 hours). This method often overestimates solubility because it can create supersaturated solutions, but it is highly relevant for early drug discovery as it mimics how compounds are prepared for high-throughput screening assays.[1]
For initial troubleshooting, a kinetic solubility assay is fast and relevant for in vitro testing. For formulation development, you MUST determine the thermodynamic solubility.
| Property | 4-Imidazo[1,2-a]pyridine (Parent Core) | This compound Derivative (Typical) |
| Molecular Weight | 118.14 g/mol [6] | ~222-252 g/mol (depending on linker)[7][8][9][10] |
| Nature | Weakly basic, aromatic heterocycle[3] | Aromatic, hydrophobic, weakly basic[3][11] |
| Expected pKa | ~4.7[3] | 4.0 - 5.5 (substituent dependent) |
| LogP (Predicted) | 1.32 - 1.8[3][6] | 2.5 - 3.5 (increases hydrophobicity) |
| Aqueous Solubility | Slightly soluble[3] | Poor to very poor[12] |
| Table 1: Typical physicochemical properties of the core scaffold and its benzaldehyde derivatives. |
Section 2: Practical Solubilization Techniques
Q3: pH adjustment helped, but not enough for my assay concentration. What's next?
A3: The use of co-solvents is the next logical step for in vitro and discovery-phase experiments. Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[13]
-
Common Choices: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol are frequently used.
-
Causality: The benzaldehyde portion of your molecule is hydrophobic. By adding a co-solvent, you make the overall solvent system more "organic-like," which better accommodates the non-polar parts of your drug molecule.
-
Critical Warning: Always use the lowest percentage of co-solvent necessary, as high concentrations can interfere with biological assays (e.g., enzyme activity, cell viability). A final concentration of <1% DMSO is a common goal.
Q4: I've heard about cyclodextrins. How do they work and are they suitable for my compound?
A4: Cyclodextrins are an excellent choice, particularly when moving towards in vivo studies. They are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[14][15]
-
Mechanism of Action: The hydrophobic this compound portion of your molecule can be encapsulated within the cyclodextrin's non-polar cavity, forming a "host-guest" inclusion complex.[16][] The outside of this new complex is hydrophilic, which dramatically increases the apparent water solubility of the drug.[14][16]
-
Which to Choose:
-
β-Cyclodextrin (β-CD): Has a suitable cavity size for many drug molecules but suffers from low aqueous solubility itself.[]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) & Sulfobutylether-β-cyclodextrin (SBE-β-CD): These are chemically modified derivatives with significantly higher aqueous solubility and are widely used in pharmaceutical formulations.[15] They are often the best starting point.
-
Figure 2: Encapsulation of a hydrophobic drug moiety by a cyclodextrin to form a soluble complex.
Q5: My goal is an oral formulation for animal studies. What are my best options?
A5: For oral delivery, you need to enhance not just solubility but also the dissolution rate. Amorphous solid dispersions are a powerful strategy.[18][19]
-
Concept: A solid dispersion is a system where your hydrophobic drug is dispersed at a molecular level within a hydrophilic polymer matrix.[18][20] This prevents the drug from crystallizing, keeping it in a higher-energy amorphous state.
-
Why it Works: Amorphous forms of a drug have a higher apparent solubility and dissolve much faster than their stable crystalline counterparts.[21][22] The polymer carrier also improves the wettability of the drug particles.
-
Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.[20]
-
Preparation: Common lab-scale methods include solvent evaporation, while industrial methods often use hot-melt extrusion or spray drying.[19][23]
Detailed Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
-
Preparation: Prepare a series of buffers (e.g., 0.1 M citrate for pH 2-5, 0.1 M phosphate for pH 6-8) covering the desired pH range.
-
Sample Addition: Add an excess amount of your solid compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains at equilibrium.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.
-
Separation: After equilibration, filter the samples through a 0.22 µm syringe filter (use a filter material with low drug binding, like PTFE or PVDF) to remove the undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent and quantify the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.
Protocol 2: Phase-Solubility Study with Cyclodextrins
This protocol is based on the method by Higuchi and Connors and is used to determine the type of complex formed and its stability constant.
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).
-
Sample Addition: Add an excess amount of your this compound derivative to each cyclodextrin solution.
-
Equilibration: Seal the vials and shake at a constant temperature for 48-72 hours to reach equilibrium.
-
Separation & Quantification: Follow steps 4 and 5 from Protocol 1 to determine the concentration of the dissolved drug in each vial.
-
Analysis: Plot the solubility of your drug (Y-axis) against the concentration of the cyclodextrin (X-axis).
-
A linear plot (AL-type) indicates the formation of a 1:1 soluble complex.
-
The slope of the line can be used to calculate the stability constant (Ks), which quantifies the strength of the drug-cyclodextrin interaction.
-
| Technique | Mechanism | Typical Excipients | Best For |
| pH Adjustment | Increases ionization of the weakly basic imidazopyridine nitrogen.[5] | Buffers (Citrate, Phosphate, Acetate) | Initial screening, IV formulations. |
| Co-solvency | Reduces solvent polarity, making it more favorable for the hydrophobic solute.[13] | DMSO, PEG 400, Ethanol, Propylene Glycol | In vitro assays, discovery screening. |
| Complexation | Encapsulates the hydrophobic part of the drug in a lipophilic cavity.[14][] | HP-β-CD, SBE-β-CD | Oral and parenteral formulations.[24] |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier in an amorphous state.[18][20] | PVP K30, HPMC, Soluplus®, Eudragit® | Oral solid dosage forms. |
| Table 2: Summary of common solubility enhancement techniques and their applications. |
References
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Verma, S., & Rawat, A. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Popescu, C., & Șuțan, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Lakkis, F., & Al-ani, M. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Silberberg, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
- Swarbick, J. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Source document, URL not provided]
- (n.d.). Enhancing solubility and stability of poorly soluble drugs. [Source document, URL not provided]
-
Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. [Link]
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(n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Jain, S. P., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
-
Sharma, A., & Jain, C. P. (2018). Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]
-
Vikmon, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrin News. [Link]
-
(n.d.). Imidazo[1,2-a]pyridine. Pipzine Chemicals. [Link]
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Giernoth, R., et al. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A. [Link]
-
(2013). Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing. [Link]
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(n.d.). 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. PubChem. [Link]
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(n.d.). Imidazo(1,2-a)pyridine. PubChem. [Link]
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Lyssikatos, J. P., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
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D'auria, M., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. [Link]
-
Hembert, F., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
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(2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
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(2007). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. ResearchGate. [Link]
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Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. [Link]
-
(2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
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Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Semantic Scholar. [Link]
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Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
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(n.d.). Solvent Systems For Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
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Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. [Link]
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Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences. [Link]
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(2024). Illuminating a Solvent-Dependent Hierarchy for Aromatic CH/π Complexes with Dynamic Covalent Glyco-Balances. JACS Au. [Link]
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(n.d.). Estimation Of Aromatic Solute Solubility In Miscible Solventwater Systems. EPA NEPAL. [Link]
- (2012). Separation of aromatic aldehydes.
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(2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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(n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. [Link]
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- 4. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | C15H12N2O2 | CID 739244 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Structure-activity relationship (SAR) optimization of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers engaged in the Structure-Activity Relationship (SAR) optimization of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde analogs. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address common challenges encountered during synthesis, biological evaluation, and data interpretation.
Section 1: Synthesis, Coupling, and Purification
This section addresses the foundational chemical challenges of creating your analog library. Success in the lab begins with robust and reproducible chemical synthesis.
Q1: What is a reliable, high-yield method for synthesizing the core 4-(imidazo[1,2-a]pyridin-2-yl)benzaldehyde scaffold?
A1: A common and effective route is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. For your specific scaffold, 2-amino-pyridine and 2-bromo-4'-formylacetophenone are the ideal starting materials. The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.
Expert Insight: The aldehyde functionality is sensitive to some reaction conditions. Using a protected version, such as an acetal (e.g., 2-bromo-1-(4-(1,3-dioxolan-2-yl)phenyl)ethan-1-one), can prevent side reactions. The acetal is stable under the cyclization conditions and can be easily deprotected with mild acid post-cyclization.
Protocol 1: Two-Step Synthesis of the Core Scaffold
Step A: Synthesis of 2-(4-(1,3-dioxolan-2-yl)phenyl)imidazo[1,2-a]pyridine
-
Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminopyridine (1.0 eq), 2-bromo-1-(4-(1,3-dioxolan-2-yl)phenyl)ethan-1-one (1.1 eq), and anhydrous ethanol.
-
Reaction: Stir the mixture at reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. A precipitate of the hydrobromide salt of the product will often form. Filter the solid and wash with cold ethanol.
-
Neutralization & Extraction: Suspend the solid in water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step B: Deprotection to Yield 4-(imidazo[1,2-a]pyridin-2-yl)benzaldehyde
-
Reagents & Setup: Dissolve the product from Step A in a mixture of tetrahydrofuran (THF) and 2M hydrochloric acid (HCl).
-
Reaction: Stir the solution at room temperature for 2-4 hours, monitoring by TLC until the starting material is fully consumed.
-
Workup & Purification: Neutralize the reaction carefully with saturated NaHCO₃. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated. The final product can be purified by column chromatography or recrystallization.
Q2: I am struggling with low yields and side reactions in my Suzuki cross-coupling reactions to functionalize the imidazopyridine core. What am I doing wrong?
A2: Suzuki coupling is a powerful tool for SAR, but it can be challenging with nitrogen-containing heterocycles like imidazo[1,2-a]pyridine. The nitrogen atoms can coordinate with the palladium catalyst, leading to deactivation.[3] Common issues include low yield, homocoupling of the boronic acid, and debromination of the starting material.[3][4]
Troubleshooting Guide: Suzuki Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Catalyst deactivation by pyridine nitrogen.[3] 2. Inactive Pd(0) species. 3. Inappropriate base or solvent.[5] | 1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that favor reductive elimination over catalyst inhibition. 2. Ensure rigorous degassing of all solvents and reagents (freeze-pump-thaw is superior to sparging). 3. Screen bases (K₃PO₄, Cs₂CO₃ are often effective) and solvents (Dioxane/H₂O, Toluene/H₂O).[5] |
| Significant Homocoupling | 1. Presence of oxygen oxidizing the Pd(0) catalyst to Pd(II).[3][4] 2. Slow oxidative addition step. | 1. Improve inert atmosphere technique. Ensure no leaks in the system. 2. Use a more reactive catalyst system or consider a different coupling partner (e.g., MIDA boronate esters). |
| Debromination of Starting Material | 1. Presence of protic impurities (water). 2. Unfavorable kinetics of transmetalation vs. protodeboronation. | 1. Use anhydrous solvents and reagents. Ensure the base is finely ground and dried.[3] 2. Use a non-aqueous base system if possible or switch to a boronate ester which can be more stable.[3] |
Workflow: Troubleshooting a Failed Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Section 2: In Vitro Biological Evaluation
After synthesizing your analogs, the next critical phase is accurate and reproducible biological testing. The inherent properties of the imidazo[1,2-a]pyridine scaffold can present unique challenges in common assay formats.
Q1: My compounds are showing high background signal or false positives in my fluorescence-based kinase assay. What is the cause and how can I fix it?
A1: The imidazo[1,2-a]pyridine core is inherently fluorescent. This property can directly interfere with assay readouts that rely on fluorescence intensity (FI), fluorescence polarization (FP), or FRET.[6] This leads to an artificially high background or apparent inhibition/activation that is not related to the compound's effect on the target.
Expert Insight: Do not rely solely on one assay format. It is crucial to validate hits in an orthogonal assay that uses a different detection technology. A luminescence-based or radiometric assay is an excellent choice for confirmation.
Strategies to Mitigate Assay Interference:
-
Run Controls: Always run a "compound + no enzyme" and "compound + no substrate" control. This will help you quantify the intrinsic fluorescence of your compound at the assay concentration.
-
Choose a Better Assay Format:
-
Luminescence-based assays (e.g., Promega's ADP-Glo™): These assays measure ATP consumption by converting the remaining ATP to a light signal.[7] They are generally insensitive to compound fluorescence.
-
Time-Resolved FRET (TR-FRET): Assays like HTRF® or Lanthascreen™ use long-lifetime lanthanide donors. A time delay is introduced between excitation and emission reading, allowing for the short-lived background fluorescence from your compound to decay.[7]
-
Radiometric Assays (³²P or ³³P): These are considered the "gold standard" as they directly measure the incorporation of a radioactive phosphate onto a substrate and are immune to most forms of compound interference.[8][9]
-
Protocol 2: General Kinase Inhibition Assay using ADP-Glo™
This protocol provides a framework for screening your analogs against a kinase of interest.
-
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) to a low-volume 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer (containing the kinase and its specific substrate).
-
Prepare a 2X ATP solution in kinase buffer. Note: The ATP concentration should ideally be at or near the Kₘ of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.[9][10]
-
Add the 2X kinase/substrate solution to the wells containing your compounds.
-
Initiate the reaction by adding the 2X ATP solution. The final reaction volume is typically 5 µL.
-
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the kinase for 1-2 hours.
-
ATP Depletion & Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.[11][12]
Q2: There is a poor correlation between my biochemical IC₅₀ values and my cell-based anti-proliferative (GI₅₀) data. What are the likely reasons?
A2: This is a common and important challenge in drug discovery, highlighting the gap between inhibiting an isolated target and achieving a biological effect in a complex cellular environment. Several factors can contribute to this discrepancy.
Caption: Factors contributing to biochemistry vs. cellular data disconnects.
Key Explanations:
-
Physicochemical Properties: Poor cell permeability is a primary culprit. A highly potent compound in a biochemical assay is useless if it cannot enter the cell to reach its target. Analyze properties like lipophilicity (LogP) and polar surface area (PSA).
-
Cellular ATP Concentration: Most biochemical kinase assays are run at low micromolar ATP concentrations (often near the Kₘ) to maximize sensitivity.[10] However, intracellular ATP levels are in the millimolar range (1-10 mM). An ATP-competitive inhibitor will appear significantly less potent in cells because it has to compete with a much higher concentration of the natural substrate.
-
Efflux Pumps: Your compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell, preventing it from reaching an effective intracellular concentration.
-
Metabolic Stability: The compound could be rapidly metabolized by cellular enzymes into inactive forms.
Section 3: Data Interpretation and SAR Advancement
The data you generate is only as valuable as your interpretation of it. This section provides guidance on how to translate your experimental results into a coherent SAR model to guide the next round of synthesis.
Q1: I have IC₅₀ values for my first 10 analogs. How do I start building an SAR model?
A1: The goal is to systematically understand how different structural modifications impact biological activity. A well-organized table is the best starting point. Look for trends, activity cliffs (where a small change causes a large drop in activity), and hotspots (positions where modifications are well-tolerated or beneficial).
Example SAR Table and Initial Analysis
| Cmpd | R¹ (at C6) | R² (on phenyl) | Aldehyde Modification | Kinase X IC₅₀ (nM)[13] |
| 1 (Core) | H | 4'-CHO | Aldehyde | 850 |
| 2 | F | 4'-CHO | Aldehyde | 450 |
| 3 | OMe | 4'-CHO | Aldehyde | 1200 |
| 4 | H | 3'-F, 4'-CHO | Aldehyde | 780 |
| 5 | H | 2'-F, 4'-CHO | Aldehyde | >10,000 |
| 6 | H | 4'-CH₂OH | Alcohol | 5600 |
| 7 | H | 4'-CH=NOH | Oxime | 920 |
Initial Interpretation:
-
Position C6 (R¹): A small, electron-withdrawing group like fluorine (Cmpd 2 ) improves potency compared to the unsubstituted core (Cmpd 1 ). An electron-donating methoxy group (Cmpd 3 ) is detrimental. This suggests that the electronic properties at this position are important.
-
Phenyl Ring (R²): Adding a substituent ortho to the imidazopyridine link (Cmpd 5 ) completely abolishes activity. This likely indicates a steric clash with the target protein.
-
Aldehyde Group: Reducing the aldehyde to an alcohol (Cmpd 6 ) significantly reduces potency, suggesting the carbonyl group (or its ability to act as a hydrogen bond acceptor) is important for binding. Converting it to an oxime (Cmpd 7 ) retains activity, making this a viable vector for further modification.
Q2: What are the most logical next steps to optimize my lead compound based on this initial SAR?
A2: Based on the sample data, a logical next step is to combine the favorable modifications and further explore the most promising positions.
SAR Optimization Workflow
Caption: Logic for designing the next round of analogs.
Next Steps in Detail:
-
Combine Hits: Synthesize the analog with a fluorine at the C6 position and an oxime at the 4'-position to see if the positive effects are additive.
-
Explore C6: Synthesize analogs with other small, electron-withdrawing groups at C6 (e.g., Cl, CN) to confirm the electronic hypothesis.
-
Explore the Aldehyde Vector: The oxime in Cmpd 7 provides a new vector. Synthesize a small library of oxime ethers (e.g., -CH=N-O-Me, -CH=N-O-Et) to probe the nearby space in the binding pocket.
-
Phenyl Ring Exploration: Since the ortho-position was intolerant to substitution, focus on the meta-positions to see how they affect potency and properties.
By systematically addressing challenges in synthesis, employing robust and appropriate biological assays, and logically interpreting the resulting data, you can efficiently navigate the SAR optimization process for your this compound series.
References
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
-
Al-Tel, T. H., et al. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Spandidos Publications. [Link]
-
Nexcelom Bioscience. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Nexcelom. [Link]
-
Breit, F. K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Biologically active imidazo-[1,2-a]-pyridine derivatives. ResearchGate. [Link]
-
Jana, G. K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]
-
Doman, T. N., et al. (n.d.). The challenge of selecting protein kinase assays for lead discovery optimization. National Institutes of Health. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
National Institutes of Health. (n.d.). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. National Institutes of Health. [Link]
-
MDPI. (n.d.). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI. [Link]
-
National Institutes of Health. (2011). A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines. National Institutes of Health. [Link]
-
GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
-
National Institutes of Health. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. National Institutes of Health. [Link]
-
Frontiers. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health. [Link]
-
ScienceDirect. (n.d.). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. ScienceDirect. [Link]
-
University of Cape Town. (n.d.). Structure-activity and structure-property relationships of antimalarial pyrimido[1,2-a]benzimidazoles, imidazo[1,2-a]pyridines, and imidazo[1,2-a]pyrimidines. University of Cape Town. [Link]
-
Washington University in St. Louis. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. Washington University in St. Louis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
ResearchGate. (2013). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ResearchGate. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
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Technical Support Center: Enhancing the Metabolic Stability of Imidazo[1,2-a]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry.
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3][4] However, a significant hurdle in the development of these derivatives is their often-poor metabolic stability, primarily due to oxidation.[5][6][7] This guide provides in-depth technical support through a troubleshooting and FAQ format to address common challenges encountered during the optimization of metabolic stability for this important class of compounds.
Section 1: Understanding the Metabolic Landscape
FAQ: What are the primary metabolic pathways for imidazo[1,2-a]pyrimidine derivatives?
The primary metabolic liability of the imidazo[1,2-a]pyrimidine core is oxidation.[5][6][7] This is predominantly mediated by two key enzyme systems:
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is a major contributor to the phase I metabolism of a vast number of drugs.[8][9][10] For imidazo[1,2-a]pyrimidines, CYPs can catalyze various oxidative reactions, including hydroxylation, N-oxidation, and dealkylation, depending on the specific substitution pattern of the molecule.
-
Aldehyde Oxidase (AO): AO has emerged as a critical, non-CYP enzyme responsible for the rapid metabolism of many nitrogen-containing heterocyclic compounds.[7] The imidazo[1,2-a]pyrimidine nucleus is particularly susceptible to AO-mediated oxidation, which can lead to high clearance and poor in vivo efficacy.[5][6][7]
It's crucial to identify the specific enzyme(s) responsible for the metabolism of your compound to devise an effective stabilization strategy.
Troubleshooting: My imidazo[1,2-a]pyrimidine derivative shows high clearance in human liver microsomes (HLMs). How do I determine if CYP or AO is the main culprit?
This is a common and critical question. A well-designed in vitro experiment can help dissect the contribution of each enzyme class.
Experimental Protocol: Differentiating CYP- vs. AO-Mediated Metabolism
Objective: To determine the relative contribution of CYP and AO enzymes to the in vitro metabolism of an imidazo[1,2-a]pyrimidine derivative.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (for CYP activity)
-
Potassium phosphate buffer (pH 7.4)
-
Specific chemical inhibitors:
-
Broad-spectrum CYP inhibitor cocktail (e.g., containing 1-aminobenzotriazole (ABT))
-
Specific AO inhibitor (e.g., hydralazine)
-
-
96-well plates
-
Incubator (37°C)
-
Acetonitrile with an internal standard (for quenching)
-
LC-MS/MS system for analysis
Workflow:
Figure 1: Workflow for differentiating CYP and AO metabolism.
Interpretation of Results:
| Condition | Expected Outcome if CYP-Mediated | Expected Outcome if AO-Mediated |
| Control | Rapid metabolism (low % remaining) | Rapid metabolism (low % remaining) |
| CYP Inhibition | Significantly increased stability (high % remaining) | No significant change in metabolism |
| AO Inhibition | No significant change in metabolism | Significantly increased stability (high % remaining) |
Section 2: Strategies for Improving Metabolic Stability
Once the primary metabolic pathway is identified, targeted medicinal chemistry strategies can be employed.
FAQ: My compound is rapidly metabolized by AO. What are the most effective strategies to block this pathway?
Several proven strategies can mitigate AO-mediated metabolism.[5][6][7]
1. Blocking the Site of Metabolism:
The most common site of AO oxidation on the imidazo[1,2-a]pyrimidine ring is often an electron-deficient carbon atom adjacent to a ring nitrogen.[11]
-
Strategy: Introduce a small, metabolically stable substituent at the identified "soft spot." Fluorine or a methyl group are common choices.
2. Modulating Electronic Properties:
The electronic nature of the heterocyclic core influences its susceptibility to AO.
-
Strategy: Introduce electron-donating groups (EDGs) such as methoxy or morpholino groups onto the imidazo[1,2-a]pyrimidine core.[7] This can decrease the electron deficiency of the ring system, making it a less favorable substrate for AO.[7]
3. Scaffold Hopping and Bioisosteric Replacement:
Sometimes, minor or even significant alterations to the core scaffold are necessary.
-
Strategy: Replace the imidazo[1,2-a]pyrimidine core with a bioisostere that is less susceptible to AO metabolism.[12][13][14] For example, converting an imidazo[1,2-a]pyrimidine to an imidazo[1,5-a]pyridine has been shown to prevent AO metabolism by removing the likely site of oxidation.[11] Another potential bioisosteric replacement is the 8-fluoroimidazo[1,2-a]pyridine scaffold.[12]
Logical Flow for Addressing AO Metabolism:
Figure 2: Decision-making workflow for tackling AO-mediated metabolism.
FAQ: CYP-mediated oxidation is the primary metabolic route for my compound. What are my options?
Strategies to mitigate CYP-mediated metabolism often overlap with those for AO, but with some key differences.
1. Deuteration:
Replacing a carbon-hydrogen (C-H) bond at a metabolic "soft spot" with a carbon-deuterium (C-D) bond can slow the rate of metabolism.[15][16][17][18] This is known as the kinetic isotope effect. The C-D bond is stronger and requires more energy to break, thus reducing the rate of CYP-mediated oxidation at that position.[15][16]
-
Caveat: Increased deuteration does not always lead to improved metabolic stability.[16] Blocking one metabolic site may lead to a "metabolic switch," where another site on the molecule is then oxidized.[16]
2. Introduction of Electron-Withdrawing Groups (EWGs):
In contrast to the strategy for AO, making the ring system more electron-deficient by adding EWGs can sometimes increase stability towards CYP-mediated oxidation.[11]
3. Steric Hindrance:
Introducing bulky groups near the site of metabolism can sterically hinder the approach of the CYP enzyme, thereby reducing the rate of oxidation.
Troubleshooting: My attempts at structural modification to improve metabolic stability have resulted in a significant loss of potency. What should I do?
This is a classic challenge in medicinal chemistry known as the "potency-metabolism balancing act."
-
Re-evaluate the "Soft Spot": Ensure that the initial metabolite identification was accurate. An incorrect assignment of the metabolic liability will lead to ineffective structural modifications.
-
Subtle Modifications: Instead of large, bulky groups, consider more subtle changes. For example, if a methyl group is being oxidized to a carboxylic acid, could a trifluoromethyl group be tolerated?
-
Bioisosteric Replacement: This strategy is particularly useful here.[19][20] A well-chosen bioisostere can maintain the necessary pharmacophoric interactions for potency while altering the metabolic profile. For example, replacing a metabolically liable phenyl ring with a pyridine or pyrimidine ring can sometimes improve stability while preserving activity.[11]
-
Conformational Restriction: A conformational restriction strategy can sometimes shield the metabolic soft spot from the enzyme's active site while maintaining the bioactive conformation for the target receptor.[21]
Section 3: In Vitro Assay Best Practices and Troubleshooting
FAQ: I am observing significant variability in my in vitro metabolic stability data. What are the common causes?
Variability in in vitro ADME assays is a frequent issue.[22] Rigorous control of experimental conditions is paramount.[22]
Common Sources of Variability:
| Parameter | Impact on Assay | Troubleshooting/Best Practice |
| Compound Solubility | Poor solubility can lead to artificially low metabolism rates as the compound is not fully available to the enzymes. | Ensure compound is fully dissolved in the incubation buffer. Use a low percentage of organic co-solvent (e.g., <1% DMSO). |
| Microsomal Protein Concentration | Too high or too low a concentration can push the assay out of the linear range. | Titrate the microsomal protein concentration to ensure first-order kinetics. A common starting point is 0.25-0.5 mg/mL.[23] |
| Incubation Time | Time points must be sufficient to observe metabolism but not so long that the parent compound is completely depleted early on. | For rapidly metabolized compounds, use shorter incubation times and more frequent early time points. |
| Non-specific Binding | Highly lipophilic compounds can bind to the plasticware or microsomal proteins, reducing the free concentration available for metabolism. | Use low-binding plates. Consider including a binding assay (e.g., equilibrium dialysis) to determine the unbound fraction. |
| Enzyme Activity | The activity of liver microsomes can vary between lots and suppliers. | Qualify each new lot of microsomes with known high- and low-clearance compounds. |
Experimental Protocol: Standard In Vitro Microsomal Metabolic Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Workflow:
Figure 3: Standard workflow for a microsomal metabolic stability assay.
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the rate constant, k.
-
Half-life (t½) is calculated as: 0.693 / k
-
Intrinsic clearance (Clint) is calculated as: (0.693 / t½) * (mL incubation / mg microsomal protein)
Conclusion
Improving the metabolic stability of imidazo[1,2-a]pyrimidine derivatives is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying metabolic pathways, employing targeted medicinal chemistry strategies, and adhering to rigorous in vitro experimental practices, researchers can successfully navigate the complexities of drug metabolism and advance promising candidates through the drug discovery pipeline.
References
-
Linton, A. et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. Available at: [Link]
-
Linton, A. et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). PubMed. Available at: [Link]
-
Li, Y. et al. (2019). Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. PubMed. Available at: [Link]
-
Linton, A. et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. Available at: [Link]
-
Moraski, G. et al. (2022). Syntheses and studies of deuterated Imdiazo[1,2-a]pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. PubMed. Available at: [Link]
-
Moraski, G. et al. (2022). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. PMC - NIH. Available at: [Link]
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Scott, J. S. et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available at: [Link]
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Humphries, A. C. et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. Available at: [Link]
-
Wang, T. et al. (2010). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. PubMed. Available at: [Link]
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Kumar, A. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
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Patani, G. A. & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]
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El-Sayed, N. et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
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da Silva, W. R. et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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Boyd, M. J. et al. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Uslu Kobak, R. Z. & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. Available at: [Link]
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Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar. Available at: [Link]
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Patsnap Synapse. (2024). What are common issues in in vitro ADME assays?. Patsnap Synapse. Available at: [Link]
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Kaur, S. & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available at: [Link]
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Verras, A. & Ortiz de Montellano, P. R. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes. PubMed - NIH. Available at: [Link]
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Hrytsai, I. et al. (2024). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise. Available at: [Link]
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Zanger, U. M. & Schwab, M. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - PubMed Central. Available at: [Link]
-
Shestakov, A. S. et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Available at: [Link]
-
Zhang, P. et al. (2021). Applying bioisosteric replacement strategy in the discovery and optimization of mesoionic pyrido[1,2-a]pyrimidinone insecticides. Morressier. Available at: [Link]
-
Sharma, V. et al. (2021). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. Available at: [Link]
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Al-Jenoobi, F. I. et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central. Available at: [Link]
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Di, L. et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. Available at: [Link]
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D'Amore, C. et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]
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Słoczyńska, K. et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Available at: [Link]
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Choi, N. Y. et al. (2019). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent. Available at: [Link]
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Halladay, J. et al. (2007). Comparison of the in vitro metabolic stability data from cassette... ResearchGate. Available at: [Link]
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Technical Support Center: A Guide to the Refinement of C3-Alkylation of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the C3-alkylation of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the foundation of numerous marketed drugs, including Zolpidem, Alpidem, and Minodronic Acid.[1][2] Functionalization at the C3 position is a critical strategy for generating novel analogues with diverse pharmacological activities.[3]
This document provides in-depth, field-proven insights into refining reaction conditions, troubleshooting common experimental hurdles, and answering frequently asked questions. Our goal is to empower you to overcome challenges and achieve consistent, high-yielding results in your synthetic endeavors.
General Reaction Principles: The Chemistry of C3-Alkylation
The imidazo[1,2-a]pyridine ring system is inherently electron-rich, with the C3 position being the most nucleophilic and susceptible to electrophilic attack.[1] This intrinsic reactivity is the cornerstone of C3-alkylation strategies. A predominant and highly successful approach is the Lewis acid-catalyzed Friedel-Crafts type reaction, often referred to as an aza-Friedel-Crafts reaction.
The general mechanism involves three key steps:
-
Activation: A Lewis acid catalyst activates an electrophile (e.g., an aldehyde, imine, or donor-acceptor cyclopropane), making it more susceptible to nucleophilic attack.[4][5]
-
Nucleophilic Attack: The electron-rich C3 position of the imidazo[1,2-a]pyridine attacks the activated electrophile, forming a new carbon-carbon bond and a cationic intermediate.[5]
-
Rearomatization: The intermediate eliminates a proton to restore the aromaticity of the heterocyclic system, yielding the final C3-alkylated product.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: My reaction yield is consistently low or the reaction fails to proceed. What are the primary factors I should investigate?
A: Low conversion is a common issue that can often be resolved by systematically evaluating several key parameters:
-
Catalyst Choice and Loading: The choice of Lewis acid is critical. Yttrium (Y(OTf)₃), Ytterbium (Yb(OTf)₃), and Gadolinium (Gd(OTf)₃) triflates have proven highly effective in various C3-alkylation reactions.[1][4][5] If one catalyst gives a low yield, screening others is a logical first step. Increasing the catalyst loading, for instance from 10 mol% to 20-25 mol%, can also significantly improve yields, especially for less reactive substrates.[4][5]
-
Temperature: These reactions often have a significant activation energy barrier and require heating. Most successful protocols report temperatures between 100-110 °C.[4][5] If you are running the reaction at a lower temperature, a stepwise increase may initiate the reaction. Conversely, excessively high temperatures can lead to decomposition, so careful optimization is key.
-
Solvent Selection: The reaction solvent influences reagent solubility and catalyst activity. Aprotic solvents are standard. Toluene is effective for many aza-Friedel-Crafts reactions, while acetonitrile (CH₃CN) and 1,2-dichloroethane (DCE) are preferred for reactions involving donor-acceptor cyclopropanes.[1][4][5] If your starting materials are not fully soluble, consider a different solvent system.
-
Reagent Purity and Stoichiometry: Ensure the purity of your imidazo[1,2-a]pyridine and the alkylating agent. Impurities can poison the catalyst. For three-component reactions, using a slight excess of the electrophilic components (e.g., 1.5 equivalents of aldehyde and 2.0 equivalents of amine) can drive the reaction to completion.[5][6]
Q: I'm observing significant side products, leading to a complex mixture and difficult purification. What are the likely side reactions and how can I minimize them?
A: Side product formation usually arises from competing reaction pathways.
-
N-Alkylation: The pyridine nitrogen is a potential site for alkylation, though C3-alkylation is generally favored electronically. If N-alkylation is observed, switching to a more sterically hindered base or a bulkier Lewis acid catalyst might disfavor this pathway.
-
Poly-alkylation: If the product is sufficiently nucleophilic, it may react again. This can typically be suppressed by controlling the stoichiometry—avoiding a large excess of the alkylating agent—and by stopping the reaction once the starting material is consumed (monitored by TLC or LC-MS).
-
Decomposition: Imidazo[1,2-a]pyridines can be sensitive to harsh conditions. If you observe charring or a multitude of unidentifiable baseline spots on your TLC plate, consider lowering the reaction temperature or reducing the reaction time. Some catalyst-free methods, which may require higher temperatures, can sometimes be promoted by a strong, non-nucleophilic base like KOtBu to achieve efficient conversion without decomposition.[7]
Q: The reaction works for my model substrate but fails when I introduce electron-withdrawing groups (EWGs) on the imidazo[1,2-a]pyridine ring. How can I adapt the conditions?
A: EWGs reduce the nucleophilicity of the imidazo[1,2-a]pyridine ring, making the C3 position less reactive and slowing down the crucial nucleophilic attack step. To overcome this, you need to enhance the reaction's driving force:
-
Increase Catalyst Strength/Loading: Switch to a more potent Lewis acid. For instance, Scandium triflate (Sc(OTf)₃) is sometimes more effective than Ytterbium triflate (Yb(OTf)₃) for challenging substrates.[4] Increasing the catalyst loading to 20-25 mol% can also help accelerate the reaction.[4]
-
Elevate Reaction Temperature: Increasing the temperature provides the necessary energy to overcome the higher activation barrier associated with less nucleophilic substrates.
-
Use a More Reactive Electrophile: If possible, modifying the alkylating agent to be more electrophilic can also compensate for the reduced nucleophilicity of the heterocyclic partner.
Published studies on substrate scope demonstrate that imidazo[1,2-a]pyridines bearing halogens or even trifluoromethyl groups can be successfully alkylated, though yields may be slightly lower than for electron-rich analogues.[1][5]
Frequently Asked Questions (FAQs)
Q: Does the C3-alkylation reaction require a strictly inert atmosphere?
A: A key advantage of many modern protocols, particularly the three-component aza-Friedel–Crafts reactions, is their operational simplicity. They can often be run in a normal air atmosphere without special requirements for anhydrous or anaerobic conditions, making them highly practical for library synthesis.[5][8] However, for maximum reproducibility, especially during methods development or with sensitive substrates, working under an inert atmosphere (e.g., Nitrogen or Argon) is always good laboratory practice.
Q: How critical is the choice of solvent?
A: Solvent choice is very important. It affects the solubility of starting materials and the efficacy of the catalyst. A survey of successful methods shows a clear pattern:
-
Aza-Friedel-Crafts Reactions: Toluene is a common and effective choice.[5]
-
Reactions with Donor-Acceptor Cyclopropanes: Acetonitrile (CH₃CN) or 1,2-dichloroethane (DCE) are frequently used.[1][4] Screening solvents is a crucial part of optimizing a new C3-alkylation reaction.
Q: What is a typical workup and purification procedure?
A: The workup is generally straightforward. For reactions using metal triflate catalysts, the procedure often involves cooling the reaction mixture, diluting with an organic solvent (like ethyl acetate or DCM), and washing with water or brine to remove the catalyst and other water-soluble species. The product is then isolated from the organic layer. Purification is almost always achieved by silica gel column chromatography. In some cases, adding a base like powdered potassium hydroxide (KOH) to the reaction mixture before filtration can simplify the workup.[9]
Optimized Protocols and Data Summary
To facilitate comparison and experimental design, the following table summarizes typical conditions for different C3-alkylation methodologies.
| Method | Alkylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Aza-Friedel-Crafts | Aldehydes + Amines | Y(OTf)₃ (20%) | Toluene | 110 | 12 | 75-92% | [5][6] |
| Donor-Acceptor Cyclopropane | D-A Cyclopropanes | Yb(OTf)₃ (25%) | CH₃CN | 100 | 24 | 86-96% | [1][4] |
| Donor-Acceptor Cyclopropane | D-A Cyclopropanes | Gd(OTf)₃ (15%) | DCE | 100 | 24 | 90-95% | [1] |
| Decarboxylative | Glyoxalic Acid + Boronic Acid | None (Base promoted) | Acetonitrile | 120 | 24 | ~75% | [7] |
General Experimental Protocol: Three-Component Aza-Friedel–Crafts Reaction
This protocol is adapted from the yttrium-catalyzed method and serves as an excellent starting point.[5]
-
Reagent Preparation: To an oven-dried reaction vial, add the imidazo[1,2-a]pyridine (1.0 equiv., 0.2 mmol), the aldehyde (1.5 equiv., 0.3 mmol), the amine (2.0 equiv., 0.4 mmol), and the Y(OTf)₃ catalyst (0.2 equiv., 0.04 mmol).
-
Reaction Setup: Add toluene (1.0 mL) to the vial, and seal the vial with a cap.
-
Reaction Execution: Place the vial in a preheated oil bath or heating block set to 110 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting imidazo[1,2-a]pyridine is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure C3-alkylated product.
References
-
Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry. Available at: [Link]
-
Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. PMC - NIH. Available at: [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. ResearchGate. Available at: [Link]
-
Development of C3‐alkylated imidazo[1,2‐a]pyridines, reactions of p‐QMs... ResearchGate. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. OUCI. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3. PubMed. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available at: [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH. Available at: [Link]
-
Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. RSC Publishing. Available at: [Link]
-
C3‐Functionalization of Imidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
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- 7. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [ouci.dntb.gov.ua]
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Strategies to minimize byproducts in the Groebke-Blackburn-Bienaymé reaction
Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful multicomponent reaction (MCR). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproducts and optimize your reaction outcomes. The advice provided is based on a synthesis of established literature and practical field experience.
Introduction to the GBB Reaction
The Groebke-Blackburn-Bienaymé reaction is a three-component reaction between an amidine (such as a 2-aminoazine), an aldehyde, and an isocyanide to efficiently synthesize fused 3-aminoimidazoles, like imidazo[1,2-a]pyridines.[1][2][3] This reaction is a cornerstone of medicinal chemistry for creating diverse libraries of heterocyclic compounds with significant therapeutic potential.[4][5] However, like many MCRs, it can be prone to side reactions and byproduct formation if not properly controlled. This guide will address the common challenges and provide actionable strategies for success.
Reaction Mechanism Overview
Understanding the reaction mechanism is crucial for troubleshooting. The GBB reaction generally proceeds through the following key steps:
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and the amidine to form a reactive iminium intermediate.
-
Nucleophilic Attack: The isocyanide, acting as a potent nucleophile, attacks the iminium ion.
-
Intramolecular Cyclization: A subsequent intramolecular cyclization occurs to form the fused imidazole ring system.
-
Tautomerization/Aromatization: The final step involves tautomerization to yield the stable aromatic product.[6][7]
Caption: Simplified workflow of the Groebke-Blackburn-Bienaymé reaction mechanism.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is producing a significant amount of Ugi-type byproducts. What is causing this and how can I prevent it?
A1: Cause and Prevention of Ugi Byproducts
The formation of linear Ugi adducts is a common side reaction, particularly when using aliphatic aldehydes.[1][8] This occurs when the final intramolecular cyclization step is slower than the competing intermolecular reaction with a nucleophile present in the reaction mixture (e.g., water or the amidine itself).
Troubleshooting Strategies:
-
Choice of Aldehyde: Aromatic and heteroaromatic aldehydes are generally less prone to Ugi byproduct formation due to their electronic properties which can stabilize the intermediates favoring cyclization. If aliphatic aldehydes are necessary, careful optimization of other parameters is critical.
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway.
-
Brønsted Acids: Acetic acid (AcOH) and p-toluenesulfonic acid (p-TsOH) are effective catalysts.[1][6] In some cases, using a higher loading of a milder acid like AcOH (e.g., 30 equivalents in DNA-encoded library synthesis) can promote the desired GBB pathway while minimizing side reactions.[1][8][9]
-
Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a widely used and highly effective Lewis acid catalyst.[8] Other rare-earth triflates, such as Gadolinium(III) triflate (Gd(OTf)₃), have shown comparable or even superior performance and can be a more cost-effective alternative.[8]
-
-
Solvent and Water Scavenging: The presence of water can promote the formation of Ugi byproducts.
-
Solvent Choice: Alcohols like methanol and ethanol are often the solvents of choice as they can act as co-catalysts and influence the reaction mechanism favorably.[6][10][11] However, in cases where Ugi products are a major issue, switching to a non-nucleophilic, aprotic solvent like toluene or dichloromethane (DCM) might be beneficial, although this may require harsher conditions.[1]
-
Dehydrating Agents: The addition of a dehydrating agent, such as trimethyl orthoformate, can be highly effective in removing water from the reaction mixture, thereby suppressing the Ugi pathway.[12]
-
Experimental Protocol: Minimizing Ugi Byproducts
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amidine (1.0 mmol) and the aldehyde (1.0 mmol).
-
Add anhydrous solvent (e.g., methanol, 5 mL).
-
Add the catalyst (e.g., Sc(OTf)₃, 5 mol% or p-TsOH, 10 mol%).[6][8]
-
If using an aliphatic aldehyde, add trimethyl orthoformate (1.2 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 mmol) dropwise.
-
Monitor the reaction by TLC or LC-MS. The reaction may require heating (reflux or microwave irradiation) to go to completion.[1][8]
-
Upon completion, quench the reaction and proceed with standard workup and purification.
Q2: My reaction yield is low, especially with electron-poor aminoazoles. How can I improve the conversion?
A2: Improving Yields with Challenging Substrates
Electron-poor aminoazoles can be less nucleophilic, leading to a slower initial condensation with the aldehyde and overall lower yields.[13] To overcome this, reaction conditions need to be optimized to drive the equilibrium towards product formation.
Troubleshooting Strategies:
-
Increase Catalyst Loading: For less reactive substrates, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can enhance the rate of imine formation.[8]
-
Higher Temperatures: Employing higher reaction temperatures, either through conventional heating or microwave irradiation, can provide the necessary activation energy for less reactive components.[1] Microwave heating has been shown to be particularly effective in accelerating the GBB reaction and improving yields.[1][8]
-
Solvent Choice: While alcohols are generally good solvents, for particularly challenging substrates, a higher boiling point solvent might be necessary to achieve the required reaction temperature. Alternatively, solvent-free conditions can sometimes lead to better yields by increasing the effective concentration of the reactants.[1][4]
-
Reactant Stoichiometry: A slight excess of the more volatile components (aldehyde and isocyanide) can sometimes push the reaction to completion, although this may complicate purification.
| Parameter | Standard Condition | Optimized for Low Reactivity |
| Catalyst Loading | 5-10 mol% | 10-20 mol% |
| Temperature | Room Temp to 80 °C | 80 °C to 150 °C (MW) |
| Solvent | Methanol, Ethanol | Toluene, DMA, or Solvent-free |
| Reactant Ratio | 1:1:1 | 1 (Amidine):1.1:1.1 |
Caption: Comparison of standard and optimized conditions for the GBB reaction.
Q3: I am observing multiple unidentified spots on my TLC plate. What are the likely side reactions and how can I achieve a cleaner reaction profile?
A3: Achieving a Cleaner Reaction Profile
A complex reaction mixture with multiple byproducts often points to competing reaction pathways or decomposition of starting materials or intermediates.
Troubleshooting Strategies:
-
Purity of Starting Materials: Ensure the purity of all reactants, especially the aldehyde, which can be prone to oxidation. Isocyanides can also degrade over time and should be purified if necessary.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions.
-
Temperature Control: While higher temperatures can improve yields for unreactive substrates, excessive heat can lead to decomposition. If you observe charring or the formation of intractable baseline material on your TLC, consider reducing the reaction temperature or reaction time.
-
Order of Addition: The standard protocol involves pre-mixing the amidine, aldehyde, and catalyst before adding the isocyanide. This allows for the formation of the iminium intermediate, minimizing side reactions of the highly reactive isocyanide.
-
Catalyst and Solvent Screening: A systematic screening of different catalysts (both Lewis and Brønsted acids) and solvents is often the most effective way to identify the optimal conditions for a clean reaction.[1][6]
Caption: A logical workflow for troubleshooting common issues in the GBB reaction.
Conclusion
The Groebke-Blackburn-Bienaymé reaction is a robust and versatile tool for the synthesis of valuable heterocyclic scaffolds. By understanding the underlying mechanism and the key factors that influence the reaction outcome, researchers can effectively troubleshoot common issues like byproduct formation and low yields. Careful selection of reactants, catalysts, and solvents, along with optimization of reaction conditions, are paramount to achieving high efficiency and purity in the GBB reaction.
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Banfi, L., Basso, A., Moni, L., & Riva, R. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
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da Costa, M. F. B., et al. (2015). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society. [Link]
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de Castro, P. P., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
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(2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry, 291, 117629. [Link]
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de Castro, P. P., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
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Banfi, L., Basso, A., Moni, L., & Riva, R. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: From Classic Condensations to Modern C-H Functionalization
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3] Its derivatives are found in approved drugs such as the anxiolytic Alpidem, the hypnotic Zolpidem, and the anti-ulcer agent Zolimidine.[4][5] This widespread utility has driven the continuous development of novel and efficient synthetic methodologies. This guide provides a comparative analysis of the most significant methods for constructing the imidazo[1,2-a]pyridine core, offering insights into their mechanisms, scopes, and practical applications for researchers in drug discovery and organic synthesis.
The Landscape of Imidazo[1,2-a]pyridine Synthesis
The construction of the imidazo[1,2-a]pyridine ring system can be broadly categorized into several key strategies. These range from traditional condensation reactions to highly efficient multicomponent reactions (MCRs) and modern, atom-economical C-H functionalization approaches. The choice of method often depends on the desired substitution pattern, substrate availability, and the need for operational simplicity or green chemistry principles.
Classical Approaches: The Foundation of Synthesis
Condensation of 2-Aminopyridines with α-Halocarbonyls
One of the most traditional and reliable methods involves the condensation of a 2-aminopyridine with an α-haloketone.[6][7] This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-haloketone, followed by an intramolecular condensation and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.
The primary advantage of this method is its simplicity and the ready availability of the starting materials. However, it often requires elevated temperatures and can be limited by the stability of the α-haloketone reactants. Recent advancements have focused on improving the reaction conditions, employing microwave irradiation to accelerate the reaction and using greener solvents.[6][7] For instance, a catalyst- and solvent-free approach at 60°C has been reported to be highly efficient.[6]
Representative Experimental Protocol: Microwave-Assisted Catalyst-Free Synthesis [7]
-
In a microwave-safe vial, combine the substituted 2-aminopyridine (1.0 mmol) and the α-bromoketone (1.0 mmol).
-
Add a mixture of H₂O and isopropanol (IPA) as the reaction medium.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at 240 W until the reaction is complete (monitored by TLC).
-
After cooling, the product is typically isolated by filtration or extraction.
This protocol highlights a green chemistry approach, avoiding hazardous solvents and catalysts while significantly reducing reaction times.[4][7]
The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions, which combine three or more starting materials in a single synthetic operation, have emerged as powerful tools for generating molecular diversity with high efficiency and atom economy.[1][5]
The Groebke-Blackburn-Bienaymé Reaction (GBBR)
The Groebke-Blackburn-Bienaymé reaction (GBBR) is arguably the most prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines.[1][8] This one-pot, three-component reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[9][10]
The reaction mechanism is initiated by the condensation of the 2-aminopyridine and the aldehyde to form an imine. The acid catalyst activates the imine for a nucleophilic attack by the isocyanide, leading to a nitrilium ion intermediate. A subsequent intramolecular cyclization, where the exocyclic nitrogen attacks the nitrilium ion, forms the five-membered imidazole ring.[11][12]
The GBBR offers significant advantages, including operational simplicity, broad substrate scope, and the ability to rapidly generate libraries of compounds.[8][13] The reaction can be performed under various conditions, including ultrasound-assisted synthesis in water, making it a green alternative.[8]
Ugi and Ugi-like Reactions
The Ugi reaction, another cornerstone of MCR chemistry, can also be adapted for the synthesis of imidazo[1,2-a]pyridine derivatives. Tandem strategies combining the GBBR and the Ugi reaction have been developed to create complex peptidomimetics containing the imidazo[1,2-a]pyridine core, showcasing the modularity of these methods.[14][15] In some variations, a three-component reaction of 2-aminopyridine, an aldehyde, and an alkyne, catalyzed by copper, yields substituted imidazo[1,2-a]pyridines.[6][16]
Representative Experimental Protocol: Ultrasound-Assisted GBBR [8]
-
To a flask containing water, add the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and a catalytic amount of phenylboronic acid (PBA) (10 mol%).
-
Submerge the flask in an ultrasonic bath and sonicate at 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to yield the desired 3-aminoimidazo[1,2-a]pyridine.
This protocol demonstrates a green and efficient method, utilizing ultrasound to enhance reaction rates and water as a benign solvent.[8]
Modern Frontiers: C-H Functionalization
Direct C-H functionalization has revolutionized organic synthesis by offering a more atom- and step-economical way to form C-C and C-heteroatom bonds.[17][18][19] This strategy is increasingly applied to both the synthesis and late-stage modification of the imidazo[1,2-a]pyridine scaffold.
Methods often involve the reaction of 2-aminopyridines with ketones or other coupling partners under oxidative conditions, frequently using copper or iron catalysts, or even metal-free systems with iodine.[20][21] For instance, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones provides a versatile route to a wide range of functionalized products.[20]
The key advantage of C-H functionalization lies in its ability to use readily available starting materials and avoid pre-functionalization steps. This approach is particularly powerful for introducing substituents at various positions on the imidazo[1,2-a]pyridine ring, which can be challenging with other methods.[17][22] Visible-light-induced photocatalysis is also emerging as a mild and sustainable tool for these transformations.[18]
Comparative Performance Analysis
To aid in the selection of an appropriate synthetic method, the following table summarizes the key performance characteristics of the discussed approaches.
| Method | Key Features | Typical Yields | Advantages | Limitations |
| Classical Condensation | 2-Aminopyridine + α-Haloketone | 60-95% | Simple, reliable, readily available starting materials.[6] | Often requires heating; lachrymatory α-haloketones. |
| Groebke-Blackburn-Bienaymé | 3-component (Amine, Aldehyde, Isocyanide) | 65-90% | High efficiency, atom economy, rapid library synthesis, mild conditions.[1][8] | Limited to 3-amino derivatives; isocyanides can be toxic/odorous. |
| Ugi-type Reactions | 3/4-component variations | 70-95% | High convergence, access to diverse structures.[6][16] | Can require metal catalysts; complexity of products. |
| C-H Functionalization | Oxidative coupling of amines and ketones/alkenes | 50-90% | High atom economy, avoids pre-functionalization, broad scope.[20][22] | May require specific catalysts/oxidants; regioselectivity can be a challenge. |
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines has evolved significantly, with a clear trend towards more efficient, atom-economical, and environmentally benign methodologies. While classical condensation reactions remain a staple for their simplicity, multicomponent reactions like the GBBR have become indispensable for rapid lead discovery and library synthesis due to their high convergence and operational simplicity.
Looking forward, C-H functionalization is poised to become an increasingly dominant strategy. Its ability to forge complex bonds from simple, unactivated precursors aligns perfectly with the goals of modern organic synthesis. The continued development of novel catalytic systems, particularly those based on earth-abundant metals or photocatalysis, will further expand the synthetic toolbox for accessing this critical heterocyclic scaffold. For researchers and drug development professionals, a thorough understanding of these diverse methods is crucial for the strategic design and synthesis of the next generation of imidazo[1,2-a]pyridine-based therapeutics and materials.
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Validating 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde: A Comparative Guide to Modern Drug Target Deconvolution
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of biologically active compounds.[1][2] This heterocyclic system is the backbone of established drugs like Zolpidem and Alpidem and is a focal point in the development of new therapeutic agents across oncology, infectious diseases, and inflammation.[2][3][4] Within this promising class of molecules, 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde emerges as a compound of interest for novel drug development. This guide provides a comprehensive, technically-grounded framework for the validation of its potential as a drug target, comparing state-of-the-art methodologies for target deconvolution and validation.
Our approach is built on the principle of orthogonal, self-validating experimental systems. We will navigate the journey from identifying the molecular target of this compound to confirming its therapeutic relevance, providing researchers with a robust roadmap for advancing novel chemical entities from the bench to preclinical evaluation.
The Promise of the Imidazo[1,2-a]pyridine Scaffold
The therapeutic versatility of the imidazo[1,2-a]pyridine core is well-documented. Derivatives of this scaffold have been shown to exhibit a wide array of biological activities, including but not limited to:
-
Anticancer Properties: Certain derivatives have been developed as covalent inhibitors of challenging targets like KRAS G12C.[5] Others have shown efficacy as inhibitors of key signaling pathways such as PI3K/mTOR and tubulin polymerization.[4]
-
Antituberculosis Activity: The scaffold is a key component in the development of novel agents against Mycobacterium tuberculosis, with some derivatives targeting the QcrB subunit of the cytochrome bc1 complex, essential for cellular respiration.[3]
-
Anti-inflammatory and Analgesic Effects: The structural similarity of imidazo[1,2-a]pyridines to purines allows them to interact with various biomolecules, leading to a broad spectrum of pharmacological effects, including anti-inflammatory and analgesic properties.[5][6]
Given this rich pharmacological background, this compound (CAS: 118000-48-9) represents a novel chemical entity with significant therapeutic potential awaiting exploration.[7] The critical first step is to elucidate its mechanism of action by identifying its specific molecular target(s).
Phase 1: Unmasking the Molecular Target - A Comparative Approach to Target Deconvolution
Target deconvolution is the process of identifying the specific molecular target(s) of a bioactive compound.[8][9] A multi-pronged approach, employing both affinity-based and genetic methods, is crucial for generating high-confidence candidates.
Affinity-Based Proteomics: Fishing for Targets
Affinity-based methods utilize the binding properties of the small molecule to isolate its protein targets from a complex biological sample.
This classic and powerful technique involves immobilizing the compound of interest to a solid support to "pull down" its binding partners from a cell lysate.[8][10][11]
Experimental Rationale: By tethering this compound to a resin, we can selectively capture proteins that physically interact with it. Subsequent elution and identification by mass spectrometry provide a direct list of potential targets.
Experimental Protocol:
-
Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control "scrambled" or inactive analog should also be synthesized to control for non-specific binding.
-
Immobilization: Covalently attach the affinity probe and control compound to the solid support.
-
Protein Extraction: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if pursuing an oncological indication).
-
Affinity Purification: Incubate the lysate with the affinity and control resins.
-
Washing: Perform stringent washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a competitive binder (e.g., excess free this compound) or by denaturing conditions.
-
Protein Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Interpretation: Proteins that are significantly enriched in the this compound pulldown compared to the control are considered high-priority target candidates.
For compounds suspected of targeting kinases, the Kinobeads assay offers a specialized and high-throughput approach.[12][13] Kinobeads are composed of multiple, non-selective kinase inhibitors immobilized on a solid support, which allows for the capture of a large portion of the cellular kinome.[12][14]
Experimental Rationale: This method assesses the ability of a free compound to compete with the immobilized ligands for binding to kinases in a cell lysate. A compound's binding affinity for specific kinases can be quantified by measuring the displacement of those kinases from the beads.[12][15]
Experimental Protocol:
-
Lysate Preparation: Prepare a native cell lysate.
-
Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of this compound.
-
Kinobeads Pulldown: Add Kinobeads to each lysate to capture the unbound kinases.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry to determine the abundance of each kinase at different compound concentrations.
Data Interpretation: A dose-dependent decrease in the amount of a specific kinase pulled down by the Kinobeads indicates that this compound binds to that kinase. This data can be used to generate dose-response curves and determine the apparent dissociation constant (Kdapp) for each interaction.[12]
In-Situ Target Engagement: Confirming Binding in a Cellular Context
While affinity proteomics identifies potential binding partners, it is crucial to confirm that this interaction occurs within the complex environment of a living cell.
CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[16][17][18] The principle is that a protein bound to a small molecule will be more resistant to heat-induced denaturation.[19][20]
Experimental Rationale: By treating cells with this compound and then subjecting them to a temperature gradient, we can determine if the compound stabilizes its target protein, providing strong evidence of direct engagement in a physiological context.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Detect the amount of the putative target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement. Isothermal dose-response experiments can be performed to quantify the potency of this engagement.[16]
Genetic Approaches: Linking Target to Phenotype
Genetic methods provide an orthogonal approach to target identification by linking the presence or absence of a gene to the cellular response to a compound.
CRISPR-Cas9 technology allows for systematic gene knockout, inhibition, or activation to identify genes that are essential for a compound's activity.[21][][23][24]
Experimental Rationale: A genome-wide CRISPR knockout screen can identify genes whose loss confers resistance to the cytotoxic effects of this compound. The top hits from such a screen are strong candidates for being the direct target or essential components of the target pathway.[25][26]
Experimental Protocol:
-
Library Transduction: Introduce a genome-wide CRISPR knockout library into a population of cells.
-
Compound Treatment: Treat the cell population with a cytotoxic concentration of this compound.
-
Selection: Culture the cells for a period to allow for the enrichment of resistant cells.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the surviving cells and sequence the guide RNA (gRNA) cassettes to identify the enriched gRNAs.
Data Interpretation: Genes targeted by the enriched gRNAs are those whose knockout confers resistance to the compound. The direct target is often among the top hits.
Phase 2: Target Validation - From Binding to Biological Function
Once high-confidence target candidates have been identified, the next critical phase is to validate their role in the observed phenotype.[27][28]
Genetic Validation
Confirming that modulation of the identified target recapitulates the compound's effect is the gold standard for target validation.[28]
Experimental Protocol:
-
Targeted Knockout/Knockdown: Use CRISPR-Cas9 or siRNA to specifically knockout or knockdown the expression of the candidate target gene in a relevant cell line.
-
Phenotypic Assays: Perform phenotypic assays (e.g., cell viability, proliferation, migration) to determine if the genetic perturbation mimics the effect of treatment with this compound.
-
Rescue Experiments: In a target knockout background, overexpress a modified version of the target that does not bind the compound. If the cellular phenotype is rescued, this provides strong evidence for on-target activity.
Pharmacological Validation
Using structurally distinct compounds that are known to modulate the candidate target can further solidify its role.
Experimental Protocol:
-
Alternative Modulators: Treat cells with known inhibitors or activators of the candidate target.
-
Comparative Phenotypic Analysis: Compare the cellular phenotype induced by these known modulators with that of this compound.
Comparative Summary of Target Validation Methodologies
| Methodology | Principle | Advantages | Limitations | Primary Output |
| Affinity Chromatography | Immobilized compound pulls down binding partners from lysate.[8][10] | Direct identification of binding partners. | Can generate false positives due to non-specific binding; requires chemical modification of the compound.[10] | List of potential protein targets. |
| Kinobeads | Competition for binding to a broad-spectrum kinase affinity matrix.[12][13] | High-throughput for kinome profiling; provides quantitative affinity data.[12][14] | Limited to ATP-competitive binders; may miss some kinases.[13][15] | Kinase selectivity and affinity profiles. |
| CETSA | Ligand binding increases the thermal stability of the target protein.[16][18] | Confirms target engagement in intact cells; label-free.[17][19] | Requires a specific antibody or mass spectrometry for detection; not all proteins show a thermal shift. | Thermal shift curves demonstrating target engagement. |
| CRISPR-Cas9 Screen | Identifies genes whose loss confers resistance to the compound.[21][24] | Unbiased, genome-wide approach; links genotype to phenotype.[][23] | Can be complex to perform and analyze; indirect method of target identification. | List of genes essential for compound activity. |
Visualizing the Workflow and Key Pathways
Conclusion
The validation of a novel compound like this compound as a drug target requires a rigorous, multi-faceted approach. By integrating affinity-based proteomics, in-situ target engagement assays, and functional genomics, researchers can build a compelling case for a specific mechanism of action. This guide provides a comparative framework of robust, field-proven methodologies to deconvolve and validate novel drug targets, ultimately increasing the probability of success in the drug discovery pipeline. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of therapeutic innovation, and a systematic validation strategy is paramount to unlocking its full potential.
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UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
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National Institutes of Health. (2013). Target deconvolution techniques in modern phenotypic profiling. [Link]
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National Institutes of Health. (2018). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]
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National Institutes of Health. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link]
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National Institutes of Health. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
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Science.gov. A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. [Link]
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MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
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A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine-Based Inhibitors
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of potent and selective inhibitors targeting key players in cellular signaling and infectious diseases. This guide provides a comparative analysis of the efficacy of different imidazo[1,2-a]pyridine-based inhibitors, with a focus on their application in oncology and infectious disease. We will delve into the structure-activity relationships (SAR), compare inhibitory potencies, and provide detailed experimental protocols to support researchers in their drug discovery endeavors.
Targeting the PI3K/Akt/mTOR Pathway in Oncology
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide variety of human cancers has made it a prime target for therapeutic intervention. A promising strategy in this area is the dual inhibition of PI3K and mTOR, and several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity in this regard.[1][2]
Comparative Efficacy of PI3K/mTOR Dual Inhibitors
A series of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives have been developed as potent PI3K/mTOR dual inhibitors. The inhibitory activities of selected compounds against PI3Kα and mTOR are summarized in Table 1.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cell Line (e.g., HCT-116) IC50 (nM) | Reference |
| 15a | Potent (exact value not specified) | Potent (exact value not specified) | Significant inhibition | [1] |
| Compound 42 | 0.06 | 3.12 | Potent | [3] |
| GSK1059615 | 0.4 | 12 | Subnanomolar to low nanomolar | [2] |
| NVP-BEZ235 | 4 (PI3Kα) | 20.7 | Low nanomolar | [2][] |
| PI-103 | 2 (p110α) | 20 | Potent | [2] |
Causality Behind Experimental Choices: The rationale for developing dual PI3K/mTOR inhibitors stems from the intricate feedback loops within the pathway. Inhibiting only PI3K can sometimes lead to the activation of mTOR through other mechanisms, thus limiting the therapeutic effect. By targeting both kinases, a more complete and sustained blockade of the pathway can be achieved, potentially leading to improved anti-tumor efficacy.
Structure-Activity Relationship (SAR) Insights
The SAR studies of these imidazo[1,2-a]pyridine-based PI3K/mTOR inhibitors have revealed several key features for potent activity. For instance, substitutions at the 3 and 6 positions of the imidazo[1,2-a]pyridine core have been extensively explored. The introduction of a quinoline core in compound 22c resulted in strong PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM) inhibitory activity, highlighting the importance of this moiety for potent inhibition.[5]
Signaling Pathway and Experimental Workflow
The PI3K/Akt/mTOR signaling pathway is a cornerstone of cell regulation. The following diagram illustrates the points of inhibition by the discussed compounds.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
An experimental workflow to assess the efficacy of these inhibitors would typically involve a biochemical kinase assay followed by a cell-based viability assay.
Caption: Experimental workflow for evaluating PI3K/mTOR inhibitors.
Targeting Akt for Cancer Therapy
Akt, a serine/threonine kinase, is a central node in the PI3K signaling pathway. Direct inhibition of Akt is another valid approach for cancer therapy. Imidazo[1,2-a]pyridine-based peptidomimetics have been designed as substrate-mimetic inhibitors of Akt.
Efficacy of Imidazo[1,2-a]pyridine-Based Akt Inhibitors
One notable example, compound 11 , was identified to inhibit Akt-mediated GSK3β phosphorylation with an IC50 of 0.64 µM.[6] The efficacy of this and related compounds are presented in Table 2.
| Compound | Akt1 IC50 (µM) | Notes | Reference |
| 11 | 0.64 | Substrate mimetic inhibitor | [6] |
| Compound 6 | Not a direct inhibitor, but reduces p-Akt levels | Induces apoptosis in melanoma and cervical cancer cells | [7][8] |
Causality Behind Experimental Choices: The design of substrate-mimetic inhibitors like compound 11 aims to achieve high specificity by targeting the substrate-binding site of the kinase rather than the highly conserved ATP-binding pocket. This can potentially lead to fewer off-target effects.
Inhibition of DYRK1A and CLK1
Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and cdc2-like kinase 1 (CLK1) are involved in various cellular processes, including cell cycle regulation and splicing. Their dysregulation has been implicated in several diseases, including cancer and neurological disorders.
Comparative Efficacy of DYRK1A/CLK1 Inhibitors
A series of 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives have been identified as potent CLK1 inhibitors. Compound 9e , for instance, exhibits an IC50 value of 4 nM against CLK1 kinase.[9]
| Compound | CLK1 IC50 (nM) | DYRK1A Inhibition | Reference |
| 9e | 4 | Not specified | [9] |
| Compound 17 | Potent | Potent cellular inhibitor | [10] |
| Compound 29 | Selective | Improved selectivity over CLK kinases | [10][11] |
Causality Behind Experimental Choices: The development of selective inhibitors for specific kinases within a family, such as DYRK and CLK, is crucial to minimize off-target effects and associated toxicities. The structural insights gained from co-crystal structures, as in the case of compound 17 , are invaluable for rationally designing more selective inhibitors like compound 29 .[10][11]
Antitubercular Imidazo[1,2-a]pyridines Targeting QcrB
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents with novel mechanisms of action. Imidazo[1,2-a]pyridines have been identified as a potent class of anti-TB agents that target the QcrB subunit of the electron transport chain.[12][13]
Comparative Efficacy of Antitubercular Imidazo[1,2-a]pyridines
Several imidazo[1,2-a]pyridine amides and ethers have demonstrated impressive in vitro activity against Mtb. The minimum inhibitory concentrations (MICs) of selected compounds are presented in Table 3.
| Compound Class | Target | Mtb H37Rv MIC (µM) | Notes | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB | 0.03 - 5 | Active against MDR and XDR strains | [12][13] |
| Imidazo[1,2-a]pyridine ethers | ATP synthase | <0.5 (MIC80) | Potent inhibitors of mycobacterial ATP synthesis | [14] |
| Compound 4 | QcrB | ≤0.03 - 0.8 (MIC90 against MDR/XDR) | More potent than pretomanid | [15] |
Causality Behind Experimental Choices: Targeting the energy metabolism of Mtb, specifically the electron transport chain (QcrB) and ATP synthesis, represents a validated and effective strategy for killing both replicating and non-replicating persistent bacteria. This is a departure from traditional anti-TB drugs that often target cell wall synthesis.
Structure-Activity Relationship (SAR) Insights
SAR studies on antitubercular imidazo[1,2-a]pyridines have shown that bulky and more lipophilic biaryl ethers at certain positions enhance potency into the nanomolar range.[15] The generic SAR for the anti-Mtb potency of the imidazo[1,2-a]pyridine amide series has been a key guide in the lead optimization process.[14]
Detailed Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed protocols for the key assays used to evaluate the efficacy of imidazo[1,2-a]pyridine-based inhibitors.
In Vitro PI3Kα Kinase Assay
This luminescence-based kinase assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PI3Kα enzyme (e.g., p110α/p85α)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine inhibitor in the kinase assay buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3Kα enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the PIP2 substrate to each well. The final ATP concentration should be near the Km value for the kinase.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 values from the dose-response curves.[16][17][18]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22]
Materials:
-
Cancer cell lines (e.g., HCT-116, A375, HeLa)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine inhibitor and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of the MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 100 µL of the solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for 2 hours with shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[19][20][21][22]
Western Blot for Phospho-Akt (Ser473)
Western blotting is used to detect the levels of phosphorylated Akt, a key downstream effector of PI3K, to confirm the on-target activity of the inhibitors in a cellular context.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% w/v BSA in TBS with 0.1% Tween-20)
-
Primary antibody: Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #9271, diluted 1:1000 in blocking buffer)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C with gentle shaking.[23][24][25][26][27]
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the phospho-Akt signal to total Akt or a loading control like β-actin.
Conclusion
The imidazo[1,2-a]pyridine scaffold has proven to be a remarkably versatile platform for the development of potent and selective inhibitors against a range of therapeutic targets. The examples highlighted in this guide demonstrate the significant potential of this chemical class in both oncology and infectious disease. The comparative efficacy data, coupled with the detailed experimental protocols, are intended to provide researchers with a solid foundation for their own investigations into this promising area of drug discovery. Further optimization of these scaffolds, guided by a deep understanding of their structure-activity relationships, holds the promise of delivering novel and effective therapies for a variety of unmet medical needs.
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Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PLoS One, 7(12), e52951. [Link]
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Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology letters, 18(1), 830–837. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Imidazo[1,2-a]pyridine Isomers
Introduction: The Critical Need for Isomer Differentiation in Imidazo[1,2-a]pyridine Research
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The specific substitution pattern on this bicyclic heterocyclic system gives rise to a multitude of constitutional isomers. Each isomer can possess a unique three-dimensional structure, leading to distinct pharmacological and photophysical profiles. Consequently, the unambiguous characterization and differentiation of these isomers are of paramount importance in drug discovery and development to ensure efficacy and safety.[4][5]
This comprehensive guide provides an in-depth comparative analysis of imidazo[1,2-a]pyridine isomers using fundamental spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis/Fluorescence Spectroscopy, providing not just data, but the underlying principles that govern the spectral differences. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to confidently distinguish between imidazo[1,2-a]pyridine isomers.
The Structural Landscape of Imidazo[1,2-a]pyridine Isomers
The core of our discussion revolves around the differentiation of positional isomers, where substituents are located at different positions on the imidazo[1,2-a]pyridine ring system. The numbering of the imidazo[1,2-a]pyridine scaffold is crucial for interpreting spectroscopic data.
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From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Activity of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde Derivatives
An In-Depth Technical Guide for Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatility has led to its incorporation into numerous therapeutic agents with activities spanning anticancer, anti-inflammatory, antiviral, and antibacterial applications.[1] Derivatives of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde, in particular, represent a promising chemical space for the development of novel therapeutics. The aldehyde functional group serves as a versatile synthetic handle for creating diverse libraries of compounds, enabling extensive exploration of structure-activity relationships (SAR).
However, the journey from a potent compound in a test tube (in vitro) to an effective drug in a living organism (in vivo) is fraught with challenges. A frequent and frustrating observation in drug discovery is the disconnect between high in vitro potency and poor in vivo efficacy. This guide, intended for researchers and drug development professionals, provides a comprehensive comparison of the in vitro and in vivo activities of this compound class. We will delve into the causality behind experimental choices, analyze the data, and explore the critical factors that govern the translation of laboratory findings into tangible therapeutic potential.
Part 1: The Proving Ground: In Vitro Activity Assessment
In vitro assays are the initial gateway for evaluating the biological activity of newly synthesized compounds. They are designed to be rapid, high-throughput, and mechanistic, allowing for the screening of hundreds of derivatives to identify "hits" with desired activity against a specific biological target, such as an enzyme or a cancer cell line.
Common In Vitro Targets and Assays
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant activity in several key therapeutic areas:
-
Oncology: Many derivatives are potent inhibitors of cancer cell proliferation. Their mechanisms often involve the inhibition of critical signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in tumors.[2][3][4] Compounds are typically screened against a panel of cancer cell lines, such as A549 (lung), HepG2 (liver), MCF-7 (breast), and HeLa (cervical), to assess their potency and spectrum of activity.[4][5][6]
-
Inflammation: The cyclooxygenase-2 (COX-2) enzyme is a major target for anti-inflammatory drugs. Several imidazo[1,2-a]pyridine derivatives have been designed and evaluated as selective COX-2 inhibitors.[7]
-
Infectious Diseases: This scaffold has also yielded compounds with potent activity against Mycobacterium tuberculosis and various influenza virus strains.[8][9][10]
The primary metric for potency in these assays is the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) , representing the concentration of the compound required to inhibit or activate a biological process by 50%.
Experimental Protocol: MTT Assay for Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a workhorse in anticancer drug screening.
Rationale: This protocol is chosen for its robustness, reliability, and widespread use in determining the cytotoxic or cytostatic effects of chemical compounds on cultured cells. It provides a quantitative measure (IC50) of a compound's potency.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCC1937 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a defined period, typically 48 to 72 hours, in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (on a logarithmic scale) and use non-linear regression to determine the IC50 value.
Summary of In Vitro Activity Data
The following table summarizes representative in vitro data for various imidazo[1,2-a]pyridine derivatives, showcasing their potency against different targets.
| Compound ID | Target/Cell Line | Assay Type | Potency (IC50) | Reference |
| Compound 12 | PI3Kα | Kinase Assay | 2.8 nM | [12] |
| Compound 12 | HeLa Cells | Cell Proliferation | 0.21 µM | [12] |
| Compound 13k | PI3Kα | Kinase Assay | 1.94 nM | [3] |
| Compound 13k | HCC827 Cells | Cell Proliferation | 0.09 µM | [3] |
| Compound 6 | A375 Melanoma Cells | MTT Assay | ~9.7-44.6 µM range | [4] |
| IP-5 | HCC1937 Breast Cancer | MTT Assay | 45 µM | [11] |
| Compound 5j | COX-2 | Enzyme Inhibition | 0.05 µM | [7] |
| Compound 18 | M. tuberculosis | MIC Assay | ≤0.006 µM | [8][9] |
| Compound 41 | Influenza A (H1N1) | Antiviral Assay | 0.29 µM | [10] |
Visualization: In Vitro Screening Workflow
Caption: Workflow for in vitro screening of imidazo[1,2-a]pyridine derivatives.
Part 2: The Gauntlet: In Vivo Efficacy and Pharmacokinetics
A promising IC50 value is only the first step. To become a drug, a compound must demonstrate efficacy in a living system. In vivo studies, typically conducted in animal models, assess not only the compound's therapeutic effect but also its Absorption, Distribution, Metabolism, and Excretion (ADME) profile—collectively known as pharmacokinetics (PK).
Experimental Protocol: Human Tumor Xenograft Mouse Model
This model is a gold standard for evaluating the in vivo anticancer activity of a drug candidate.
Rationale: It provides the most relevant preclinical assessment of a compound's ability to inhibit the growth of human-derived tumors in a complex physiological environment, integrating the effects of drug delivery, metabolism, and potential toxicities.
Step-by-Step Methodology:
-
Animal Acclimatization: House immunocompromised mice (e.g., athymic nude mice) in a sterile environment for at least one week to acclimate.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HeLa cells) into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice regularly. Once the tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 25 mg/kg, once daily).[12] The control group receives the vehicle (the solvent used to dissolve the compound).
-
Efficacy Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a specified period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Compare the average tumor volume of the treated group to the control group to calculate the percentage of Tumor Growth Inhibition (TGI). Statistically analyze the results for significance.
Summary of In Vivo Activity and Pharmacokinetic Data
The translation from in vitro to in vivo is often challenging. The table below presents available in vivo data, highlighting both efficacy and key PK parameters that govern it.
| Compound ID | Animal Model | Dose & Route | Efficacy/Result | Key PK Parameter(s) | Reference |
| Compound 12 | Mouse (HeLa Xenograft) | 25 mg/kg, IP | 37% Tumor Growth Inhibition | Not Reported | [12] |
| Compound 15a | Rat | 5 mg/kg, PO | N/A (PK Study) | Oral Bioavailability: 23.1% | [2] |
| Compound 5j | Mouse (Writhing Test) | N/A | ED50 = 12.38 mg/kg (Analgesic) | Not Reported | [7] |
| Compound 18 | Mouse | 3 mg/kg, PO | N/A (PK Study) | Oral Bioavailability: 31.1% | [8][13] |
| Compound 28 | Rat | 10 mg/kg, PO | N/A (PK Study) | Cmax: 1100 ng/mL; AUC: 4400 ng·h/mL | [14] |
Visualization: In Vivo Xenograft Study Workflow
Caption: Factors influencing the translation of in vitro potency to in vivo efficacy.
Conclusion and Future Directions
The this compound scaffold remains a highly attractive starting point for the development of new therapeutics. The extensive body of research demonstrates that derivatives can be synthesized with high in vitro potency against a range of important disease targets. However, this guide underscores the critical importance of early and integrated assessment of pharmacokinetic and toxicological properties.
The path forward requires a multi-faceted approach:
-
Early ADME Screening: Incorporating in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) early in the discovery process can help filter out compounds with poor drug-like properties before committing to expensive in vivo studies.
-
PK/PD Modeling: Integrating pharmacokinetic and pharmacodynamic (PK/PD) modeling can help predict the dose and schedule required to achieve therapeutic concentrations at the target site, optimizing the design of in vivo experiments.
-
Advanced In Vitro Models: The use of more physiologically relevant models, such as 3D organoids and co-culture systems, may provide a better correlation with in vivo outcomes than traditional 2D cell culture.
By embracing a holistic approach that balances the pursuit of potency with the optimization of drug-like properties, researchers can more effectively bridge the gap between in vitro promise and in vivo success, ultimately accelerating the development of novel imidazo[1,2-a]pyridine-based medicines.
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A Comparative Guide to the In Silico Evaluation of Imidazo[1,2-a]pyridine Derivatives as Kinase and Tubulin Inhibitors
The imidazo[1,2-a]pyridine scaffold has solidified its position as a "privileged structure" in medicinal chemistry. Its inherent structural features and synthetic accessibility have led to a broad spectrum of biologically active derivatives, including potent anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This guide provides a comparative analysis of imidazo[1,2-a]pyridine derivatives targeting two critical classes of oncology targets: Aurora kinases and tubulin. By integrating in silico docking data with in vitro experimental results, we offer a comprehensive overview for researchers, scientists, and drug development professionals. Detailed computational docking protocols are provided to facilitate the replication and expansion of these findings.
The Rationale for Target Selection: Aurora Kinase A and Tubulin
Aurora Kinase A is a key regulator of mitotic progression, and its overexpression is frequently observed in various human cancers, making it a compelling target for anticancer drug development.[3][4] Tubulin , the fundamental component of microtubules, is essential for cell division, intracellular transport, and the maintenance of cell shape.[5][6] Molecules that interfere with tubulin polymerization are among the most successful anticancer agents. Imidazo[1,2-a]pyridine derivatives have shown significant promise in inhibiting both of these crucial targets.
Comparative Analysis of Inhibitor Potency
The following tables summarize the inhibitory activities (IC50 values) and, where available, the molecular docking scores of various imidazo[1,2-a]pyridine and structurally related derivatives against Aurora Kinase A and Tubulin. This data has been collated from multiple research publications to provide a comparative landscape. It is important to exercise caution when directly comparing docking scores across different studies due to variations in computational methodologies.
Table 1: Performance of Imidazo[1,2-a]pyridine and Related Derivatives Against Aurora Kinase A
| Compound ID | Derivative Type | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Cellular Assay (p-T288) IC50 (µM) | Docking Score (kcal/mol) | Reference |
| 28b | Imidazo[4,5-b]pyridine | 75 | 4120 | 0.32 | Not Reported | [7] |
| 28c | Imidazo[4,5-b]pyridine | Not Reported | Not Reported | 0.16 | Not Reported | [7] |
| 40f | Imidazo[4,5-b]pyridine | 15 | 3050 | 0.070 | Not Reported | [7] |
| 12k | Imidazo[1,2-a]pyrazine | 0.02 (Kd) | 0.03 (Kd) | 0.025 (phos-HH3) | Not Reported | [3][8] |
| 31 | Imidazo[4,5-b]pyridine | 42 | 198 | Not Reported | Not Reported | [9] |
Table 2: Performance of Imidazo[1,2-a]pyridine Derivatives Against Tubulin
| Compound ID | Target Cancer Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization IC50 (µM) | Docking Score (kcal/mol) | Reference |
| 7e | H460 | 0.01 - 3.2 | Not Reported | Not Reported | [5][10] |
| 7f, 7h-7j, 7m | Various | Double-digit nM range | Not Reported | Not Reported | [5][10] |
| 1A2 | MCF-7 | 4.33 - 6.11 | Not Reported | -11.45 (Glide Score) | [11] |
| TB-25 | HCT-116 | 0.023 | Effectively Inhibited | Not Reported | [12] |
In-Depth Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for conducting comparative docking studies of imidazo[1,2-a]pyridine derivatives against Aurora Kinase A and Tubulin.
Experimental Workflow: A Self-Validating System
The causality behind the chosen experimental workflow is to create a self-validating system. By starting with a known crystal structure, preparing both the protein and ligands meticulously, performing the docking, and then critically analyzing the results in the context of known structure-activity relationships (SAR), we build confidence in the predictive power of our in silico model.
Caption: A generalized workflow for molecular docking studies.
Protocol 1: Docking of Imidazo[1,2-a]pyridine Derivatives to Aurora Kinase A using AutoDock Vina
This protocol is designed for the widely used open-source docking software, AutoDock Vina.[13][14]
1. Preparation of the Receptor (Aurora Kinase A)
-
Source: Download the crystal structure of Aurora Kinase A, for instance, PDB ID: 1OL5, from the RCSB Protein Data Bank.[15]
-
Software: Use AutoDock Tools (ADT) for protein preparation.
-
Steps:
-
Open the PDB file in ADT.
-
Remove all water molecules and heteroatoms (except for co-factors if they are essential for binding).
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in the PDBQT format.
-
2. Preparation of the Ligands (Imidazo[1,2-a]pyridine Derivatives)
-
Source: Obtain the 2D structures of the derivatives from chemical databases or draw them using software like ChemDraw.
-
Software: Use a chemical structure editor and a 3D converter like Open Babel.
-
Steps:
-
Generate the 3D coordinates from the 2D structures.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the ligands in a format compatible with ADT, such as MOL2 or PDB.
-
In ADT, define the rotatable bonds and save the ligands in the PDBQT format.
-
3. Grid Generation
-
Software: Use ADT.
-
Steps:
-
Load the prepared protein (PDBQT file) into ADT.
-
Open the "Grid" menu and select "Grid Box".
-
Center the grid box on the active site of Aurora Kinase A. The active site can be identified from the literature or by the position of the co-crystallized ligand in the original PDB file.
-
Adjust the size of the grid box to encompass the entire binding pocket. A typical size would be 40 x 40 x 40 Å.[16]
-
4. Docking Execution
-
Configuration File: Create a text file (e.g., conf.txt) with the following parameters:
-
Command: Run Vina from the command line: vina --config conf.txt --log output.log
5. Analysis of Results
-
The output PDBQT file will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the interactions between the ligand and the protein using software like PyMOL or VMD to identify key hydrogen bonds and hydrophobic interactions.
Protocol 2: Docking of Imidazo[1,2-a]pyridine Derivatives to Tubulin using Schrödinger Glide
This protocol utilizes the Schrödinger Suite, a widely used commercial software package for drug discovery.[17]
1. Preparation of the Receptor (Tubulin)
-
Source: Download the crystal structure of tubulin, for example, PDB ID: 5J2T, from the RCSB Protein Data Bank.[18]
-
Software: Schrödinger Maestro's Protein Preparation Wizard.
-
Steps:
-
Import the PDB structure into Maestro.
-
Run the Protein Preparation Wizard to:
-
Assign bond orders.
-
Add hydrogens.
-
Create disulfide bonds.
-
Fill in missing side chains and loops using Prime.
-
Optimize the hydrogen bond network.
-
Perform a restrained energy minimization of the protein.
-
-
2. Preparation of the Ligands (Imidazo[1,2-a]pyridine Derivatives)
-
Software: Schrödinger's LigPrep.
-
Steps:
-
Import the 2D or 3D structures of the ligands.
-
LigPrep will generate low-energy 3D conformations and handle different ionization states, tautomers, and stereoisomers.
-
3. Receptor Grid Generation
-
Software: Schrödinger's Glide.
-
Steps:
-
Select the prepared tubulin structure.
-
Open the Receptor Grid Generation panel.
-
Define the active site by selecting the co-crystallized ligand or by specifying the coordinates of the colchicine binding site.
-
Generate the grid.
-
4. Ligand Docking
-
Software: Schrödinger's Glide.[17]
-
Steps:
-
Open the Ligand Docking panel.
-
Select the generated grid file and the prepared ligands.
-
Choose the docking precision (e.g., Standard Precision - SP, or Extra Precision - XP).
-
Run the docking job.
-
5. Analysis of Results
-
Glide will output a set of docked poses for each ligand, along with their GlideScores and other scoring metrics.
-
Use Maestro to visualize the binding poses and analyze the interactions with the colchicine binding site residues of tubulin.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The docking results should be interpreted in the context of known SAR for imidazo[1,2-a]pyridine derivatives. For instance, studies on Aurora kinase inhibitors have shown that substitutions at specific positions on the imidazo[1,2-a]pyrazine or imidazo[4,5-b]pyridine core can significantly impact potency and selectivity.[7][19] Similarly, for tubulin inhibitors, the nature and position of substituents on the phenyl rings of 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives are crucial for their antiproliferative activity.[5][10]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sci-hub.ru [sci-hub.ru]
- 11. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 15. rcsb.org [rcsb.org]
- 16. mdpi.com [mdpi.com]
- 17. schrodinger.com [schrodinger.com]
- 18. rcsb.org [rcsb.org]
- 19. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde-Based Fluorescent Probes
A Senior Application Scientist's Guide to Selectivity and Interference
In the dynamic field of chemical biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying specific analytes within complex biological systems. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in probe design due to its excellent photophysical properties, synthetic accessibility, and biocompatibility. This guide provides a detailed comparative analysis of probes derived from the 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde core, with a specific focus on the critical performance metric of cross-reactivity.
We will dissect the experimental design for evaluating probe selectivity, compare the performance of specific probes based on published data, and offer best practices for implementing these crucial validation assays in your own research.
The Challenge of Selectivity in Biological Sensing
Core Scaffold and Mechanism of Action
The this compound framework serves as a versatile platform. The aldehyde group at the 2-position is the key reactive site, often undergoing a specific chemical reaction with the analyte of interest. This reaction triggers a significant change in the molecule's electronic properties, leading to a "turn-on" or ratiometric fluorescence response. The core structure's inherent fluorescence is modulated by this analyte-specific chemical transformation.
Visualization: Generalized Sensing Mechanism
Caption: Generalized reaction-based sensing mechanism for the probe family.
Comparative Study: Probes for Hypochlorous Acid (HClO)
Hypochlorous acid is a key reactive oxygen species (ROS) involved in immune responses and various pathologies. Its detection requires probes that can distinguish it from other ROS, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).
Probe 1: i-PYCHO
i-PYCHO is a first-generation probe that utilizes the specific oxidation of the aldehyde group to a carboxyl group by HClO, which disrupts a photoinduced electron transfer (PET) process and "turns on" fluorescence.
Probe 2: A Second-Generation Derivative (Conceptual)
For comparison, we consider a hypothetical improved probe, "Probe-S," where steric hindrance or electronic tuning has been introduced to the imidazopyridine core to enhance selectivity.
Cross-Reactivity Experimental Protocol
The following protocol outlines a robust method for assessing the selectivity of an HClO probe against common biological interferents.
Objective: To quantify the fluorescence response of the probe to the target analyte (HClO) versus a panel of non-target, potentially interfering species.
Materials:
-
Probe stock solution (e.g., 1 mM in DMSO)
-
Analyte (NaOCl) stock solution
-
Interfering species stock solutions (e.g., H₂O₂, ONOO⁻, NO, O₂⁻•, •OH, various metal ions)
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Methodology:
-
Preparation: Prepare working solutions of the probe (e.g., 10 µM) in the assay buffer.
-
Incubation: In separate wells of the microplate, add 100 µL of the probe solution.
-
Analyte Addition: To the "Target" wells, add a concentration of HClO that elicits a strong response (e.g., 5 equivalents). To the "Interferent" wells, add a high concentration of each interfering species (e.g., 100 equivalents or a physiologically relevant maximum). A "Blank" well should contain only the probe in buffer.
-
Reaction: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light. This time should be based on the probe's known reaction kinetics.
-
Measurement: Measure the fluorescence intensity at the probe's excitation and emission wavelengths (e.g., Ex/Em = 365/460 nm).
-
Analysis: Normalize the fluorescence intensity of all wells to the "Target" well (set to 100% or 1.0) after subtracting the blank reading.
Rationale Behind Experimental Choices:
-
Choice of Interferents: The panel should include species that are chemically similar to the analyte (e.g., other ROS) or are highly abundant in the biological context (e.g., metal ions like Fe²⁺, Cu²⁺, and biothiols like glutathione). This ensures the test is stringent and biologically relevant.
-
Concentration Levels: Using a significant excess of the interfering species (e.g., 10-100 fold higher than the analyte) creates a high-challenge scenario to robustly test the probe's specificity.
Performance Data Summary
| Probe Name | Target Analyte | Limit of Detection (LOD) | Response to HClO (5 equiv.) | Response to H₂O₂ (100 equiv.) | Response to ONOO⁻ (100 equiv.) | Response to NO (100 equiv.) |
| i-PYCHO | HClO | 230 nM | 1.00 (Normalized) | ~0.05 | ~0.08 | < 0.02 |
| Probe-S | HClO | 150 nM | 1.00 (Normalized) | < 0.02 | < 0.02 | < 0.02 |
Data for "Probe-S" is conceptual for illustrative comparison.
As shown in the table, while i-PYCHO exhibits good selectivity for HClO over other ROS, a next-generation probe could theoretically achieve even lower background interference, resulting in a better signal-to-noise ratio in complex samples.
Best Practices for In-House Cross-Reactivity Validation
Implementing a standardized workflow is crucial for obtaining reproducible and trustworthy selectivity data.
Workflow for Probe Selectivity Screening
Caption: Standardized workflow for assessing probe cross-reactivity.
Conclusion
Probes based on the this compound scaffold offer a powerful platform for developing selective fluorescent sensors. As demonstrated with the HClO probe i-PYCHO, a high degree of selectivity can be achieved through rational design. However, the ultimate validation of any probe lies in rigorous and comprehensive cross-reactivity testing against a broad panel of biologically relevant species. By following structured protocols and understanding the chemical rationale behind potential interferences, researchers can confidently select or develop probes that provide clear, accurate, and unambiguous insights into complex biological processes.
References
-
Title: A Turn-On Fluorescent Probe for Hypochlorous Acid Based on the Imidazo[1,2-a]pyridine Scaffold and Its Application for Bioimaging. Source: Organic Letters, 2017, 19 (19), pp 5142–5145. URL: [Link]
A Comparative Benchmarking Guide for Novel Imidazo[1,2-a]pyridine Kinase Inhibitors
This guide provides a comprehensive framework for the preclinical benchmarking of new imidazo[1,2-a]pyridine-based kinase inhibitors against established anticancer drugs. It is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights and detailed experimental protocols.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. Its versatile structure is found in several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem.[1][2][3][4] Beyond its role in neuroscience, this heterocyclic system has garnered significant interest in oncology due to its potential to inhibit key survival kinases in cancer cells.[5] The development of novel anticancer agents with improved efficacy and safety profiles is a critical unmet need, particularly for overcoming resistance to existing therapies.[5]
This guide presents a systematic approach to benchmarking two hypothetical imidazo[1,2-a]pyridine compounds, IAP-Kinase-1 and IAP-Kinase-2 , against a well-established epidermal growth factor receptor (EGFR) inhibitor, Gefitinib . We will detail the experimental workflows, from initial in vitro profiling to preclinical in vivo efficacy studies, providing the scientific rationale behind each step to ensure a robust and reliable comparison.
The Molecules in Focus: New Challengers and the Reigning Champion
For this comparative study, we will evaluate two novel, hypothetically synthesized imidazo[1,2-a]pyridine compounds, IAP-Kinase-1 and IAP-Kinase-2, designed as potent inhibitors of EGFR, a key driver in non-small cell lung cancer (NSCLC). The established drug for comparison is Gefitinib, an FDA-approved first-generation EGFR inhibitor.
A Multi-Stage Benchmarking Workflow
A rigorous benchmarking process is essential to objectively assess the potential of new drug candidates. Our workflow is divided into three critical stages: in vitro profiling, selectivity and off-target assessment, and preclinical efficacy evaluation.
Caption: A streamlined, three-stage workflow for benchmarking novel kinase inhibitors.
Stage 1: Foundational In Vitro Profiling
The initial stage focuses on characterizing the fundamental biochemical and cellular activity of the new compounds.
1.1. Target Engagement and Potency: Kinase Activity Assay
-
Causality: The primary measure of a kinase inhibitor's efficacy is its ability to engage and inhibit its intended target. An in vitro kinase assay quantifies this by measuring the inhibition of kinase-mediated phosphorylation of a substrate. This provides a direct measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant human EGFR kinase, and the substrate poly(Glu, Tyr) 4:1.
-
Compound Dilution: Perform a serial dilution of IAP-Kinase-1, IAP-Kinase-2, and Gefitinib in a 96-well plate.
-
Kinase Reaction: Add the EGFR kinase and substrate to the wells containing the compounds. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
1.2. Cellular Potency: Cell Viability Assay
-
Causality: While a compound may be potent in a biochemical assay, it must also be able to penetrate the cell membrane and inhibit the target in a complex cellular environment to be effective. A cell viability assay measures the compound's ability to inhibit the proliferation of cancer cells that are dependent on the target kinase.
-
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed NSCLC cells (e.g., A549, which has high EGFR expression) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of IAP-Kinase-1, IAP-Kinase-2, and Gefitinib. Incubate for 72 hours.
-
XTT Reagent Addition: Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture according to the manufacturer's instructions. Add the mixture to each well.[6]
-
Incubation and Measurement: Incubate the plate for 4 hours to allow for the conversion of XTT to a colored formazan product by metabolically active cells.[6] Measure the absorbance at 450 nm with a reference wavelength of 650 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% inhibition of cell growth).
-
Caption: Simplified EGFR signaling pathway targeted by the new compounds.
Stage 2: Probing Selectivity and Off-Target Effects
A successful drug candidate should be highly selective for its intended target to minimize off-target effects and potential toxicity.
2.1. Kinome-Wide Selectivity: Kinase Panel Screening
-
Causality: The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Assessing the inhibitory activity of a new compound against a broad panel of kinases is crucial for determining its selectivity profile and anticipating potential off-target toxicities.
-
Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The compounds are screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases. The percentage of inhibition for each kinase is determined. "Hits" are then followed up with IC50 determinations.
2.2. Cardiovascular Safety: hERG Channel Assay
-
Causality: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes).[8] Regulatory agencies mandate hERG screening for all new chemical entities intended for systemic administration.[8]
-
Experimental Protocol: Automated Patch Clamp Assay
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of the test compounds to the cells using an automated patch-clamp system (e.g., QPatch).[9]
-
Electrophysiological Recording: Measure the hERG channel current in response to a specific voltage protocol before and after compound application.[9][10]
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.
-
2.3. Drug-Drug Interaction Potential: CYP450 Inhibition Assay
-
Causality: The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of the majority of clinically used drugs.[11] Inhibition of these enzymes by a new drug can lead to adverse drug-drug interactions by altering the metabolism of co-administered medications.[12][13]
-
Experimental Protocol: In Vitro CYP Inhibition Assay (IC50)
-
Incubation: Incubate the test compounds with human liver microsomes and a panel of specific CYP isoform probe substrates (e.g., for CYP1A2, 2C9, 2C19, 2D6, and 3A4).[14][15]
-
Metabolite Quantification: After a defined incubation period, quantify the formation of the specific metabolites of the probe substrates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Data Analysis: Determine the IC50 values for the inhibition of each CYP isoform by plotting the rate of metabolite formation against the test compound concentration.
-
Stage 3: Demonstrating Preclinical Efficacy
The final stage of preclinical benchmarking involves evaluating the antitumor activity of the most promising candidates in a living organism.
3.1. In Vivo Antitumor Activity: Subcutaneous Xenograft Model
-
Causality: An in vivo tumor model provides a more complex biological system to assess a compound's efficacy, taking into account factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and tumor microenvironment interactions.
-
Experimental Protocol: A549 NSCLC Xenograft Model
-
Cell Implantation: Subcutaneously inject A549 cells suspended in Matrigel into the flank of immunocompromised mice (e.g., BALB/c nude mice).[16][17]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, IAP-Kinase-1, IAP-Kinase-2, and Gefitinib). Administer the compounds daily via oral gavage.
-
Tumor Measurement: Measure the tumor volume with calipers two to three times per week.[16] The tumor volume can be calculated using the formula: (Width² x Length) / 2.[17]
-
Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the antitumor efficacy.
-
Synthesizing the Data: A Comparative Analysis
The following tables summarize the hypothetical (but realistic) data obtained from the benchmarking studies.
Table 1: In Vitro Potency and Cellular Activity
| Compound | EGFR IC50 (nM) | A549 GI50 (nM) |
| IAP-Kinase-1 | 5.2 | 25.8 |
| IAP-Kinase-2 | 25.1 | 150.3 |
| Gefitinib | 10.5 | 55.6 |
Table 2: Selectivity and Safety Profile
| Compound | Kinase Selectivity Score (S-score at 1µM) | hERG IC50 (µM) | CYP3A4 IC50 (µM) |
| IAP-Kinase-1 | 0.05 | > 30 | 8.5 |
| IAP-Kinase-2 | 0.20 | 12.5 | > 25 |
| Gefitinib | 0.10 | 15.0 | 5.0 |
Table 3: In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| IAP-Kinase-1 (50 mg/kg) | 85 |
| IAP-Kinase-2 (50 mg/kg) | 45 |
| Gefitinib (50 mg/kg) | 60 |
Conclusion and Future Directions
Based on this comprehensive benchmarking, IAP-Kinase-1 emerges as a highly promising drug candidate. It demonstrates superior potency against EGFR and greater cellular activity compared to both IAP-Kinase-2 and the established drug, Gefitinib. Furthermore, IAP-Kinase-1 exhibits a favorable selectivity and safety profile, with a lower risk of off-target effects, cardiotoxicity, and drug-drug interactions. Its robust in vivo efficacy in the xenograft model further underscores its potential as a best-in-class EGFR inhibitor.
The next steps in the development of IAP-Kinase-1 would involve more extensive preclinical toxicology studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and formulation development in preparation for an Investigational New Drug (IND) application.
This guide provides a robust and scientifically sound framework for the comparative benchmarking of novel imidazo[1,2-a]pyridine compounds. By following these detailed protocols and understanding the rationale behind each experimental choice, drug development professionals can make more informed decisions, accelerating the translation of promising new chemical entities from the laboratory to the clinic.
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Schaller, D., Christ, C. D., Chodera, J. D., & Volkamer, A. (2024). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 64(1), 10–24. [Link]
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Schaller, D., Christ, C. D., Chodera, J. D., & Volkamer, A. (2023). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. bioRxiv. [Link]
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A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Benzimidazole: Biological Activities and Therapeutic Potential
Abstract
Imidazo[1,2-a]pyridine and benzimidazole represent two of the most significant "privileged scaffolds" in medicinal chemistry. Their structural features—a bicyclic aromatic system containing nitrogen heteroatoms—allow them to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2][3][4] This guide provides a head-to-head comparison of these two core structures, focusing on their anticancer, antimicrobial, and antiviral properties. We delve into their distinct mechanisms of action, supported by comparative experimental data, and provide detailed protocols for key biological assays. This analysis is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the relative strengths and therapeutic potential of each scaffold, thereby informing future drug design and discovery efforts.
Introduction to the Core Scaffolds
The success of a therapeutic agent often hinges on the foundational chemical scaffold from which it is built. Both imidazo[1,2-a]pyridine and benzimidazole have proven to be exceptionally versatile frameworks.
The Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridine is a fused bicyclic heteroaromatic system where an imidazole ring is fused to a pyridine ring. This structure is found in numerous commercially available drugs, including Zolpidem (for insomnia) and Alpidem (an anxiolytic), highlighting its ability to interact with targets in the central nervous system.[5][6] Beyond this, its derivatives have been extensively investigated for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][5]
The Benzimidazole Scaffold
Benzimidazole is formed by the fusion of a benzene ring with an imidazole ring.[7] Its structure bears a resemblance to naturally occurring purine nucleotides, which allows it to readily interact with the biopolymers of living systems, such as enzymes, proteins, and DNA.[7][8] This fundamental property underpins its remarkably broad biological profile, which includes FDA-approved anthelmintics (Albendazole, Mebendazole), proton pump inhibitors, and a plethora of investigational agents with anticancer, antiviral, and antimicrobial activities.[8][9]
Rationale for Comparison
While both scaffolds are nitrogen-containing bicyclic heterocycles, their subtle differences in electronic distribution, planarity, and hydrogen bonding capacity lead to distinct pharmacological profiles and mechanisms of action. Understanding these differences is crucial for medicinal chemists aiming to select the optimal scaffold for a specific therapeutic target. This guide directly compares their performance in key therapeutic areas to illuminate these distinctions.
Caption: High-level overview of common synthetic routes for each scaffold.
Head-to-Head Comparison of Biological Activities
Anticancer Activity
Both scaffolds have yielded potent anticancer agents, but they often achieve this through different mechanisms of action.
Mechanisms of Action: Benzimidazole's structural similarity to purines allows it to interfere with fundamental cellular processes. Its derivatives are well-known for inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. [9][10]This mechanism is shared by established chemotherapy drugs and repurposed anthelmintics like mebendazole. [9]Furthermore, benzimidazoles can act as DNA intercalating agents, topoisomerase inhibitors, and modulators of various protein kinases and epigenetic targets. [7][9][11] Imidazo[1,2-a]pyridines, on the other hand, are frequently designed as potent and selective kinase inhibitors. They have shown significant activity against targets like cyclin-dependent kinases (CDKs), phosphatidylinositol 3-kinase (PI3K), and VEGFR, which are crucial nodes in cancer cell proliferation and survival signaling pathways. [12][13]Many derivatives induce apoptosis by activating caspases and modulating key proteins in the Akt signaling pathway, such as p53 and Bax. [14]
Caption: Comparative overview of primary anticancer mechanisms of action.
Comparative Potency Data:
| Compound Class | Representative Compound(s) | Cancer Cell Line | Potency (IC₅₀) | Reference |
| Imidazo[1,2-a]pyridine | Derivatives 6d, 6i | HepG2 (Liver) | 1.10 µM, 1.25 µM | [15] |
| Derivative 12b | MCF-7 (Breast) | 11 µM | ||
| IP-5, IP-6, IP-7 | HCC1937 (Breast) | 1.5-3.5 µM | [14] | |
| Benzimidazole | Derivative 5a | A549 (Lung) | 2.2 µM | [10] |
| Derivative 8I | K562 (Leukemia) | 2.68 µM | ||
| Mebendazole | Glioblastoma Cells | ~0.1-0.5 µM | [9] |
Antimicrobial Activity
Both scaffolds are prominent in the search for new antimicrobial agents to combat drug-resistant pathogens.
-
Benzimidazoles have a long history as antimicrobial and particularly antifungal agents. [8][16]Some derivatives function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. [8]Their antibacterial activity extends to both Gram-positive and Gram-negative bacteria, though potency varies widely with substitution patterns. [17]* Imidazo[1,2-a]pyridines also exhibit a broad spectrum of antibacterial activity. [5]Studies have shown that specific derivatives can be highly effective against strains like S. aureus and E. coli, with some compounds showing potency greater than standard antibiotics like ampicillin. [5]They are also explored for their antifungal properties. [18][19] Comparative Potency Data (Antibacterial):
| Compound Class | Representative Compound(s) | Bacterial Strain | Potency (MIC) | Reference |
| Imidazo[1,2-a]pyridine | Derivative 10 | S. aureus | 3.12 µg/mL | [5][20] |
| Derivative 10 | E. coli | 6.25 µg/mL | [5][20] | |
| Benzimidazole | Derivative 5c | E. coli | 6.25 µg/mL | [21] |
| Hybrid 2k | S. aureus | 12.5 µmol/mL | [22] |
Antiviral Activity
The development of novel antiviral agents is a global health priority, and both scaffolds have contributed promising lead compounds.
-
Benzimidazoles have demonstrated activity against a wide range of viruses. [23][24]Notably, certain derivatives are potent inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. [25]Maribavir is a benzimidazole-based drug effective against cytomegalovirus (CMV). [26]Activity has also been reported against respiratory syncytial virus (RSV) and coxsackievirus B5 (CVB-5). [23]* Imidazo[1,2-a]pyridines have shown significant activity against herpesviruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). [27][28][29]Structure-activity relationship (SAR) studies have identified that modifications, such as adding a thioether side chain, can dramatically enhance potency and therapeutic index. [27][30]Some derivatives have also been evaluated for anti-HIV activity. [31] Comparative Potency Data (Antiviral):
| Compound Class | Representative Compound(s) | Virus | Potency (EC₅₀ / IC₅₀) | Reference |
| Imidazo[1,2-a]pyridine | Derivative 4, 15, 21 | HCMV | 0.2 - 0.5 µM | [27][28] |
| Derivative 4, 15, 21 | VZV | 0.4 - 0.8 µM | [27][28] | |
| Benzimidazole | Compound A | HCV RdRp | ~0.25 µM | [25] |
| Various Derivatives | CVB-5 | 9 - 17 µM | [23] | |
| Maribavir | CMV | ~1 µM | [26] |
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of biological data, standardized assays are essential. Below are protocols for fundamental in vitro assessments.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is foundational for screening potential anticancer compounds.
Causality: The assay relies on the ability of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (from both scaffolds) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a gold-standard assay for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: This protocol establishes the potency of an antimicrobial agent by challenging a standardized inoculum of bacteria with a range of compound concentrations. The absence of visible turbidity after incubation indicates that bacterial growth has been inhibited.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound to its final test concentration.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.
Conclusion and Future Perspectives
The head-to-head comparison reveals that both imidazo[1,2-a]pyridine and benzimidazole are exceptionally valuable scaffolds in drug discovery, each with distinct advantages.
-
Benzimidazole often excels through mechanisms that target fundamental cellular machinery like tubulin and DNA. Its proven track record, from anthelmintics to repurposed cancer drugs, makes it a reliable and well-understood starting point for development.
-
Imidazo[1,2-a]pyridine has emerged as a premier scaffold for developing highly selective kinase inhibitors, a cornerstone of modern targeted cancer therapy. Its synthetic versatility allows for fine-tuning of properties to achieve desired potency and selectivity.
The future of drug discovery may lie not in choosing one over the other, but in leveraging the unique strengths of both. The development of hybrid molecules that incorporate features from both scaffolds is an exciting frontier, potentially leading to multi-targeted agents with enhanced efficacy and the ability to overcome drug resistance. [1][2][22]As our understanding of disease biology deepens, the rational design of new derivatives based on these elite heterocyclic cores will continue to be a highly productive endeavor for medicinal chemists.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde
In our shared pursuit of scientific advancement, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde (CAS No. 118000-48-9)[1]. As a novel heterocyclic compound, its toxicological and environmental profile is not yet fully characterized. Therefore, we must proceed with a high degree of caution, treating it as a potentially hazardous substance. The procedures outlined below are based on a synthesis of best practices for handling related chemical families, including imidazopyridine derivatives and aldehydes, and general hazardous waste management protocols.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties[2][3][4][5]. While this highlights their therapeutic potential, it also underscores the need for careful handling, as potent bioactivity can correlate with toxicity. Some toxicological studies on imidazo-based heterocyclic derivatives have indicated the potential for cytotoxicity and, at high doses, hepatic damage[6][7]. Furthermore, the benzaldehyde moiety suggests that the compound may be harmful if swallowed[8][9]. Given these considerations, the following disposal procedures are designed to minimize risk to personnel and the environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is paramount. The primary hazards associated with this compound and its parent structures include:
-
Skin and Eye Irritation: Related imidazopyridine compounds are known to cause skin and serious eye irritation.
-
Respiratory Irritation: Potential for respiratory irritation if handled as a fine powder or if aerosols are generated.
To mitigate these risks, the following PPE is mandatory when handling this compound for disposal:
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Avoid latex gloves. | Provides a barrier against skin contact. Pyridine derivatives can be absorbed through the skin[10]. |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing. | Protects against accidental splashes that could cause serious eye damage[11][12]. |
| Skin and Body Protection | A fully-buttoned, chemical-resistant lab coat. | Prevents contamination of personal clothing and skin[11][13]. |
| Respiratory Protection | All handling of the solid compound and preparation for disposal must be conducted within a certified chemical fume hood. | Minimizes the risk of inhaling fine particles or vapors, which may cause respiratory irritation[11][14]. A respirator may be necessary for large spills[10]. |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash[15][16][17]. It must be treated as hazardous chemical waste.
Disposal of Unused Solid Compound
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Container Labeling: Obtain a designated hazardous waste container that is compatible with organic solids. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," CAS number (118000-48-9), and the approximate quantity.
-
Transfer: Carefully transfer the solid waste into the labeled container, minimizing the creation of dust.
-
Sealing: Securely seal the container. It must be kept closed at all times except when adding waste[17][18].
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials such as strong oxidizing agents and acids[10][15]. The SAA must be inspected weekly for any signs of leakage.
Disposal of Contaminated Solutions
-
Waste Stream Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Halogenated and non-halogenated solvent waste streams should generally be kept separate.
-
Container Selection: Use a compatible, leak-proof container for liquid hazardous waste. If reusing a reagent bottle, ensure it is triple-rinsed (with the rinsate collected as hazardous waste) and all original labels are completely defaced or removed[17][19].
-
Labeling: Affix a hazardous waste label to the container. List all chemical constituents, including solvents, and their approximate percentages[17][18].
-
Transfer and Storage: Add the waste solution to the container, leaving adequate headspace (at least 10%) to allow for expansion. Seal the container and store it in secondary containment within the SAA[18].
Disposal of Contaminated Labware and Materials
-
Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: The original container of this compound must be managed as hazardous waste. It is recommended to triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone). The first rinse must be collected and disposed of as liquid hazardous waste[18]. Subsequent rinses should also be collected as hazardous waste. After rinsing and air-drying in a fume hood, the defaced container can be disposed of according to institutional policy, which may allow for disposal in regular trash or glass recycling[18][19].
-
Glassware: Contaminated glassware should be decontaminated by rinsing with an appropriate solvent. The rinsate must be collected as hazardous waste. Once decontaminated, the glassware can be washed and reused.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS and PPE: Although a specific SDS is unavailable, treat the compound as hazardous. Wear the full PPE described in Section 1.
-
Containment: For a small spill of the solid, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne[14].
-
Cleanup: Carefully sweep the absorbent material and spilled compound into a designated hazardous waste container. Use spark-proof tools if a flammable solvent was involved in a solution spill[12].
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS office, regardless of the size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
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Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (2022). PubMed Central. Retrieved from [Link]
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Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). PubMed. Retrieved from [Link]
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2024). PubMed Central. Retrieved from [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2023). National Institutes of Health. Retrieved from [Link]
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Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (2024). PubMed Central. Retrieved from [Link]
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Personal protective equipment for handling 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde
A Strategic Guide to the Safe Handling of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde
This document provides essential safety and logistical guidance for laboratory professionals engaged in research and development involving this compound. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure the highest standards of safety and operational integrity. The following protocols are designed to be a self-validating system, grounded in established safety principles and data from analogous chemical structures.
Hazard Analysis: Understanding the Risks
This compound is an aromatic aldehyde containing the imidazo[1,2-a]pyridine heterocyclic core. While specific toxicological data is limited, an analysis of its functional groups and related compounds allows for a presumptive hazard profile.
-
Oral Toxicity: The compound is indicated as being harmful if swallowed.[2]
-
Irritation: Based on the analogous structure of Imidazo[1,2-a]pyridine-2-carbaldehyde, there is a strong potential for this compound to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][3]
-
Dermal and Inhalation Exposure: As a solid, the primary routes of exposure are through inhalation of dust particles and direct skin contact.[1] Ingestion is also a potential route of exposure.
-
Combustibility: While not definitively classified, many aromatic aldehydes are combustible.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves (double-gloving recommended). Inspect for tears and replace immediately upon contamination. | Laboratory coat. | Use in a chemical fume hood or a ventilated balance enclosure. If not possible, a NIOSH-approved N95 respirator is recommended. |
| Dissolving and Reactions | Chemical splash goggles. A face shield is recommended when handling larger quantities. | Nitrile gloves. Consider thicker, chemical-resistant gloves for extended operations. Be aware that nitrile may have limited resistance to aromatic compounds; change gloves frequently.[5][6] | Chemical-resistant laboratory coat or apron. | All operations should be conducted in a certified chemical fume hood. |
| Purification (e.g., Chromatography) | Chemical splash goggles and a face shield. | Nitrile gloves. Frequent changes are essential. | Chemical-resistant laboratory coat. | Operations should be performed in a well-ventilated area, preferably within a fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant coveralls or apron. | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required. |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount for safety. The following diagram and procedural steps outline the best practices for handling this compound.
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Designate a work area within a certified chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have a chemical spill kit readily available.
-
-
Handling:
-
When weighing, use a spatula to transfer the solid and avoid generating dust.
-
Keep the container of the chemical closed when not in use.
-
Handle all solutions containing the compound with the same level of precaution as the solid.
-
-
Cleanup and Disposal:
-
All waste materials, including contaminated gloves, paper towels, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain.[7]
-
Decontaminate all glassware that has come into contact with the compound using a suitable solvent.
-
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response Workflow:
Caption: Emergency response workflow for a solid spill of this compound.
Exposure First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
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University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
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City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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Texas A&M University-Texarkana. (n.d.). Spill Management Procedure. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Environmental Aldehyde Sources and the Health Implications of Exposure. Retrieved from [Link]
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S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyridine. Retrieved from [Link]
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University of California, Irvine Environmental Health & Safety. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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Saffron Souk. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
